Dihydrouracil
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-diazinane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIVLITBTBDPEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060122 | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dihydrouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
504-07-4 | |
| Record name | Dihydrouracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=504-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydrouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydrouracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01849 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dihydrouracil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11867 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydrouracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIHYDROURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016FR52RU5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dihydrouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
279 - 281 °C | |
| Record name | Dihydrouracil | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Dihydrouracil chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrouracil (DHU), a pyrimidine derivative, is a critical intermediate in the catabolism of uracil.[1][2] As the reduced form of uracil, its chemical and physical properties, as well as its biological role, are of significant interest in various fields, including nucleic acid metabolism, cancer research, and drug development.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and biological significance of this compound. It includes detailed experimental protocols for its synthesis, purification, and analysis, along with a summary of its key quantitative data. Visual diagrams of its metabolic pathway and experimental workflows are also provided to facilitate a comprehensive understanding.
Chemical Structure and Properties
This compound, with the chemical formula C₄H₆N₂O₂, is formed by the formal addition of two hydrogen atoms across the 5,6-double bond of the uracil ring.[1][3] This saturation of the pyrimidine ring results in a non-planar conformation and alters its electronic properties compared to uracil.[4]
Physicochemical Properties
This compound is a white to light beige crystalline powder.[1][5] It is soluble in water and sodium hydroxide.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂O₂ | [6][7][8] |
| Molecular Weight | 114.10 g/mol | [6][7][8] |
| Melting Point | 279-281 °C | [6][7] |
| pKa (Strongest Acidic) | 11.73 - 12.10 | [1][3] |
| logP | -1.3 | [3][9] |
| Water Solubility | 25.9 g/L (Predicted) | [3][9] |
| Solubility in DMSO | 1 mg/ml - 3.33 mg/mL | [8][10] |
| Appearance | White to light beige crystalline powder | [1][5] |
Spectroscopic Data
The structural characterization of this compound is accomplished through various spectroscopic techniques.
¹H NMR (400 MHz, DMSO-d₆):
-
δ 9.94 (s, 1H, NH)
-
δ 7.48 (s, 1H, NH)
-
δ 3.23 - 3.19 (m, 2H, CH₂)
-
δ 2.46 - 2.43 (m, 2H, CH₂)[6]
¹³C NMR (15.08 MHz, DMSO-d₆):
-
δ 170.97 (C=O)
-
δ 153.90 (C=O)
-
δ 35.27 (CH₂)
-
δ 30.34 (CH₂)[6]
Mass spectrometry is a key technique for the quantification of this compound, often in biological matrices. In tandem mass spectrometry (MS/MS), specific mass transitions are monitored for sensitive and selective detection. For instance, in positive ion mode, a selected mass transition for this compound is m/z 114.9 ➔ m/z 55.0.[11]
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups. Key peaks include those for N-H stretching and C=O stretching vibrations.
Biological Significance
This compound is a key metabolite in the reductive pathway of uracil degradation.[12] This pathway is crucial for pyrimidine homeostasis and is also involved in the metabolism of fluoropyrimidine-based chemotherapeutic drugs like 5-fluorouracil (5-FU).[13]
Uracil Catabolism Pathway
The catabolism of uracil to β-alanine occurs in three enzymatic steps:
-
Dihydropyrimidine Dehydrogenase (DPD): This NADPH-dependent enzyme catalyzes the reduction of uracil to 5,6-dihydrouracil.[3][12]
-
Dihydropyrimidinase (DHP): This enzyme hydrolyzes the this compound ring to form N-carbamyl-β-alanine.[3][12]
-
β-Ureidopropionase: This enzyme catalyzes the final step, converting N-carbamyl-β-alanine into β-alanine, ammonia, and carbon dioxide.[3][12]
A deficiency in DPD can lead to severe toxicity in patients treated with 5-FU, as the drug is not properly metabolized.[14] Therefore, the plasma ratio of this compound to uracil is used as a phenotypic marker for DPD activity.[8]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound is the hydrogenation of uracil.
Materials:
-
Uracil
-
Methanol
-
Palladium on carbon (10 wt%)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve uracil in methanol with vigorous stirring for one hour.
-
Carefully add 10 wt% palladium on carbon to the solution.
-
Stir the mixture under a hydrogen atmosphere for 36 hours at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from water to yield a white solid.[15]
HPLC-MS/MS Analysis of this compound in Plasma
This protocol outlines a method for the quantitative analysis of this compound in human plasma.[11][16]
3.2.1. Sample Preparation
-
To 300 µL of plasma, add 20 µL of an internal standard working solution (containing isotopically labeled this compound).
-
Perform protein precipitation by adding 900 µL of a methanol and acetonitrile mixture (1:1, v/v).
-
Vortex the samples for 10 seconds, shake for 10 minutes, and then centrifuge at 14,000 g for 10 minutes.
-
Transfer the clear supernatant to a new tube and dry under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.
3.2.2. UPLC-MS/MS Conditions
-
Column: Acquity UPLC® HSS T3 (150 × 2.1 mm, 1.8 µm)[11]
-
Mobile Phase A: 0.1% formic acid in water[11]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[11]
-
Flow Rate: 0.3 mL/min[11]
-
Gradient:
-
0-3.0 min: 0% B
-
3.0-3.2 min: 0-90% B
-
3.2-3.7 min: 90% B
-
3.7-5.0 min: 0% B[11]
-
-
Mass Spectrometer: Triple quadrupole[11]
-
Ionization Mode: Positive for this compound[11]
-
Mass Transition: m/z 114.9 ➔ m/z 55.0[11]
Conclusion
This compound is a molecule of fundamental importance in pyrimidine metabolism with significant clinical relevance, particularly in the context of fluoropyrimidine chemotherapy. This guide has provided a detailed overview of its chemical structure, properties, and biological role. The experimental protocols and data presented herein offer a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. A thorough understanding of this compound is essential for advancing our knowledge of nucleic acid metabolism and for the development of safer and more effective therapeutic strategies.
References
- 1. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]
- 2. CAS 504-07-4: this compound | CymitQuimica [cymitquimica.com]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000076) [hmdb.ca]
- 4. The crystal structure of this compound: an unusual base of transfer ribonucleic acid - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
- 5. 504-07-4 | CAS DataBase [m.chemicalbook.com]
- 6. This compound | C4H6N2O2 | CID 649 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 二氢尿嘧啶 powder | Sigma-Aldrich [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Showing Compound this compound (FDB021890) - FooDB [foodb.ca]
- 10. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
- 11. Quantification of uracil and this compound plasma levels [bio-protocol.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. academic.oup.com [academic.oup.com]
- 14. pure.eur.nl [pure.eur.nl]
- 15. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dspace.library.uu.nl [dspace.library.uu.nl]
The Central Role of Dihydrouracil in Pyrimidine Catabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical role of dihydrouracil as a key intermediate in the reductive catabolism of pyrimidine bases. A thorough understanding of this metabolic pathway is essential for researchers in drug development, particularly for therapies involving fluoropyrimidines, and for scientists investigating inborn errors of metabolism. This document details the enzymatic reactions, presents quantitative data, outlines experimental protocols, and provides visual representations of the core processes.
Introduction to Pyrimidine Catabolism
Pyrimidine catabolism is the metabolic process by which the pyrimidine bases—uracil, cytosine, and thymine—are broken down into smaller, water-soluble molecules for excretion or recycling. Unlike purine catabolism, which can lead to the accumulation of sparingly soluble uric acid, the end products of pyrimidine degradation are generally non-toxic and readily eliminated. This pathway is crucial for maintaining nucleotide homeostasis and for the metabolism of pyrimidine-based chemotherapeutic agents. The catabolism of uracil and thymine proceeds via a three-step reductive pathway, with this compound and dihydrothymine serving as central intermediates.
The Reductive Pathway of Uracil Catabolism
The breakdown of uracil into β-alanine, carbon dioxide, and ammonia occurs through the sequential action of three key enzymes. This compound is the product of the first, rate-limiting step and the substrate for the second.
Step 1: Reduction of Uracil to this compound
The initial and rate-limiting step in uracil catabolism is the reduction of uracil to 5,6-dihydrouracil.[1] This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD) , an NADPH-dependent oxidoreductase.[2]
-
Enzyme: Dihydropyrimidine Dehydrogenase (DPD), EC 1.3.1.2
-
Gene: DPYD[1]
-
Reaction: Uracil + NADPH + H⁺ ⇌ 5,6-Dihydrouracil + NADP⁺
DPD is also responsible for the catabolism of the widely used anticancer drug 5-fluorouracil (5-FU).[3] Genetic deficiencies in DPD can lead to severe, life-threatening toxicity in patients receiving 5-FU-based chemotherapy.[3]
Step 2: Hydrolytic Ring Opening of this compound
In the second step, the pyrimidine ring of this compound is opened through hydrolysis to form N-carbamyl-β-alanine. This reaction is catalyzed by dihydropyrimidinase (DHP) .
-
Enzyme: Dihydropyrimidinase (DHP), EC 3.5.2.2[4]
-
Reaction: 5,6-Dihydrouracil + H₂O ⇌ N-carbamyl-β-alanine
Deficiencies in DHP are associated with the accumulation of this compound and dihydrothymine in the urine.[5]
Step 3: Hydrolysis of N-carbamyl-β-alanine
The final step in the pathway is the hydrolysis of N-carbamyl-β-alanine to produce β-alanine, ammonia, and carbon dioxide, a reaction catalyzed by β-ureidopropionase .[6]
-
Enzyme: β-ureidopropionase, EC 3.5.1.6
-
Gene: UPB1[7]
-
Reaction: N-carbamyl-β-alanine + H₂O ⇌ β-alanine + CO₂ + NH₃[6]
Inborn errors in this enzyme lead to β-ureidopropionase deficiency, characterized by the accumulation of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid.[8]
Quantitative Data
Enzyme Kinetics
The following table summarizes the kinetic parameters for the key enzymes in the pyrimidine catabolism pathway.
| Enzyme | Substrate | Km | Vmax | Organism/Source | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Uracil | 0.8 µM | 1.6 s⁻¹ (kcat) | Bovine Liver | [9] |
| Dihydropyrimidine Dehydrogenase (DPD) | NADPH | 0.12 µM | 1.6 s⁻¹ (kcat) | Bovine Liver | [9] |
| Dihydropyrimidinase (DHP) | 5-Bromo-5,6-dihydrouracil | 17 µM (Kd) | - | Rat Liver | [10] |
| β-ureidopropionase | N-carbamyl-β-alanine | 15.5 ± 1.9 µM | - | Human Liver | [8] |
Plasma Concentrations for DPD Deficiency Screening
The measurement of plasma uracil and this compound levels is a common method for assessing DPD activity and identifying patients at risk for 5-FU toxicity.
| Analyte | Condition | Concentration Range | Method | Reference |
| Uracil | Partial DPD Deficiency | > 16 ng/mL | LC-MS/MS | [11] |
| Uracil | Complete DPD Deficiency | > 150 ng/mL | LC-MS/MS | [11] |
| Uracil | Normal | 5 - 500 ng/mL (detection range) | UPLC-UV | [12] |
| This compound | Normal | 40 - 500 ng/mL (detection range) | UPLC-UV | [12] |
Experimental Protocols
Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
This protocol is a non-radiochemical method for determining DPD activity in peripheral blood mononuclear cells (PBMCs).
1. Isolation of PBMCs:
- Isolate PBMCs from 10 mL of EDTA-anticoagulated blood within 24 hours of collection using density gradient centrifugation (e.g., with Ficoll-Paque).
2. Enzyme Reaction:
- Resuspend the PBMC pellet in a suitable buffer.
- Incubate the cell lysate with uracil as the substrate in the presence of NADPH.
- The reaction mixture should be incubated at 37°C.
3. Quantification of this compound:
- Stop the reaction at various time points.
- Analyze the formation of this compound using ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).
4. Calculation of Enzyme Activity:
- Calculate the rate of this compound formation and normalize it to the total protein concentration in the cell lysate. The activity is typically expressed as nmol of product formed per mg of protein per hour.[13]
Measurement of Uracil and this compound in Plasma by LC-MS/MS
This protocol describes a sensitive and specific method for the simultaneous quantification of uracil and this compound in human plasma.
1. Sample Preparation:
- To a plasma sample, add ammonium sulfate.
- Perform liquid-liquid extraction with an ethyl acetate-isopropanol (85:15, v/v) mixture.
- Evaporate the organic layer and reconstitute the residue in the mobile phase.
2. Chromatographic Separation:
- Inject the prepared sample onto a Discovery Amide C16 column.
- Use a mobile phase of 3% methanol in water.
3. Mass Spectrometric Detection:
- Utilize a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode for quantification.
- Monitor the specific precursor-to-product ion transitions for uracil and this compound.
4. Quantification:
- Construct a calibration curve using standards of known concentrations.
- Determine the concentrations of uracil and this compound in the plasma samples by comparing their peak areas to the calibration curve. The limits of quantitation are typically around 0.5 ng/mL for uracil and 5 ng/mL for this compound.[14]
Heterologous Expression and Purification of Dihydropyrimidine Dehydrogenase
This protocol outlines a method for the expression and purification of active porcine DPD in E. coli.
1. Expression:
- Transform E. coli BL21 (DE3) cells with a pET plasmid containing the porcine DPD gene.
- Grow the cells in a suitable medium and induce protein expression with IPTG.
- During induction, supplement the culture with ferrous ions and sulfate to aid in the proper folding and incorporation of iron-sulfur clusters.
2. Cell Lysis:
- Harvest the cells by centrifugation.
- Resuspend the cell pellet in a lysis buffer supplemented with FAD and FMN to enhance the yield of active enzyme.
- Lyse the cells using sonication or a French press.
3. Purification:
- Clarify the cell lysate by centrifugation.
- Purify the DPD protein from the supernatant using a combination of chromatographic techniques, such as ion-exchange chromatography and affinity chromatography (e.g., using a 2',5'-ADP Sepharose column).[15]
4. Activity and Flavin Content Correlation:
- Assess the activity of the purified enzyme using a DPD activity assay.
- Quantify the flavin content to correlate it with the amount of active enzyme.[16]
Site-Directed Mutagenesis of the UPB1 Gene
This protocol provides a general workflow for introducing specific mutations into the UPB1 gene, which encodes β-ureidopropionase.
1. Primer Design:
- Design complementary oligonucleotide primers containing the desired mutation. The primers should anneal to the template plasmid containing the UPB1 gene.
2. PCR Amplification:
- Perform a polymerase chain reaction (PCR) using a high-fidelity DNA polymerase (e.g., KOD Xtreme™ Hot Start DNA Polymerase) to amplify the entire plasmid.
- The PCR conditions should be optimized for the specific plasmid and primers used.
3. Template DNA Digestion:
- Digest the PCR product with the DpnI restriction enzyme. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated, mutated plasmids intact.
4. Transformation:
- Transform high-efficiency competent E. coli cells (e.g., DH5α) with the DpnI-treated plasmid DNA.
- Plate the transformed cells on a selective medium (e.g., LB agar with the appropriate antibiotic).
5. Verification:
- Isolate plasmid DNA from the resulting colonies.
- Verify the presence of the desired mutation by DNA sequencing.[17]
Visualizations
Caption: The reductive catabolic pathway of uracil.
Caption: Workflow for DPD deficiency screening.
Conclusion
This compound stands as a pivotal intermediate in the catabolism of uracil, with the enzymes responsible for its formation and degradation playing critical roles in nucleotide homeostasis and the metabolism of fluoropyrimidine drugs. The detailed understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is indispensable for advancing research in metabolic disorders and for the development of safer and more effective cancer therapies. The methodologies and data presented in this guide offer a valuable resource for professionals in these fields.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 4. Dihydropyrimidinase - Wikipedia [en.wikipedia.org]
- 5. Clinical and biochemical aspects of dihydropyrimidinase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 7. metabolicsupportuk.org [metabolicsupportuk.org]
- 8. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification, characterization and inhibition of dihydropyrimidinase from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Site-Directed Mutagenesis | Şen Lab [receptor.nsm.uh.edu]
Dihydrouracil: A Pivotal Intermediate in Uracil Degradation and its Clinical Significance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of pyrimidine bases, including uracil, is a fundamental metabolic pathway responsible for the clearance of endogenous pyrimidines and the metabolism of pyrimidine-based drugs. A key intermediate in this reductive pathway is dihydrouracil, formed through the initial and rate-limiting step catalyzed by dihydropyrimidine dehydrogenase (DPD). The subsequent enzymatic conversions of this compound to β-alanine play a crucial role in nucleotide homeostasis and have profound implications in clinical pharmacology, particularly in the context of cancer chemotherapy. This technical guide provides a comprehensive overview of the uracil degradation pathway, focusing on the enzymatic reactions, quantitative data, experimental protocols, and the clinical relevance of this compound and its metabolizing enzymes.
The Uracil Degradation Pathway
Uracil degradation is a three-step enzymatic pathway that converts uracil into β-alanine, ammonia, and carbon dioxide.[1] this compound serves as the first stable intermediate in this cascade.
-
Reduction of Uracil to this compound: The pathway is initiated by the enzyme dihydropyrimidine dehydrogenase (DPD) , encoded by the DPYD gene.[2] DPD catalyzes the NADPH-dependent reduction of uracil to 5,6-dihydrouracil.[3] This is the rate-limiting step in uracil catabolism.[4]
-
Hydrolytic Ring Opening of this compound: The second step is catalyzed by dihydropyrimidinase (DHP) , encoded by the DPYS gene.[5] DHP mediates the reversible hydrolytic ring opening of this compound to N-carbamoyl-β-alanine.[6]
-
Hydrolysis of N-carbamoyl-β-alanine: The final step is the irreversible hydrolysis of N-carbamoyl-β-alanine by β-ureidopropionase (β-UP) , encoded by the UPB1 gene, to produce β-alanine, ammonia, and carbon dioxide.[7][8]
Quantitative Data on Uracil Degradation Enzymes
The kinetic properties of the enzymes involved in uracil degradation are critical for understanding the flux through this pathway and for predicting the metabolic fate of pyrimidine analogs. The following tables summarize key quantitative data for each enzyme.
Table 1: Kinetic Parameters of Dihydropyrimidine Dehydrogenase (DPD)
| Substrate | Organism/Tissue | Km (µM) | Vmax (nmol/mg/h) | Optimal pH | Reference |
| Uracil | Bovine Liver | 0.8 | 1.6 s-1 (kcat) | 8.0 | [9] |
| 5-Fluorouracil | Human (recombinant) | 5.0 - 8.0 | - | - | [10] |
| Uracil | Human (PBMCs) | - | 8.69 | - | [11] |
| 5-Fluorouracil | Japanese Population Variants | 1.6 - 10.1 | 1.9 - 11.2 (pmol/min/mg) | - | [10] |
Table 2: Kinetic Parameters of Dihydropyrimidinase (DHP)
| Substrate | Organism/Tissue | Km (µM) | Ki (µM) | Optimal pH | Reference |
| 5,6-Dihydrouracil | Rat Liver | - | - | - | [12] |
| 5-Bromo-5,6-dihydrouracil | Rat Liver | 17 (dissociation constant) | - | - | [12] |
| N-carbamoyl-β-alanine | Rat Liver | - | 380 | - | [12] |
| N-carbamoyl-β-aminoisobutyric acid | Rat Liver | - | 380 | - | [12] |
| Zn2+ (inhibitor) | Rat Liver | - | 23 | - | [12] |
Table 3: Kinetic Parameters of β-Ureidopropionase (β-UP)
| Substrate | Organism/Tissue | Km (µM) | Optimal pH | Reference |
| N-carbamoyl-β-alanine | Human Liver | 15.5 ± 1.9 | 6.5 | [13][14] |
Signaling Pathways and Logical Relationships
The uracil degradation pathway is a linear metabolic cascade. The following diagram illustrates the sequential enzymatic reactions.
References
- 1. Dihydropyrimidinase deficiency - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
- 2. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 4. Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-ureidopropionase - Wikipedia [en.wikipedia.org]
- 8. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uhs.nhs.uk [uhs.nhs.uk]
- 12. ModelSEED [modelseed.org]
- 13. gavinpublishers.com [gavinpublishers.com]
- 14. When both Km and Vmax are altered, Is the enzyme inhibited or activated? - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enzymatic Conversion of Uracil to Dihydrouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthesis of dihydrouracil from uracil, a critical step in pyrimidine catabolism. The conversion is primarily catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), a key player in both normal physiology and the metabolism of fluoropyrimidine-based chemotherapeutic agents. Understanding the intricacies of this pathway is paramount for researchers in metabolic diseases, oncology, and drug development.
The Core Reaction: Uracil to this compound
The biosynthesis of 5,6-dihydrouracil from uracil is a reductive process catalyzed by dihydropyrimidine dehydrogenase (DPD), also known as this compound dehydrogenase (NADP+).[1][2][3] This enzyme facilitates the transfer of a hydride ion from the cofactor NADPH to the C5-C6 double bond of the uracil ring.[4][5] The overall reaction is as follows:
Uracil + NADPH + H+ → 5,6-Dihydrouracil + NADP+ [4][6]
This reaction is the initial and rate-limiting step in the catabolism of uracil and thymine.[1][2][7] The resulting this compound is further metabolized in subsequent steps to β-alanine.[8]
The Catalyst: Dihydropyrimidine Dehydrogenase (DPD)
DPD is a complex flavoprotein that exists as a homodimer.[5][9] Each subunit is a modular structure containing several domains that bind a sophisticated array of cofactors essential for its catalytic activity.[5] These cofactors include two flavin molecules, flavin adenine dinucleotide (FAD) and flavin mononucleotide (FMN), and four iron-sulfur [4Fe-4S] clusters.[5][9][10] The electrons from NADPH are transferred through this intricate electron transport chain to the active site where uracil is reduced.[5]
The gene encoding the DPD enzyme is DPYD.[2][7] Genetic variations in DPYD can lead to DPD deficiency, a condition with significant clinical implications, particularly concerning the toxicity of fluoropyrimidine drugs like 5-fluorouracil (5-FU).[7][11][12]
Reaction Mechanism and Kinetics
The kinetic mechanism of DPD has been shown to vary depending on the source of the enzyme.
-
Nonclassical Two-Site Ping-Pong Mechanism: This mechanism has been proposed for the pig liver enzyme.[5][13] In this model, NADPH reduces the enzyme at one site, and the electrons are then transferred internally to a second site where uracil binds and is reduced.[5][13]
-
Rapid Equilibrium Random Kinetic Mechanism: Studies on bovine liver and bacterial DPD suggest a random, rapid-equilibrium mechanism where both NADPH and uracil can bind to the enzyme independently and in any order before the catalytic reaction occurs.[10][14]
Quantitative Kinetic Data
The following table summarizes key kinetic parameters for dihydropyrimidine dehydrogenase from different sources.
| Source Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Bovine Liver | Uracil | 0.8 | 1.6 | [14] |
| NADPH | 0.12 | 1.6 | [14] | |
| Pig Liver | Uracil | 1 | - | [13] |
| NADPH | 7 | - | [13] |
Experimental Protocols
Purification of Dihydropyrimidine Dehydrogenase
The purification of DPD to homogeneity is a multi-step process that typically involves the following workflow. The specific details may vary depending on the source tissue.
References
- 1. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 3. This compound Dehydrogenase (NADP) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 4. Reactome | uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+ [reactome.org]
- 5. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactome | uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+ [reactome.org]
- 7. Fluorouracil Therapy and DPYD Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0000076) [hmdb.ca]
- 9. An improved method for the expression and purification of porcine dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Purification and characterization of dihydropyrimidine dehydrogenase from Alcaligenes eutrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorouracil Toxicity and DPYD: Overview, Clinical Implications of the Genetic Mutation, Testing for the Genetic Mutation [emedicine.medscape.com]
- 12. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 13. Kinetic mechanism of dihydropyrimidine dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Enzymatic Conversion of Uracil to Dihydrouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of uracil to 5,6-dihydrouracil is a critical first and rate-limiting step in the pyrimidine catabolic pathway. This reaction is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), a complex flavoprotein that plays a crucial role in nucleotide metabolism and the pharmacokinetics of fluoropyrimidine-based chemotherapeutic agents. Understanding the intricacies of this enzymatic process is paramount for researchers in metabolic diseases and professionals in drug development. This guide provides an in-depth overview of the core aspects of the enzymatic conversion of uracil to dihydrouracil, including the enzyme's mechanism, kinetic properties, and detailed experimental protocols for its study.
Introduction
The catabolism of pyrimidine bases, such as uracil and thymine, is a fundamental biological process for nucleotide homeostasis. The initial step in this reductive pathway is the conversion of uracil to 5,6-dihydrouracil, a reaction catalyzed by dihydropyrimidine dehydrogenase (DPD), also known as this compound dehydrogenase (NADP+).[1][2] This enzyme is of significant clinical interest as it is responsible for the breakdown of widely used anticancer drugs like 5-fluorouracil (5-FU).[2] Variations in DPD activity can lead to severe toxicity in patients undergoing chemotherapy with these agents. This guide will delve into the technical details of this enzymatic conversion, providing a comprehensive resource for its study.
The Enzyme: Dihydropyrimidine Dehydrogenase (DPD)
DPD is a homodimeric enzyme with a complex structure, containing multiple redox cofactors essential for its catalytic activity.[3] Each subunit of the enzyme houses one molecule of flavin adenine dinucleotide (FAD), one molecule of flavin mononucleotide (FMN), and four iron-sulfur [4Fe-4S] clusters.[3] The enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a reducing agent to catalyze the reduction of the 5,6-double bond of uracil.[1][2]
Catalytic Mechanism
The catalytic mechanism of DPD is complex, involving the transfer of electrons from NADPH to uracil via the enzyme's array of redox cofactors. NADPH binds to the FAD site and reduces it. The electrons are then shuttled through the iron-sulfur clusters to the FMN site, where uracil is bound and subsequently reduced to 5,6-dihydrouracil.[3] The reaction can be summarized as follows:
Uracil + NADPH + H+ → 5,6-Dihydrouracil + NADP+
Recent studies suggest a reductive activation step is necessary before the pyrimidine reduction. In this initial phase, one subunit of the DPD dimer is reduced by NADPH. Following this activation, the enzyme proceeds with the reduction of the pyrimidine substrate.[4]
Quantitative Data
The kinetic parameters of DPD have been characterized in various species. A summary of these quantitative data is presented below for easy comparison.
| Enzyme Source | Substrate | Km (μM) | Vmax or kcat | Reference |
| Bovine Liver | Uracil | 0.8 | 1.6 s-1 (kcat) | [5] |
| Bovine Liver | NADPH | 0.12 | 1.6 s-1 (kcat) | [5] |
| Pig Liver | Uracil | 1 | Not specified | [1] |
| Pig Liver | NADPH | 7 | Not specified | [1] |
Experimental Protocols
Accurate measurement of DPD activity and the quantification of its substrate and product are crucial for both research and clinical applications. Detailed methodologies for key experiments are provided below.
Spectrophotometric Assay for DPD Activity
This method measures the activity of DPD by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
Materials:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH solution (10 mM in buffer)
-
Uracil solution (10 mM in buffer)
-
Enzyme preparation (e.g., cell lysate, purified enzyme)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing:
-
800 µL of 100 mM potassium phosphate buffer (pH 7.4)
-
100 µL of 10 mM NADPH solution
-
50 µL of enzyme preparation
-
-
Incubate the mixture at 37°C for 5 minutes to pre-warm.
-
Initiate the reaction by adding 50 µL of 10 mM uracil solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH at 340 nm (6220 M-1cm-1).
HPLC Method for Uracil and this compound Quantification
This protocol allows for the simultaneous measurement of uracil and its metabolite, this compound, in biological samples.[6][7]
Materials:
-
Perchloric acid (0.6 M) for deproteinization
-
Potassium phosphate buffer (10 mM, pH 7.0) as mobile phase
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., SymmetryShield RP18)[7]
-
Uracil and this compound standards
Procedure:
-
Sample Preparation:
-
To 500 µL of plasma or serum, add 50 µL of 0.6 M perchloric acid to precipitate proteins.
-
Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant for analysis.
-
-
Chromatographic Conditions:
-
Quantification:
-
Prepare a standard curve using known concentrations of uracil and this compound.
-
Inject the prepared samples and standards into the HPLC system.
-
Determine the concentrations of uracil and this compound in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Signaling Pathway
Caption: Reductive pathway of uracil catabolism.
Experimental Workflow: Spectrophotometric Assay
Caption: Workflow for the spectrophotometric DPD assay.
Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis of uracil and this compound.
Conclusion
The enzymatic conversion of uracil to this compound by dihydropyrimidine dehydrogenase is a cornerstone of pyrimidine metabolism and a critical determinant in the efficacy and toxicity of fluoropyrimidine-based cancer therapies. A thorough understanding of the enzyme's mechanism, kinetics, and the methodologies to study it are essential for advancing research in this field. This guide provides a comprehensive technical overview to support researchers, scientists, and drug development professionals in their endeavors related to this vital enzymatic reaction. The provided protocols and data serve as a foundational resource for the consistent and accurate study of DPD and its role in health and disease.
References
- 1. Kinetic mechanism of dihydropyrimidine dehydrogenase from pig liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transient-State Analysis of Porcine Dihydropyrimidine Dehydrogenase Reveals Reductive Activation by NADPH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An accurate this compound/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Dihydrouracil Across Biological Species: From Metabolism to Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dihydrouracil (DHU), or 5,6-dihydrouracil, is a critical intermediate in the catabolism of the pyrimidine nucleobase, uracil.[1][2] This process, primarily governed by the reductive pyrimidine catabolic pathway, is highly conserved across diverse biological kingdoms, including mammals, bacteria, and plants.[3][4][5] The first and rate-limiting step of this pathway is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), which reduces uracil to this compound.[3][6]
In clinical medicine, the role of DPD and its product, this compound, has garnered significant attention due to its function in metabolizing fluoropyrimidine-based chemotherapeutics like 5-fluorouracil (5-FU).[7][8] Genetic variations in the DPYD gene can lead to DPD deficiency, impairing drug clearance and elevating the risk of severe toxicity.[9][10] Consequently, quantifying endogenous levels of uracil and this compound has become a valuable phenotyping method to identify at-risk patients.[11][12]
Beyond its role in pharmacogenetics, this compound metabolism is fundamental to nucleotide homeostasis. In bacteria and plants, this pathway serves as a source of carbon, nitrogen, and β-alanine—a precursor for pantothenic acid biosynthesis.[4] Recent research has also explored synthetic this compound analogs as novel ligands for therapeutic applications, such as targeted protein degradation.[13][14] This guide provides an in-depth overview of this compound's metabolic pathways, quantitative distribution in various species, detailed experimental protocols for its analysis, and its implications in modern drug development.
Metabolic Pathways of this compound
The primary pathway involving this compound is the three-step reductive degradation of pyrimidines. While the core pathway is conserved, variations exist across different biological domains.
The Reductive Pyrimidine Catabolic Pathway
This pathway catabolizes uracil and thymine into β-alanine and β-aminoisobutyrate, respectively, along with ammonia and CO2.[15] It involves three key enzymes:
-
Dihydropyrimidine Dehydrogenase (DPD): Catalyzes the initial, rate-limiting reduction of uracil to 5,6-dihydrouracil.[3][6]
-
Dihydropyrimidinase (DHP): Hydrolyzes the this compound ring to form N-carbamoyl-β-alanine.[6]
-
β-Ureidopropionase (UP): Cleaves N-carbamoyl-β-alanine to release β-alanine, CO2, and ammonia.[15]
Variations Across Biological Species
-
Mammals: The pathway is crucial for endogenous pyrimidine turnover and the metabolism of fluoropyrimidine drugs.[3] The DPD enzyme is a complex iron-sulfur flavoenzyme that uses NADPH as a cofactor.[4] DPD activity is highest in the liver.[11][16]
-
Bacteria: This pathway allows bacteria to utilize pyrimidines as carbon and nitrogen sources.[4] While the three-step pathway is common, as seen in Bacillus megaterium, some variations exist.[17] For example, Escherichia coli possesses a novel dihydropyrimidine dehydrogenase that is NADH-dependent, unlike the NADPH-dependency of its mammalian counterpart.[4]
-
Fungi: Some fungi employ an alternative enzyme for the reverse reaction. This compound oxidase (DHO), identified in species like Alternaria alternata, catalyzes the oxidation of this compound back to uracil, consuming O₂ and producing H₂O₂.[5] This contrasts with the NAD+-dependent this compound dehydrogenase (EC 1.3.1.1) found in other organisms that also catalyzes this oxidation.[18]
-
Plants: The reductive pathway is present and essential for pyrimidine degradation. The final product, β-alanine, is a key building block for the synthesis of pantothenic acid (Vitamin B5).[4][5]
Quantitative Data Presentation
The concentration of this compound and the activity of related enzymes vary significantly between species, tissues, and physiological states.
Table 1: this compound Concentrations in Human Biological Fluids
| Biological Matrix | Condition | Mean/Median Concentration | Concentration Range | Reference |
| Plasma | Fasting | 147.0 ± 36.4 ng/mL | Not Reported | [19][20] |
| Plasma | Fed | 85.7 ± 22.1 ng/mL | Not Reported | [19][20] |
| Saliva | Mixed (Healthy & Cancer Patients) | 0.926 µmol/L | 0.673–1.798 µmol/L | [21] |
Note: Food intake significantly lowers plasma this compound levels, an important consideration for clinical sampling.[19][20]
Table 2: Dihydropyrimidine Dehydrogenase (DPD) Activity in Human Tissues
| Tissue | Substrate Used | Mean Enzyme Activity | Comments | Reference |
| Liver | 5-Fluorouracil | 705 nmoles/g tissue/hr | Highest activity among tested tissues. | [16] |
| Kidney | 5-Fluorouracil | Minimal Activity | - | [16] |
| Spleen | 5-Fluorouracil | Minimal Activity | - | [16] |
| Lung | 5-Fluorouracil | Minimal Activity | - | [16] |
| Colon | 5-Fluorouracil | Minimal Activity | - | [16] |
| Bone Marrow Cells | 5-Fluorouracil | Minimal Activity | - | [16] |
Note: Wide inter-individual variations in enzyme activity were observed.[16]
Experimental Protocols
Accurate measurement of this compound and DPD activity is crucial for both research and clinical diagnostics.
Protocol 1: Quantification of this compound in Human Plasma via UPLC-MS/MS
This method is adapted from validated clinical assays for its high sensitivity and specificity.[12]
Objective: To determine the concentration of this compound (UH₂) in human plasma.
Materials:
-
UPLC-MS/MS system (e.g., Acquity UPLC with a tandem mass spectrometer).
-
UPLC Column (e.g., Acquity UPLC® HSS T3).
-
Human plasma collected in EDTA tubes.
-
This compound analytical standard.
-
Stable isotope-labeled this compound (e.g., ¹³C₄,¹⁵N₂-UH₂) as an internal standard (IS).
-
Acetonitrile (ACN), Formic Acid, Water (LC-MS grade).
-
Protein precipitation solution (e.g., ACN with 0.1% formic acid).
-
Microcentrifuge tubes and a centrifuge.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice. To 50 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.
-
Add 200 µL of cold protein precipitation solution.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient starts at ~2% B, increases to ~95% B over 3 minutes, holds for 1 minute, and re-equilibrates for 1 minute. Total run time is approximately 5 minutes.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode for UH₂.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
UH₂: Monitor the transition from the parent ion to a specific product ion (e.g., m/z 115 → 70).
-
IS: Monitor the corresponding transition for the stable isotope-labeled standard.
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Quantification:
-
Construct a calibration curve using standards of known UH₂ concentrations (e.g., 10 to 1000 ng/mL).[12]
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of UH₂ in the unknown samples by interpolating from the linear regression of the calibration curve.
-
Protocol 2: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay in PBMCs
This assay measures the enzymatic conversion rate and is considered a reliable method for DPD phenotyping.[11][22]
Objective: To measure DPD enzyme activity in peripheral blood mononuclear cells (PBMCs).
Materials:
-
Whole blood collected in heparin tubes.
-
Ficoll-Paque or similar density gradient medium.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., containing Tris-HCl, protease inhibitors).
-
Substrate solution: Uracil (or 5-FU) and NADPH.
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Quenching solution (e.g., perchloric acid).
-
LC-MS/MS or HPLC-UV system for product quantification.
Methodology:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer, and carefully collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS, centrifuging at 200 x g for 10 minutes.
-
-
Lysate Preparation:
-
Resuspend the PBMC pellet in cold cell lysis buffer.
-
Homogenize the cells using sonication or freeze-thaw cycles.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine its total protein concentration (e.g., via Bradford or BCA assay).
-
-
Enzymatic Reaction:
-
Pre-warm the reaction buffer to 37°C.
-
In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer.
-
Initiate the reaction by adding the substrate solution (Uracil and NADPH).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
-
Product Quantification:
-
Centrifuge the quenched reaction mixture to precipitate proteins.
-
Analyze the supernatant for the concentration of the product (this compound) using an appropriate method like LC-MS/MS (as described in Protocol 1).
-
-
Activity Calculation:
-
Calculate the amount of this compound produced.
-
Express DPD activity as nmol of product formed per milligram of protein per hour (nmol/mg/hr).
-
Role in Drug Development and Medicine
The this compound pathway is central to the safety of fluoropyrimidine chemotherapy and is an emerging area for novel therapeutic design.
DPD Deficiency and Fluoropyrimidine Toxicity
DPD metabolizes over 80% of administered 5-FU into its inactive form, dihydrofluorouracil.[7] Patients with partial or complete DPD deficiency, often due to genetic variants in the DPYD gene, cannot effectively clear the drug. This leads to increased levels of its active, cytotoxic metabolites and a high risk of severe, potentially fatal toxicities like neutropenia and mucositis.[10] Pre-treatment screening for DPD deficiency, through either genotyping for key DPYD variants or phenotyping by measuring uracil and this compound levels, is now recommended by agencies like the European Medicines Agency to guide dose adjustments.[9][22]
This compound Analogs in Drug Discovery
The this compound scaffold is being explored for novel therapeutic purposes. Recently, substituted phenyl this compound (PDHU) derivatives have been developed as a new class of achiral ligands for the E3 ubiquitin ligase cereblon (CRBN).[13][14] These ligands are a critical component of Proteolysis-Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific disease-causing proteins.[23] The development of stable, achiral PDHU ligands represents a significant advance in overcoming some of the chemical liabilities associated with traditional glutarimide-based ligands used in PROTACs.[13][14]
References
- 1. Synthesis and Characterization of this compound Analogs Utilizing Biginelli Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of this compound Analogs Utilizing Biginelli Hybrids [mdpi.com]
- 3. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Identification of fungal this compound-oxidase genes by expression in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 8. This compound Dehydrogenase (NADP) - MeSH - NCBI [ncbi.nlm.nih.gov]
- 9. DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of Substituted Phenyl this compound as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distribution and inhibition of this compound dehydrogenase activities in human tissues using 5-fluorouracil as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound dehydrogenase (NAD+) - Wikipedia [en.wikipedia.org]
- 19. Food-effect study on uracil and this compound plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Food‐effect study on uracil and this compound plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Development of Substituted Phenyl this compound as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Physiological Concentration of Dihydrouracil in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physiological concentration of dihydrouracil in human plasma. This compound is a key metabolite in the pyrimidine degradation pathway and serves as an important biomarker for dihydropyrimidine dehydrogenase (DPD) activity. Understanding its physiological levels is crucial for researchers and clinicians involved in drug development, particularly for fluoropyrimidine-based chemotherapies, where DPD activity is a major determinant of drug toxicity and efficacy.
Quantitative Data on Plasma this compound Concentrations
The physiological concentration of this compound in human plasma can vary depending on factors such as food intake and the time of day, reflecting the influence of circadian rhythms on metabolic processes. The following table summarizes quantitative data from various studies in healthy volunteers.
| Subject Group | Condition | Mean this compound Concentration (ng/mL) | Standard Deviation (ng/mL) | Analytical Method |
| 16 Healthy Volunteers | Fasting (13:00 h) | 147.0 | 36.4 | UPLC-MS/MS |
| 16 Healthy Volunteers | Fed (13:00 h) | 85.7 | 22.1 | UPLC-MS/MS |
| 16 Healthy Volunteers | Fasting (8:00 h) | 102.2 | 25.2 | UPLC-MS/MS |
| 16 Healthy Volunteers | Fed (8:00 h) | 111.0 | 23.6 | UPLC-MS/MS |
Note: The data clearly indicates that plasma this compound concentrations are significantly influenced by food intake, with higher levels observed in the fasting state.[1] It is recommended that for clinical assessments, blood samples be drawn between 8:00 h and 9:00 h after overnight fasting to minimize variability.[1]
Uracil Degradation Pathway
This compound is an intermediate metabolite in the catabolism of uracil. This pathway is essential for the removal of excess uracil and the recycling of pyrimidine bases. The enzymatic steps involved are illustrated in the diagram below. Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in this pathway.
Experimental Protocol: Quantification of this compound in Plasma by UPLC-MS/MS
This section details a typical Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of this compound in human plasma.[2][3][[“]]
1. Sample Preparation
-
Objective: To extract this compound from the plasma matrix and remove interfering substances.
-
Procedure:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled this compound).
-
Precipitate proteins by adding 300 µL of chilled acetonitrile.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% mobile phase A, 5% mobile phase B).
-
2. UPLC-MS/MS Analysis
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over a few minutes, followed by a re-equilibration step.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transition for this compound and its internal standard. For this compound, this is typically m/z 115 -> 71.
-
Optimization: Cone voltage and collision energy should be optimized for maximum sensitivity.
-
3. Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards of known this compound concentrations in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Quantification: The concentration of this compound in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound in plasma.
References
- 1. Food-effect study on uracil and this compound plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. consensus.app [consensus.app]
Dihydrouracil and Dihydropyrimidine Dehydrogenase (DPD): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of pyrimidines, such as uracil and thymine.[1][2][3] This enzyme plays a critical role in the pharmacokinetics of fluoropyrimidine chemotherapeutic agents, including 5-fluorouracil (5-FU) and its oral prodrug capecitabine, which are cornerstones in the treatment of various solid tumors.[4][5][6] DPD is responsible for converting over 80% of an administered 5-FU dose into its inactive metabolite, 5-fluoro-5,6-dihydrouracil (5-FUH2).[1][7] A deficiency in DPD activity, an autosomal recessive disorder, can lead to a build-up of active 5-FU, resulting in severe and potentially fatal toxicities.[8][9][10] Dihydrouracil, the product of DPD's action on endogenous uracil, serves as a crucial biomarker for assessing the enzyme's functional status.[11] This guide provides a comprehensive overview of the biochemistry of DPD, its role in drug metabolism, the clinical implications of its deficiency, and the methodologies used for its assessment.
Biochemical Mechanism and Role in Metabolism
DPD catalyzes the NADPH-dependent reduction of uracil and thymine to 5,6-dihydrouracil and 5,6-dihydrothymine, respectively.[2][3] The enzyme is a homodimer, with each subunit containing multiple domains that bind to essential cofactors: Flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), and four iron-sulfur [4Fe-4S] clusters.[12] The catalytic process involves a complex electron transfer chain where electrons from NADPH are shuttled through FAD and the iron-sulfur clusters to FMN, which then reduces the pyrimidine substrate.[2][12]
In the context of cancer therapy, this catabolic pathway is paramount. The vast majority (80-85%) of administered 5-FU is rapidly degraded by DPD.[7][13] Only a small fraction (1-3%) is converted via the anabolic pathway into active cytotoxic metabolites—fluorodeoxyuridine monophosphate (FdUMP), fluorouridine triphosphate (FUTP), and fluorodeoxyuridine triphosphate (FdUTP)—which exert the desired anti-cancer effect by inhibiting thymidylate synthase and being incorporated into RNA and DNA.[1][14]
DPD Deficiency: Genetic Basis and Clinical Consequences
DPD deficiency is a pharmacogenetic syndrome resulting from genetic variants in the DPYD gene.[5] While complete deficiency is rare, partial DPD deficiency affects an estimated 3-8% of the population.[5][15] Individuals with impaired DPD function are unable to effectively clear fluoropyrimidines, leading to prolonged exposure to the active drug. This drastically increases the risk of severe adverse reactions, including myelosuppression, mucositis, severe diarrhea, and neurotoxicity.[16][17][18]
To standardize the assessment of DPD function based on genetics, a DPYD gene activity score system is used. Alleles are assigned a value: 1.0 for normal function, 0.5 for reduced function, and 0 for no function. The sum of the scores for both alleles determines the patient's metabolizer status: normal (score of 2), intermediate (score of 1 or 1.5), or poor (score of 0 or 0.5).[16][17] This scoring directly informs dosing recommendations.[18]
Data Presentation
Table 1: Clinically Significant DPYD Variants and Activity Scores
This table summarizes key DPYD variants recognized for their clinical impact on DPD enzyme function.
| Variant Name | rsID | Consequence | Allele Activity Score | Metabolizer Status Contribution |
| c.1905+1G>A (2A) | rs3918290 | No DPD activity | 0 | Poor |
| c.1679T>G (13) | rs55886062 | No DPD activity | 0 | Poor |
| c.2846A>T | rs67376798 | Decreased DPD activity | 0.5 | Intermediate |
| c.1236G>A (HapB3) | rs56038477 | Decreased DPD activity | 0.5 | Intermediate |
| c.557A>G | rs115232898 | Decreased DPD activity | 0.5 | Intermediate |
| D949V | rs75017182 | Decreased DPD activity | 0.5 | Intermediate |
| Data sourced from multiple clinical guidelines and pharmacogenetic databases.[16][19][20][21] |
Table 2: Dosing Guidelines for Fluoropyrimidines Based on DPD Activity Score
These recommendations, adapted from the Clinical Pharmacogenetics Implementation Consortium (CPIC), guide dose adjustments to mitigate toxicity risk.
| DPD Metabolizer Status | Gene Activity Score | Recommended Starting Dose | Recommendation Strength |
| Normal Metabolizer | 2 | Use standard label-recommended dosage. | Strong |
| Intermediate Metabolizer | 1.5 | Consider a 25-50% reduction of the standard starting dose. Titrate dose based on toxicity. | Moderate |
| Intermediate Metabolizer | 1 | Reduce starting dose by 50%. Titrate dose based on toxicity. | Strong |
| Poor Metabolizer | 0.5 | Avoid use of fluoropyrimidines if possible. If used, administer a strongly reduced dose (e.g., >75% reduction) with therapeutic drug monitoring. | Strong |
| Poor Metabolizer | 0 | Avoid use of fluoropyrimidines. Alternative therapies are strongly recommended. | Strong |
| Adapted from CPIC guidelines.[14][16][20] |
Table 3: Phenotypic Biomarker Thresholds for DPD Deficiency Screening
Phenotyping provides a functional measure of DPD activity by quantifying endogenous uracil and this compound.
| Phenotypic Test | Matrix | Threshold for Partial Deficiency | Threshold for Complete Deficiency | Notes |
| Uracil (U) Concentration | Plasma | ≥ 16 ng/mL | > 150 ng/mL | Sampling should be done in a fasted state to avoid diet-induced bias.[22][23] |
| This compound/Uracil (UH2/U) Ratio | Plasma | Varies (Low ratio indicates deficiency) | Varies (Very low ratio) | A low ratio reflects impaired conversion of uracil to this compound.[16][24] |
| Thresholds are based on European Medicines Agency (EMA) and French guidelines.[22][25] |
Experimental Protocols and Screening Workflow
Pre-treatment screening for DPD deficiency is crucial for patient safety and is increasingly becoming standard practice.[15][26] The workflow involves either genotyping to identify causative DPYD variants or phenotyping to measure enzyme function directly.
Protocol 1: DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This method provides a direct measurement of DPD enzyme function.
-
PBMC Isolation: Isolate PBMCs from whole blood (collected in EDTA or heparin tubes) using Ficoll-Paque density gradient centrifugation within 24 hours of collection.[27][28]
-
Cell Lysis: Resuspend the PBMC pellet in a potassium phosphate buffer. Lyse the cells via sonication on ice to release cytosolic enzymes.[13][28]
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method (e.g., Bradford or BCA assay) to normalize enzyme activity.
-
Enzymatic Reaction: Incubate a known amount of cell lysate protein with a reaction mixture containing a substrate (e.g., [¹⁴C]-labeled thymine or unlabeled uracil) and the cofactor NADPH at 37°C for a defined period (e.g., 30-60 minutes).[29]
-
Reaction Termination and Analysis: Stop the reaction by adding a strong acid (e.g., perchloric acid). Separate the substrate from the product (this compound or dihydrothymine) using reverse-phase high-performance liquid chromatography (RP-HPLC).[29][30]
-
Detection and Calculation: Quantify the product using an online radioisotope detector (for radiolabeled substrates) or UV/mass spectrometric detection.[29][30] Calculate DPD activity, typically expressed as nmol of product formed per milligram of protein per hour.[29]
Protocol 2: Quantification of Uracil (U) and this compound (UH2) in Plasma by LC-MS/MS
This is the most common high-throughput phenotyping method due to its sensitivity and specificity.
-
Sample Collection and Handling: Collect whole blood in EDTA tubes and immediately place on ice. Centrifuge at 4°C to separate plasma within 1-2 hours to prevent falsely elevated uracil levels. Store plasma at -20°C or lower until analysis.[31]
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding a volume of chilled acetonitrile (e.g., 900 µL to 100 µL of plasma) containing stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-Uracil).[32]
-
Vortex and centrifuge at high speed (e.g., 6000 rpm) to pellet precipitated proteins.[32]
-
Alternatively, use solid-phase extraction (SPE) for cleaner extracts.[32]
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the supernatant onto a reverse-phase C18 column (e.g., Kinetex PS C18) for chromatographic separation. Use a gradient elution with a mobile phase consisting of solvents like 0.1% ammonium hydroxide and methanol.[32][33]
-
Mass Spectrometry: Analyze the eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.
-
Detection: Use Selected Reaction Monitoring (SRM) to detect specific precursor-to-product ion transitions for uracil, this compound, and their respective internal standards for accurate quantification.[33]
-
-
Data Analysis: Construct calibration curves using a matrix such as bovine serum albumin or charcoal-stripped human plasma.[33][34] Calculate the concentrations of endogenous uracil and this compound in the patient samples. Determine the UH2/U ratio if required.
Conclusion
Dihydropyrimidine dehydrogenase is a pivotal enzyme in both endogenous pyrimidine homeostasis and the metabolism of essential fluoropyrimidine anticancer drugs. Genetic deficiencies in DPD can lead to catastrophic drug-induced toxicities. The integration of pre-treatment screening, through robust genotyping and phenotyping assays, into clinical practice represents a critical step forward in personalized medicine.[15][26] By identifying at-risk patients, clinicians can tailor chemotherapy dosing, significantly reducing the incidence of severe adverse events while preserving therapeutic efficacy. Continued research into rare DPYD variants and the optimization of screening methodologies will further enhance the safety and effectiveness of fluoropyrimidine-based cancer treatments.[15]
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Insights into the mechanism of dihydropyrimidine dehydrogenase from site-directed mutagenesis targeting the active site loop and redox cofactor coordination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase (NADP+) - Wikipedia [en.wikipedia.org]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. Understanding the Importance of DPYD Pharmacogenetic Testing for Chemotherapies: A Lifesaving Measure | Rxight [rxight.com]
- 6. mypathologyreport.ca [mypathologyreport.ca]
- 7. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 8. Pharmacogenetics of DPYD and treatment-related mortality on fluoropyrimidine chemotherapy for cancer patients: a meta-analysis and trial sequential analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropyrimidine dehydrogenase deficiency - Wikipedia [en.wikipedia.org]
- 10. Dihydropyrimidine Dehydrogenase (DPD) Biomarker | Colorectal Cancer Alliance [colorectalcancer.org]
- 11. mdpi.com [mdpi.com]
- 12. Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. pgx-net.nl [pgx-net.nl]
- 15. research.manchester.ac.uk [research.manchester.ac.uk]
- 16. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 17. Frontiers | Implementation of pharmacogenetic testing in oncology: DPYD-guided dosing to prevent fluoropyrimidine toxicity in British Columbia [frontiersin.org]
- 18. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 19. cancercareontario.ca [cancercareontario.ca]
- 20. Table 2. [The CPIC Recommended Dosing of...]. - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 22. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Endogenous metabolic markers for predicting the activity of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 25. DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. theacp.org.uk [theacp.org.uk]
- 27. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Evolution of Dihydropyrimidine Dehydrogenase Diagnostic Testing in a Single Center during an 8-Year Period of Time - PMC [pmc.ncbi.nlm.nih.gov]
- 29. 2.2. Dihydropyrimidine Dehydrogenase Enzyme Activity Measurements [bio-protocol.org]
- 30. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. taylorandfrancis.com [taylorandfrancis.com]
- 32. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 33. A rapid HPLC-ESI-MS/MS method for determination of this compound/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. academic.oup.com [academic.oup.com]
The Genetic Basis of Dihydrouracil Metabolism: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The metabolism of dihydrouracil is a critical pathway in pyrimidine catabolism and plays a pivotal role in the pharmacokinetics of fluoropyrimidine-based chemotherapeutic agents. Genetic variations in the enzymes governing this pathway can lead to significant inter-individual differences in drug efficacy and toxicity. This technical guide provides an in-depth overview of the genetic basis of this compound metabolism, focusing on the core enzymes, their genetic determinants, and the functional consequences of genetic polymorphisms. Detailed experimental protocols for assessing enzyme activity and identifying genetic variants are provided, alongside quantitative data and visual representations of the metabolic pathway and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of oncology, pharmacogenomics, and personalized medicine.
Introduction
The catabolism of pyrimidine bases, including uracil and thymine, is a fundamental biological process. The initial and rate-limiting step in this pathway is the reduction of uracil to 5,6-dihydrouracil, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] This metabolic pathway is not only essential for nucleotide homeostasis but is also the primary route for the detoxification of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU) and its prodrugs capecitabine and tegafur.[3][4]
Deficiencies in the enzymes of the pyrimidine degradation pathway, often due to genetic variations, can lead to severe and potentially fatal toxicity in patients treated with standard doses of fluoropyrimidines.[3][5] Therefore, understanding the genetic basis of this compound metabolism is of paramount importance for the development of safer and more effective cancer therapies. This guide will delve into the three key enzymes of this pathway: dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and beta-ureidopropionase (βUP).
The Core Enzymes and Their Genetic Determinants
The breakdown of uracil and thymine into β-alanine and β-aminoisobutyrate, respectively, is a three-step enzymatic process.
Dihydropyrimidine Dehydrogenase (DPD)
-
Gene: DPYD
-
Function: DPD, encoded by the DPYD gene, is the initial and rate-limiting enzyme in the catabolism of uracil and thymine.[1][2] It catalyzes the NADPH-dependent reduction of uracil to 5,6-dihydrouracil and thymine to 5,6-dihydrothymine.[2][6] DPD is also the principal enzyme involved in the detoxification of fluoropyrimidine-based drugs like 5-fluorouracil (5-FU).[1]
-
Clinical Significance: Genetic deficiency of DPD can lead to a build-up of toxic levels of 5-FU, resulting in severe adverse drug reactions, including mucositis, neutropenia, and diarrhea.[3] Pre-therapeutic screening for DPYD variants is now recommended in many clinical guidelines to adjust 5-FU dosage and mitigate the risk of toxicity.
Dihydropyrimidinase (DHP)
-
Gene: DPYS
-
Function: Dihydropyrimidinase, encoded by the DPYS gene, catalyzes the second step in pyrimidine degradation: the hydrolytic ring opening of 5,6-dihydrouracil and 5,6-dihydrothymine to N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid, respectively.[1][7]
-
Clinical Significance: While less studied than DPD deficiency, deficiencies in DHP can also lead to altered pyrimidine metabolism and may contribute to toxicity from fluoropyrimidine drugs, particularly when DPD activity is normal.[8] Rare variants in the DPYS gene have been associated with an increased risk of severe fluoropyrimidine-related toxicity.[9][10]
Beta-ureidopropionase (βUP)
-
Gene: UPB1
-
Function: Beta-ureidopropionase, encoded by the UPB1 gene, is responsible for the final step in the pathway.[11][12][13] It hydrolyzes N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid to β-alanine and β-aminoisobutyric acid, respectively, along with ammonia and carbon dioxide.[11][12]
-
Clinical Significance: Mutations in the UPB1 gene can lead to beta-ureidopropionase deficiency, a rare autosomal recessive disorder.[14][15] This condition is characterized by the accumulation of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid in the urine and can be associated with a range of neurological symptoms, although some individuals may be asymptomatic.[3][14][15][16][17]
Quantitative Data
Enzyme Kinetic Parameters
The following table summarizes the available kinetic parameters for the enzymes involved in this compound metabolism.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Dihydropyrimidine Dehydrogenase (DPD) | Bovine Liver | Uracil | 0.8 | 1.6 | [18] |
| Bovine Liver | NADPH | 0.12 | 1.6 | [18] | |
| Pig Liver | Uracil | 1 | - | ||
| Pig Liver | NADPH | 7 | - | ||
| Beta-ureidopropionase (βUP) | Human Liver | N-carbamyl-β-alanine | 15.5 ± 1.9 | - | [19] |
Note: Kinetic data for dihydropyrimidinase is less readily available in a summarized format.
Genetic Variations and their Functional Impact
The tables below provide a summary of key genetic variants in DPYD, DPYS, and UPB1 and their known or predicted functional consequences.
Table 2: Clinically Relevant DPYD Gene Variants
| Variant | rsID | Allele Frequency (Approx. in Caucasians) | Functional Impact | Clinical Implication |
| c.1905+1G>A (DPYD2A) | rs3918290 | ~1% | Exon 14 skipping, non-functional protein | High risk of severe 5-FU toxicity |
| c.1679T>G (DPYD13) | rs55886062 | <0.1% | Decreased enzyme activity | Increased risk of 5-FU toxicity |
| c.2846A>T | rs67376798 | ~0.2% | Decreased enzyme activity | Increased risk of 5-FU toxicity |
| c.1236G>A (HapB3) | rs56038477 | ~2-4% | Associated with reduced DPD activity | Increased risk of 5-FU toxicity |
Table 3: Reported DPYS Gene Variants with Potential Clinical Significance
| Variant | Consequence | Functional Impact | Reference |
| p.M250I | Missense | Reduced DHP activity (2.0% residual) | [7] |
| p.H295R | Missense | Reduced DHP activity (9.8% residual) | [7] |
| p.Q334R | Missense | Reduced DHP activity (9.7% residual) | [7] |
| p.T418I | Missense | Reduced DHP activity (64% residual) | [7] |
| p.R490H | Missense | No detectable DHP activity | [7] |
Table 4: Common and Pathogenic UPB1 Gene Mutations
| Mutation | Consequence | Phenotype | Reference |
| c.977G>A (p.R326Q) | Missense | Common in East Asian populations, variable clinical significance | [6][11] |
| IVS1-2A>G | Splice-site | Beta-ureidopropionase deficiency with neurological abnormalities | |
| IVS8-1G>A | Splice-site | Beta-ureidopropionase deficiency with neurological abnormalities | |
| p.A85E | Missense | No residual enzyme activity |
Signaling Pathways and Experimental Workflows
Pyrimidine Catabolic Pathway
The following diagram illustrates the sequential enzymatic reactions involved in the degradation of uracil.
Caption: The pyrimidine catabolic pathway for uracil degradation.
Experimental Workflow for Pharmacogenetic Testing
This diagram outlines a general workflow for identifying patients at risk for fluoropyrimidine toxicity through genetic and phenotypic analysis.
References
- 1. Functional characterization of 21 allelic variants of dihydropyrimidinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The diagnostic odyssey of a patient with dihydropyrimidinase deficiency: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gene-quantification.de [gene-quantification.de]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Impact of DPYD, DPYS, and UPB1 gene variations on severe drug‐related toxicity in patients with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CPIC® Guideline for Fluoropyrimidines and DPYD – CPIC [cpicpgx.org]
- 10. DPD Testing Before Treatment With Fluoropyrimidines in the Amsterdam UMCs: An Evaluation of Current Pharmacogenetic Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diagnostic guidelines for high-resolution melting curve (HRM) analysis: an interlaboratory validation of BRCA1 mutation scanning using the 96-well LightScanner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioradiations.com [bioradiations.com]
- 13. genecards.org [genecards.org]
- 14. medlineplus.gov [medlineplus.gov]
- 15. medlineplus.gov [medlineplus.gov]
- 16. UPB1 gene: MedlinePlus Genetics [medlineplus.gov]
- 17. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 18. researchgate.net [researchgate.net]
- 19. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Enduring Significance of Dihydrouracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouracil (5,6-dihydrouracil) is a critical intermediate in the catabolism of the pyrimidine base uracil.[1] Its study has been pivotal in understanding fundamental metabolic pathways and has gained significant clinical relevance due to its role in the pharmacology of fluoropyrimidine-based chemotherapeutics. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key research milestones related to this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of associated biochemical pathways and workflows.
Discovery and History of this compound Research
The discovery of this compound is intrinsically linked to the elucidation of pyrimidine metabolism. While a precise "discovery" paper for this compound itself is not readily apparent in historical literature, its identification emerged from early studies on the metabolic fate of uracil. It was established as a key intermediate in the reductive pathway of uracil degradation.[2] The significance of this pathway, and by extension this compound, escalated dramatically with the introduction of the chemotherapeutic agent 5-fluorouracil (5-FU) in 1957.[3] It was soon understood that the catabolism of 5-FU mirrored that of uracil, with dihydropyrimidine dehydrogenase (DPD) being the initial and rate-limiting enzyme that converts 5-FU to its inactive metabolite, 5-fluoro-5,6-dihydrouracil.[4][5] This realization brought this compound and DPD to the forefront of oncological research, as DPD activity was identified as a major determinant of 5-FU efficacy and toxicity.[4][6]
Subsequent research has focused on several key areas:
-
Analytical Method Development: The need to quantify this compound and uracil in biological matrices to assess DPD activity has driven the development of increasingly sensitive and specific analytical methods, progressing from early radioassays to modern HPLC and UPLC-MS/MS techniques.[7]
-
DPD Deficiency: The discovery of genetic variations in the DPYD gene leading to DPD deficiency and subsequent life-threatening toxicity from standard doses of 5-FU has established this compound and the uracil/dihydrouracil ratio as crucial biomarkers for patient screening.[8][9]
-
Therapeutic Modulation: The role of this compound's metabolic pathway in chemotherapy has led to the development of DPD inhibitors, designed to modulate the pharmacokinetics of 5-FU and enhance its therapeutic index.
-
Novel Applications: More recently, the this compound scaffold has gained attention in the field of targeted protein degradation, specifically in the design of novel ligands for the E3 ubiquitin ligase cereblon (CRBN), opening new avenues for therapeutic intervention.[10][11]
Quantitative Data
Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C4H6N2O2 | [1] |
| Molar Mass | 114.10 g/mol | [1] |
| Melting Point | 279-281 °C | [12] |
| pKa | 12.10 ± 0.20 (Predicted) | |
| Solubility | Soluble in Sodium Hydroxide | [13] |
Enzyme Kinetics of Dihydropyrimidine Dehydrogenase (DPD)
The following table summarizes the kinetic parameters of DPD with uracil and related substrates.
| Substrate | Enzyme Source | Km (µM) | Vmax or kcat | Reference(s) |
| Uracil | Bovine Liver | 0.8 | 1.6 s⁻¹ (kcat) | |
| NADPH | Bovine Liver | 0.12 | - | |
| 5-Fluorouracil | - | 0.70 | 3 s⁻¹ (kcat) | [6] |
| (R)-5-fluoro-5,6-dihydrouracil | - | 210 | 0.026 s⁻¹ (kcat) | [6] |
Experimental Protocols
Quantification of this compound and Uracil in Human Plasma by HPLC-UV
This protocol provides a general framework for the analysis of this compound and uracil in plasma, based on established methods.
3.1.1. Materials and Reagents
-
This compound and Uracil analytical standards
-
Internal Standard (e.g., 5-chlorouracil)
-
HPLC-grade methanol, acetonitrile, and water
-
Ammonium hydroxide
-
Solid Phase Extraction (SPE) cartridges
-
Plasma samples from patients (collected in heparinized tubes)
-
HPLC system with UV detector
3.1.2. Sample Preparation
-
Plasma Separation: Centrifuge whole blood at 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Internal Standard Spiking: To 500 µL of plasma, add a known concentration of the internal standard.
-
Protein Precipitation: Add 1.5 mL of cold methanol, vortex for 30 seconds, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with a suitable solvent to remove interfering substances.
-
Elute the analytes with an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a known volume of the mobile phase.
3.1.3. HPLC Conditions
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., 0.1% ammonium hydroxide) is often employed.
-
Flow Rate: Typically around 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at two different wavelengths is often used to differentiate uracil and this compound, as their UV absorbance maxima differ.
3.1.4. Calibration and Quantification
-
Prepare a series of calibration standards of known concentrations of this compound and uracil in a blank matrix (e.g., bovine serum albumin solution).
-
Process the calibration standards alongside the plasma samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound and uracil in the plasma samples from the calibration curve.
Dihydropyrimidine Dehydrogenase (DPD) Enzyme Activity Assay (Spectrophotometric Method)
This protocol describes a non-radioactive, spectrophotometric assay for measuring DPD activity in peripheral blood mononuclear cells (PBMCs).[4][6]
3.2.1. Materials and Reagents
-
Ficoll-Paque for PBMC isolation
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Bradford reagent for protein quantification
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADPH
-
Thymine (as substrate)
-
Spectrophotometer capable of reading at 340 nm
3.2.2. PBMC Isolation and Lysate Preparation
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with phosphate-buffered saline (PBS).
-
Lyse the PBMCs in a suitable lysis buffer on ice.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic fraction) and determine the protein concentration using the Bradford assay.
3.2.3. Enzyme Assay
-
In a quartz cuvette, prepare a reaction mixture containing the reaction buffer, a known amount of PBMC lysate (e.g., 100 µg of protein), and NADPH.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding thymine to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADPH to NADP+ as DPD reduces thymine to dihydrothymine.
-
Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time curve.
-
DPD activity is typically expressed as nmol of NADPH consumed per minute per milligram of protein.
Mandatory Visualizations
Uracil Catabolism Pathway
Caption: The reductive catabolic pathway of uracil to β-alanine.
Experimental Workflow for DPD Deficiency Screening
Caption: A typical clinical workflow for screening for DPD deficiency.
Conclusion
The journey of this compound research from a metabolic intermediate to a critical biomarker in personalized medicine underscores its profound importance in biochemistry and clinical science. For researchers, scientists, and drug development professionals, a deep understanding of this compound's properties, its metabolic pathway, and the methods for its analysis is essential for advancing cancer therapy and developing novel therapeutics. The protocols and data presented in this guide offer a solid foundation for further investigation and application in this dynamic field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dihydropyrimidine Dehydrogenase (DPYD) | Test Fact Sheet [arupconsult.com]
- 6. jpp.krakow.pl [jpp.krakow.pl]
- 7. Semi-automated radioassay for determination of dihydropyrimidine dehydrogenase (DPD) activity. Screening cancer patients for DPD deficiency, a condition associated with 5-fluorouracil toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cancerresearchuk.org [cancerresearchuk.org]
- 9. What is a DPYD (dihydropyrimidine dehydrogenase) test and why do I need it? | CUH [cuh.nhs.uk]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Development of Substituted Phenyl this compound as the Novel Achiral Cereblon Ligands for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound powder | Sigma-Aldrich [sigmaaldrich.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
An In-depth Technical Guide to Inborn Errors of Dihydrouracil Metabolism
This guide provides a comprehensive overview of the inborn errors of metabolism affecting the pyrimidine degradation pathway, specifically focusing on deficiencies in dihydropyrimidine dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (β-UP). It is intended for researchers, scientists, and professionals involved in drug development, offering detailed insights into the pathophysiology, diagnosis, and clinical implications of these rare genetic disorders.
The Pyrimidine Catabolic Pathway
The catabolism of the pyrimidine bases uracil and thymine is a crucial metabolic process. It prevents the accumulation of these compounds and salvages them for further use. This pathway consists of three key enzymatic steps. A deficiency in any of these enzymes leads to a distinct inborn error of metabolism.[1][2]
Caption: The three enzymatic steps of the pyrimidine degradation pathway.
Dihydropyrimidine Dehydrogenase (DPD) Deficiency
Dihydropyrimidine dehydrogenase deficiency is an autosomal recessive metabolic disorder caused by mutations in the DPYD gene, located on chromosome 1p22.[3] This enzyme catalyzes the initial and rate-limiting step in the breakdown of uracil and thymine.[2][3]
Clinical Presentation
The clinical phenotype of DPD deficiency is highly variable, ranging from asymptomatic individuals to those with severe neurological manifestations appearing in infancy.[4][5] Symptoms can include recurrent seizures, intellectual disability, microcephaly, hypertonia, and developmental delays.[4][5]
A significant aspect of DPD deficiency is its role in pharmacogenetics. The DPD enzyme is responsible for the metabolism of fluoropyrimidine drugs like 5-fluorouracil (5-FU) and capecitabine, which are commonly used in cancer chemotherapy.[4][6] Patients with partial or complete DPD deficiency are at a high risk of severe, life-threatening toxicity from standard doses of these drugs.[4][6] Symptoms of fluoropyrimidine toxicity include severe mucositis, diarrhea, neutropenia, and neurotoxicity.[4][6] It is estimated that 3-8% of the Caucasian population has a partial DPD deficiency.[7]
Biochemical Findings
The hallmark of DPD deficiency is the accumulation of uracil and thymine in bodily fluids.
| Analyte | Fluid | Normal Range | DPD Deficiency Range |
| Uracil | Urine (mmol/mol creatinine) | < 10 | 100 - 600 |
| Thymine | Urine (mmol/mol creatinine) | < 1 | 100 - 500 |
| Uracil | Plasma (µmol/L) | < 0.2 | 5 - 20 |
| Thymine | Plasma (µmol/L) | < 0.1 | 1 - 5 |
| Uracil | CSF (µmol/L) | < 0.2 | 1 - 10 |
| Thymine | CSF (µmol/L) | < 0.1 | 0.5 - 3 |
Note: Reference ranges can vary between laboratories.
Diagnosis and Experimental Protocols
Diagnosis involves the analysis of pyrimidines in urine and plasma, enzymatic assays, and molecular genetic testing.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive method for quantifying pyrimidine metabolites in urine.[8][9]
Protocol Outline: Urinary Pyrimidine Analysis by LC-MS/MS
-
Sample Preparation: Urine samples are centrifuged to remove particulate matter. An aliquot is then diluted with an internal standard solution containing stable isotope-labeled analogs of the analytes.[10]
-
Chromatography: The diluted sample is injected into a reversed-phase LC system. A gradient elution is used to separate the pyrimidine bases.
-
Mass Spectrometry: The eluent from the LC column is introduced into a tandem mass spectrometer. The analytes are detected using multiple reaction monitoring (MRM) in both positive and negative ionization modes.[10]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to that of its corresponding internal standard.
DPD enzyme activity can be measured in peripheral blood mononuclear cells (PBMCs).[7]
Protocol Outline: DPD Activity in PBMCs
-
PBMC Isolation: PBMCs are isolated from a whole blood sample (in an EDTA tube) using density gradient centrifugation.
-
Cell Lysis: The isolated PBMCs are lysed to release cellular contents, including the DPD enzyme.
-
Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing radiolabeled uracil (e.g., [¹⁴C]uracil) and the cofactor NADPH.
-
Separation and Detection: The reaction products (this compound) are separated from the substrate (uracil) using high-performance liquid chromatography (HPLC).
-
Activity Calculation: The amount of radiolabeled this compound produced is quantified using a radioactivity detector, and the enzyme activity is calculated relative to the protein concentration in the lysate.
Genotyping of the DPYD gene is crucial for identifying patients at risk for fluoropyrimidine toxicity.[11] Testing for the four most common variants is often recommended before starting therapy.[7][12]
Caption: Workflow for DPYD genotyping and fluoropyrimidine dose adjustment.
Protocol Outline: DPYD Genotyping by qPCR
-
DNA Extraction: Genomic DNA is extracted from a whole blood sample.[13]
-
Allelic Discrimination Assay: A quantitative PCR (qPCR) assay is performed using primers and probes specific for the wild-type and variant alleles of interest (e.g., c.1905+1G>A, c.1679T>G, c.2846A>T).[14]
-
Data Analysis: The qPCR instrument software analyzes the fluorescence signals to determine the genotype for each variant.
-
Activity Score Calculation: Based on the identified genotype, a DPD activity score is assigned to predict the patient's metabolizer phenotype (normal, intermediate, or poor).[12]
Dihydropyrimidinase (DHP) Deficiency
Dihydropyrimidinase deficiency is a very rare autosomal recessive disorder caused by mutations in the DPYS gene on chromosome 8q22.[15] DHP catalyzes the second step in pyrimidine breakdown, the hydrolysis of this compound and dihydrothymine.[15]
Clinical Presentation
Similar to DPD deficiency, DHP deficiency has a variable clinical presentation.[15][16] Some individuals are asymptomatic, while others present with neurological issues such as intellectual disability, seizures, hypotonia, and microcephaly.[16][17] Gastrointestinal problems, including gastroesophageal reflux and failure to thrive, have also been reported.[16][17] Patients with DHP deficiency may also be at risk for fluoropyrimidine toxicity.[17]
Biochemical Findings
The characteristic biochemical feature is the accumulation and excretion of this compound and dihydrothymine in the urine.[15]
| Analyte | Fluid | Normal Range | DHP Deficiency Range |
| This compound | Urine (mmol/mol creatinine) | < 5 | 200 - 800 |
| Dihydrothymine | Urine (mmol/mol creatinine) | < 5 | 100 - 400 |
| Uracil | Urine (mmol/mol creatinine) | < 10 | Moderately elevated |
| Thymine | Urine (mmol/mol creatinine) | < 1 | Moderately elevated |
Note: Reference ranges can vary between laboratories.
Diagnosis and Experimental Protocols
Diagnosis is based on the urinary metabolite profile, with confirmation by enzyme assay or genetic testing.[15][16]
The LC-MS/MS method described for DPD deficiency is also the primary diagnostic tool for DHP deficiency, as it can accurately quantify this compound and dihydrothymine.[9]
Enzyme activity is typically measured in a liver biopsy specimen.[15]
Protocol Outline: DHP Activity in Liver Homogenate
-
Homogenization: A liver tissue sample is homogenized in a suitable buffer.
-
Enzymatic Reaction: The homogenate is incubated with this compound or dihydrothymine as the substrate.
-
Product Measurement: The formation of the product, N-carbamyl-β-alanine or N-carbamyl-β-aminoisobutyric acid, is measured. This can be achieved by various analytical techniques, including HPLC.
-
Activity Calculation: Enzyme activity is expressed as the amount of product formed per unit of time per milligram of protein.
Sequencing of the DPYS gene is performed to identify causative mutations, confirming the diagnosis.
β-Ureidopropionase (β-UP) Deficiency
β-Ureidopropionase deficiency is an autosomal recessive disorder resulting from mutations in the UPB1 gene on chromosome 22q11.[2][18] This enzyme performs the final step of the pathway, cleaving N-carbamyl-β-amino acids into β-amino acids, carbon dioxide, and ammonia.[2][18]
Clinical Presentation
The clinical spectrum is broad, with some individuals being asymptomatic.[2] When symptoms are present, they are primarily neurological and can include developmental delay, intellectual disability, seizures, hypotonia, and autistic behaviors.[18][19]
Biochemical Findings
The disorder is characterized by the accumulation of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid in plasma, urine, and cerebrospinal fluid.[20][21]
| Analyte | Fluid | Normal Range | β-UP Deficiency Range |
| N-Carbamyl-β-alanine | Urine (mmol/mol creatinine) | < 10 | 150 - 500 |
| N-Carbamyl-β-aminoisobutyric acid | Urine (mmol/mol creatinine) | < 10 | 100 - 300 |
| N-Carbamyl-β-alanine | Plasma (µmol/L) | < 1 | 10 - 50 |
| N-Carbamyl-β-aminoisobutyric acid | Plasma (µmol/L) | < 1 | 5 - 30 |
Note: Reference ranges can vary between laboratories.
Diagnosis and Experimental Protocols
Diagnosis relies on identifying the characteristic metabolites, followed by enzyme activity measurement and genetic testing.
Urinary organic acid analysis by gas chromatography-mass spectrometry (GC-MS) or a more specific LC-MS/MS method can detect elevated levels of N-carbamyl-β-alanine and N-carbamyl-β-aminoisobutyric acid.
The activity of β-ureidopropionase can be measured in liver homogenates.[20]
Protocol Outline: Radiochemical β-UP Activity Assay [22]
-
Substrate Preparation: Radiolabeled N-carbamyl-β-alanine ([¹⁴C]-NCBA) is prepared by the hydrolysis of [2-¹⁴C]5,6-dihydrouracil.
-
Enzymatic Reaction: A liver homogenate is incubated with the [¹⁴C]-NCBA substrate. The reaction releases [¹⁴C]CO₂.
-
CO₂ Trapping and Detection: The released [¹⁴C]CO₂ is trapped in an alkaline solution (e.g., hyamine hydroxide). The amount of trapped radioactivity is then measured by liquid scintillation counting.
-
Activity Calculation: The enzyme activity is determined based on the amount of [¹⁴C]CO₂ produced over time per milligram of protein.
The diagnosis is confirmed by identifying pathogenic variants in the UPB1 gene through sequencing.[23]
Conclusion
The inborn errors of this compound metabolism represent a spectrum of rare disorders with diverse clinical presentations. While often characterized by neurological symptoms, their primary significance in a broader clinical context, particularly for DPD deficiency, lies in the field of pharmacogenomics. Accurate and timely diagnosis through advanced analytical and molecular techniques is essential for appropriate patient management and, crucially, for preventing severe adverse drug reactions to fluoropyrimidine-based chemotherapies. Further research is needed to fully elucidate the pathophysiology of the neurological symptoms and to develop targeted therapies.
References
- 1. Inborn errors of pyrimidine metabolism: clinical update and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. β-ureidopropionase Deficiency [accesson.kr]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. Dihydropyrimidine dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 5. Dihydropyrimidine Dehydrogenase Deficiency: Metabolic Disease or Biochemical Phenotype? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolicsupportuk.org [metabolicsupportuk.org]
- 7. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 8. Extended diagnosis of purine and pyrimidine disorders from urine: LC MS/MS assay development and clinical validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of Pyrimidine in Urine by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Genetic Testing Gains Ground: DPYD Genotyping Can Be a Lifesaving Step Before Chemotherapy | ARUP Laboratories [aruplab.com]
- 12. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 13. All tests | Sonic Genetics [sonicgenetics.com.au]
- 14. DPYD Screening – Cancer Genetics and Genomics Laboratory [cancergeneticslab.ca]
- 15. accesspediatrics.mhmedical.com [accesspediatrics.mhmedical.com]
- 16. metabolicsupportuk.org [metabolicsupportuk.org]
- 17. Dihydropyrimidinase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 18. Beta-ureidopropionase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 19. metabolicsupportuk.org [metabolicsupportuk.org]
- 20. academic.oup.com [academic.oup.com]
- 21. beta-Ureidopropionase deficiency: an inborn error of pyrimidine degradation associated with neurological abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. A radiochemical assay for beta-ureidopropionase using radiolabeled N-carbamyl-beta-alanine obtained via hydrolysis of [2-(14)C]5, 6-dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Beta-Ureidopropionase Deficiency (UPB1 Single Gene Test) | Fulgent Genetics [fulgentgenetics.com]
Methodological & Application
Synthesis of Dihydrouracil from Uracil: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihydrouracil, a critical intermediate in the catabolic pathway of uracil, is a molecule of significant interest in biomedical research and drug development. This document provides a detailed protocol for the chemical synthesis of this compound from uracil via catalytic hydrogenation. Additionally, it outlines the biological pathway of uracil catabolism and presents a comprehensive experimental workflow. Quantitative data from representative synthetic methods are summarized for comparative analysis.
Introduction
Uracil is a fundamental pyrimidine base found in ribonucleic acid (RNA). Its degradation is a key metabolic process, and the initial and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil.[1] This reaction is catalyzed in vivo by the enzyme dihydropyrimidine dehydrogenase (DPD).[2] Deficiencies in DPD can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidine drugs such as 5-fluorouracil, as the drug's degradation is impaired.[3] Consequently, the study of this compound and its synthesis is crucial for understanding pyrimidine metabolism and for the development of safer cancer therapeutics.
This application note details a robust and reproducible protocol for the synthesis of this compound from uracil using catalytic hydrogenation, a widely applicable and effective method for the reduction of double bonds.
Data Presentation
The following table summarizes quantitative data for two common methods of this compound synthesis from uracil derivatives, providing a basis for comparison of reaction conditions and outcomes.
| Starting Material | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Fluorouracil | 10 mol% Pd/C, H₂ | Methanol | Room Temp. | 36 | 15 (as byproduct) | [4] |
| Uracil | Rhodium on Alumina, H₂ | Water/Alcohol | 25-100 | 1-6 | High (expected) | Inferred from[5] |
Note: The yield for the rhodium-catalyzed hydrogenation of uracil is inferred from the general efficiency of this catalyst for similar hydrogenations.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Uracil using Palladium on Carbon (Pd/C)
This protocol is adapted from the established procedure for the hydrogenation of a similar pyrimidine, 5-fluorouracil.[4]
Materials:
-
Uracil
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
Recrystallization solvent (e.g., water or ethanol)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve uracil in methanol.
-
Catalyst Addition: Carefully add 10 mol% of Palladium on Carbon (Pd/C) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically balloon pressure or a Parr hydrogenator). Stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (approximately 36 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be purified by recrystallization from water or ethanol to yield a white solid.
Protocol 2: Catalytic Hydrogenation of Uracil using Rhodium on Alumina (Rh/Al₂O₃)
Rhodium on alumina is a highly effective catalyst for the hydrogenation of aromatic and heterocyclic compounds and is expected to efficiently catalyze the reduction of uracil.[5]
Materials:
-
Uracil
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Solvent (e.g., water, ethanol, or a mixture)
-
Hydrogen gas (H₂)
-
High-pressure hydrogenation reactor (e.g., Parr apparatus)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: Place uracil and the Rhodium on Alumina catalyst in a high-pressure hydrogenation reactor. Add the chosen solvent.
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi). Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture to remove the catalyst.
-
Purification: Remove the solvent from the filtrate by rotary evaporation to obtain the crude product. Purify the this compound by recrystallization.
Visualizations
Uracil Catabolic Pathway
The degradation of uracil to β-alanine is a three-step enzymatic pathway. This compound is the first intermediate in this process.
Caption: The enzymatic pathway of uracil catabolism.
Experimental Workflow: this compound Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound from uracil via catalytic hydrogenation.
References
- 1. [Assay method for uracil, this compound, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved Chemical Syntheses of 5,6-Dihydro-5-fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activated Carbon-Supported Rhodium Catalyst bulk for sale - Princeton Powder [princetonpowder.com]
Application Notes and Protocols: One-Step Synthesis of N-1-Substituted Dihydrouracils
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-1-substituted dihydrouracils are a class of heterocyclic compounds of growing importance in medicinal chemistry and drug development. Their scaffold is a key component in the design of Proteolysis-Targeting Chimeras (PROTACs), innovative therapeutic agents that mediate the degradation of specific target proteins.[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Specifically, N-1-substituted dihydrouracil derivatives have been identified as effective ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of the CUL4-DDB1-CRBN-RBX1 complex.[2] By incorporating these this compound moieties, PROTACs can hijack the CRBN E3 ligase to induce the degradation of proteins of interest (POIs), offering a promising strategy for targeting proteins previously considered "undruggable". The development of efficient and regioselective methods for the synthesis of N-1-substituted dihydrouracils is therefore of paramount importance to accelerate the discovery and development of novel PROTAC-based therapeutics.
This document provides detailed application notes and protocols for the one-step synthesis of N-1-substituted dihydrouracils, with a focus on a recently developed palladium-catalyzed cross-coupling reaction that offers high yields and excellent regioselectivity.[1][2]
Application in Targeted Protein Degradation
N-1-substituted dihydrouracils serve as the E3 ligase-binding motif in PROTACs designed to recruit the CRBN E3 ligase. The mechanism of action for such a PROTAC is illustrated in the signaling pathway diagram below.
Caption: PROTAC mechanism with an N-1-substituted this compound ligand.
Synthetic Methodologies
The direct and regioselective N-1 substitution of the this compound ring has traditionally been challenging, often requiring multi-step procedures involving protecting groups.[2] However, a recent advancement has enabled the one-step synthesis of N-1-aryl dihydrouracils via a palladium-catalyzed cross-coupling reaction.
Palladium-Catalyzed N-1 Arylation of this compound
This method provides a facile and high-yielding route to a wide range of N-1-aryl and N-1-heteroaryl dihydrouracils.[1][2] The reaction exhibits excellent functional group tolerance and utilizes readily available catalysts and ligands.
Caption: General scheme for Pd-catalyzed N-1 arylation of this compound.
Data Presentation: Substrate Scope and Yields for Pd-Catalyzed N-1 Arylation
The following table summarizes the yields obtained for the synthesis of various N-1-substituted dihydrouracils using the palladium-catalyzed cross-coupling reaction.
| Entry | Aryl Halide/Triflate | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | N-1-(4-cyanophenyl)this compound | 95 |
| 2 | 1-Bromo-4-fluorobenzene | N-1-(4-fluorophenyl)this compound | 88 |
| 3 | 3-Bromoanisole | N-1-(3-methoxyphenyl)this compound | 92 |
| 4 | 2-Bromopyridine | N-1-(pyridin-2-yl)this compound | 75 |
| 5 | 4-Chlorotoluene | N-1-(4-methylphenyl)this compound | 85 |
| 6 | 1-Iodonaphthalene | N-1-(naphthalen-1-yl)this compound | 90 |
| 7 | Phenyl triflate | N-1-phenylthis compound | 82 |
Data compiled from literature reports.[1]
Experimental Protocols
This section provides a detailed protocol for the palladium-catalyzed N-1 arylation of this compound.
Protocol 1: General Procedure for the Palladium-Catalyzed N-1 Arylation of this compound
Caption: Experimental workflow for Pd-catalyzed N-1 arylation.
Materials:
-
This compound
-
Aryl halide or triflate
-
Potassium phosphate (K₃PO₄)
-
Palladium catalyst (e.g., [(cinnamyl)PdCl]₂ or BrettPhos Pd G3)
-
Ligand (e.g., t-BuBrettPhos)
-
Anhydrous toluene
-
Ethyl acetate (EtOAc)
-
Celite
-
Silica gel for column chromatography
-
Reaction vials with screw caps
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vial, add this compound (1.0 equiv), the aryl halide or triflate (1.2 equiv), potassium phosphate (2.0 equiv), the palladium catalyst (0.02 equiv), and the ligand (0.04 equiv).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene to the vial to achieve the desired concentration (typically 0.1-0.2 M).
-
Seal the vial with a screw cap and place it in a preheated heating block.
-
Stir the reaction mixture at 100-120 °C for 16-24 hours. The progress of the reaction can be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-1-substituted this compound.
Characterization:
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Alternative One-Step Synthetic Approaches
While the palladium-catalyzed arylation is a powerful method, other one-step approaches for the synthesis of N-1-substituted dihydrouracils can be considered, although they may have limitations in terms of scope or regioselectivity.
-
Aza-Michael Addition: The conjugate addition of this compound to activated olefins, such as acrylates or acrylonitriles, can potentially yield N-1-alkylated products in a single step. However, achieving high N-1 selectivity over N-3 substitution can be challenging and often depends on the reaction conditions and the specific substrates used.
-
Reductive Amination: A direct reductive amination between this compound and an aldehyde or ketone could theoretically provide N-1-alkylated dihydrouracils. This approach would involve the in-situ formation of an enamine or iminium intermediate followed by reduction. The feasibility and regioselectivity of this transformation for the this compound scaffold require further investigation.
Conclusion
The one-step, palladium-catalyzed N-1 arylation of this compound represents a significant advancement in the synthesis of this important class of compounds. This method provides a robust and efficient tool for researchers in drug discovery, particularly those working on the development of novel PROTACs targeting the CRBN E3 ligase. The detailed protocols and data presented in these application notes are intended to facilitate the adoption of this methodology and accelerate the synthesis of new N-1-substituted this compound derivatives for a wide range of therapeutic applications.
References
- 1. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
- 2. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Dihydrouracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouracil, a privileged scaffold in medicinal chemistry, has garnered significant attention for its role as a versatile building block in the development of novel therapeutics. Its derivatives are particularly prominent in the field of targeted protein degradation, where they serve as ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a key component of Proteolysis-Targeting Chimeras (PROTACs). The functionalization of the this compound core is paramount for modulating binding affinity, selectivity, and pharmacokinetic properties of these molecules. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the precise and efficient installation of various substituents onto the this compound ring system, enabling the synthesis of diverse chemical libraries for drug discovery.
These application notes provide detailed protocols and compiled data for the palladium-catalyzed functionalization of this compound derivatives, focusing on C-N and C-C bond-forming reactions. The methodologies outlined herein are essential for researchers engaged in the synthesis of this compound-based compounds for drug development and other scientific investigations.
Key Applications in Drug Development
The primary application of functionalized this compound derivatives is in the design of PROTACs. This compound-based moieties act as the "warhead" that binds to the CRBN E3 ligase.[1][2] By tethering this "warhead" to a ligand for a target protein of interest via a chemical linker, the resulting PROTAC molecule can induce the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4][5] This approach offers a novel therapeutic modality to eliminate disease-causing proteins rather than merely inhibiting their function. The ability to synthetically modify the this compound scaffold through Pd-catalyzed cross-coupling allows for the fine-tuning of CRBN binding and overall PROTAC efficacy.[6][7]
Signaling Pathway: PROTAC-Mediated Protein Degradation
The diagram below illustrates the general mechanism of action for a PROTAC that utilizes a this compound-based ligand to recruit the CRBN E3 ligase for targeted protein degradation.
Figure 1: PROTAC-mediated protein degradation pathway.
Palladium-Catalyzed Cross-Coupling Reactions and Protocols
Buchwald-Hartwig C-N Cross-Coupling for N-1 Arylation
The direct, regioselective arylation at the N-1 position of the this compound ring is a highly valuable transformation for creating libraries of CRBN ligands. The Buchwald-Hartwig amination provides a robust method to achieve this. A recently developed one-step protocol demonstrates excellent functional group tolerance and broad applicability.[8][9][10]
Data Presentation: N-1 Arylation of this compound with Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | N-1-(4-cyanophenyl)this compound | 95 |
| 2 | 4-Bromo-N,N-dimethylaniline | N-1-(4-(dimethylamino)phenyl)this compound | 88 |
| 3 | 1-Bromo-4-(trifluoromethoxy)benzene | N-1-(4-(trifluoromethoxy)phenyl)this compound | 85 |
| 4 | 2-Bromopyridine | N-1-(pyridin-2-yl)this compound | 75 |
| 5 | 3-Bromoquinoline | N-1-(quinolin-3-yl)this compound | 82 |
Yields are representative and sourced from optimized conditions reported in the literature.[9]
Experimental Protocol: General Procedure for N-1 Arylation [9]
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.2 equiv.), aryl halide (1.0 equiv.), potassium carbonate (2.0 equiv.), a palladium precatalyst such as [(cinnamyl)PdCl]₂ (2 mol%), and a suitable phosphine ligand like t-BuBrettPhos (4 mol%).
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon). Add anhydrous 1,4-dioxane as the solvent.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-1-arylated this compound.
Figure 2: Experimental workflow for N-1 arylation.
Suzuki-Miyaura C-C Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between a halide (or triflate) and an organoboron species. For this compound derivatives, this reaction is particularly useful for introducing aryl or heteroaryl groups at the C5 or C6 positions, assuming a suitable halo-dihydrouracil precursor is available. While specific examples on the this compound core are not abundantly reported, protocols for similar pyrimidine systems are readily adaptable.[11][12][13][14][15]
Data Presentation: Representative Suzuki-Miyaura Couplings on Heterocycles
| Entry | Heterocyclic Halide | Boronic Acid | Product | Yield (%) |
| 1 | 5-Bromo-pyrimidine | Phenylboronic acid | 5-Phenylpyrimidine | 92 |
| 2 | 2-Chloropyrazine | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)pyrazine | 85 |
| 3 | 5-Iodouracil | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)uracil | 78 |
These are representative yields for Suzuki-Miyaura reactions on related nitrogen-containing heterocycles.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [12][13]
-
Reaction Setup: In a reaction vessel, combine the halo-dihydrouracil derivative (1.0 equiv.), arylboronic acid (1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a solvent mixture, typically a combination of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and an aqueous solution of the base.
-
Degassing: Degas the mixture by bubbling an inert gas through it for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere to 80-100 °C until the starting material is consumed.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine.
-
Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography or recrystallization.
Figure 3: Workflow for Suzuki-Miyaura coupling.
Heck C-C Cross-Coupling
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be employed to introduce alkenyl substituents at the C5 or C6 position of a halo-dihydrouracil. A related cross-dehydrogenative coupling has been reported for the C5-alkenylation of uracils, which provides a valuable precedent.[4][10][16][17]
Data Presentation: Representative Heck-Type Alkenylation of Uracils [16]
| Entry | Alkene | Product | Yield (%) |
| 1 | Ethyl acrylate | (E)-Ethyl 3-(uracil-5-yl)acrylate | 92 |
| 2 | Styrene | (E)-5-Styryluracil | 85 |
| 3 | Acrylamide | (E)-3-(Uracil-5-yl)acrylamide | 99 |
Yields are for the cross-dehydrogenative coupling of N,N-dimethyluracil.
Experimental Protocol: General Procedure for Heck Reaction [17]
-
Reaction Setup: To a pressure tube, add the halo-dihydrouracil (1.0 equiv.), alkene (1.5 equiv.), palladium acetate (Pd(OAc)₂, 5 mol%), a phosphine ligand (e.g., PPh₃, 10 mol%), and a base such as triethylamine (2.0 equiv.).
-
Solvent Addition: Add an anhydrous solvent like DMF or acetonitrile.
-
Reaction Conditions: Seal the tube and heat the mixture to 100-120 °C for several hours.
-
Work-up: After cooling, filter the reaction mixture to remove palladium black. Dilute the filtrate with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate. Purify the product by column chromatography.
Sonogashira C-C Cross-Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. This reaction is ideal for introducing alkynyl moieties onto the this compound scaffold, which can serve as versatile handles for further transformations, such as click chemistry. The Sonogashira coupling has been successfully applied to 5-iodouracil derivatives, demonstrating its feasibility for this class of compounds.[18]
Data Presentation: Representative Sonogashira Couplings on Uracil Scaffolds [18]
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 5-(Phenylethynyl)uracil derivative | 53 |
| 2 | 3-Butyn-1-ol | 5-(4-Hydroxybut-1-yn-1-yl)uracil derivative | 45 |
| 3 | Propargylamine | 5-(3-Aminoprop-1-yn-1-yl)uracil derivative | 38 |
Yields are for solution-phase coupling with a 5-iodouracil PNA monomer.
Experimental Protocol: General Procedure for Sonogashira Coupling [3][16][19]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the halo-dihydrouracil (1.0 equiv.) in a suitable solvent such as THF or DMF.
-
Catalyst and Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%), copper(I) iodide (CuI, 2.5 mol%), and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the mixture.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Work-up: Dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Conclusion
Palladium-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of this compound derivatives. The Buchwald-Hartwig, Suzuki-Miyaura, Heck, and Sonogashira reactions provide a comprehensive toolkit for introducing a wide array of aryl, heteroaryl, alkenyl, and alkynyl substituents onto the this compound core. These methodologies are crucial for generating diverse libraries of compounds for structure-activity relationship studies, particularly in the optimization of CRBN-recruiting PROTACs for targeted protein degradation. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Heck Reaction [organic-chemistry.org]
- 5. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lessons in PROTAC design from selective degradation with a promiscuous warhead - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rose-hulman.edu [rose-hulman.edu]
- 13. Yoneda Labs [yonedalabs.com]
- 14. mdpi.com [mdpi.com]
- 15. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 16. Dehydrogenative alkenylation of uracils via palladium-catalyzed regioselective C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Note: Quantification of Dihydrouracil in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouracil (DHU) is a metabolite of uracil, formed by the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a commonly used chemotherapeutic agent.[1][2][3] A deficiency in DPD activity can lead to severe, life-threatening toxicity in patients receiving 5-FU-based therapies.[1][2][3] Therefore, the quantification of endogenous levels of this compound and the this compound/uracil (DHU/U) ratio in plasma serves as a crucial biomarker for assessing DPD activity and identifying patients at risk.[4][5] This application note provides a detailed protocol for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[4][6][7][8]
Signaling Pathway and Clinical Significance
The catabolism of 5-FU mirrors that of the endogenous pyrimidine, uracil. DPD initiates the breakdown of both compounds. In individuals with DPD deficiency, the impaired metabolism of 5-FU leads to its accumulation and the subsequent formation of toxic anabolites, resulting in severe adverse drug reactions.[1][2] The measurement of endogenous uracil and this compound levels provides a phenotypic assessment of DPD activity.[4][5]
Experimental Protocols
Several methods for the quantification of this compound in human plasma have been validated and published. The following protocols are based on established LC-MS/MS methodologies.[6][7][8]
Method 1: Protein Precipitation
This method offers a rapid and straightforward approach for sample cleanup.[7][8]
Materials:
-
Human plasma (collected in heparinized tubes)[7]
-
Internal Standard (IS) working solution (e.g., 5,6-DHU-¹³C₄,¹⁵N₂)[7]
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
0.1% Formic acid in water
Procedure:
-
Thaw plasma samples on ice.
-
To 300 µL of plasma, add 20 µL of the internal standard working solution.[7]
-
Perform protein precipitation by adding 900 µL of a 1:1 (v/v) mixture of MeOH and ACN.[7]
-
Vortex the samples for 10 seconds and shake for 10 minutes at 1250 rpm.[7]
-
Centrifuge at 14,000 x g for 10 minutes.[7]
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[7]
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.[7]
-
Inject the sample into the UPLC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to protein precipitation, potentially reducing matrix effects.[6][9]
Materials:
-
Human plasma
-
Internal Standard (IS) working solution (e.g., bromouracil)[9]
-
10% Methanol
Procedure:
-
To 200 µL of plasma, add 100 µL of the internal standard working solution.[9]
-
Add 150 mg of ammonium sulfate.[9]
-
Add 5 mL of ethyl acetate-isopropanol (85:15, v/v).[9]
-
Vortex for 1 minute and shake for 20 minutes to denature and precipitate proteins.[9]
-
Centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 45°C.[9]
-
Reconstitute the residue in 100 µL of 10% methanol.[9]
-
Inject the sample into the HPLC-MS/MS system.
Experimental Workflow
The general workflow for the quantification of this compound in human plasma involves sample collection, preparation, chromatographic separation, and mass spectrometric detection.
Quantitative Data Summary
The following table summarizes the performance characteristics of various validated LC-MS/MS methods for the quantification of this compound in human plasma.
| Parameter | Method 1 (UPLC-MS/MS)[7][8] | Method 2 (HPLC-MS/MS)[6][9] | Method 3 (Automated LC-MS/MS)[4] | Method 4 (LC-UV)[10] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 5 ng/mL | 10 ng/mL | 21.5 µg/L (in plasma) |
| Linear Range | 10 - 1000 ng/mL | 5 - 1000 ng/mL | N/A | 12.5 - 400 µg/L (in plasma) |
| Inter-assay Precision (%CV) | ≤ 7.2% | < 8.0% | < 15% | < 9.5% |
| Inter-assay Bias/Accuracy | ± 2.9% | 100.5% (average recovery) | < 15% | 88.2% - 110% (recovery) |
| Internal Standard | 5,6-DHU-¹³C₄,¹⁵N₂ | Bromouracil | Stable isotopes | 5-Bromocytosine |
Chromatographic and Mass Spectrometric Conditions
Optimal separation and detection are critical for accurate quantification. Below are typical conditions.
Chromatography
-
System: Ultra-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reversed-phase column, such as an Acquity UPLC® HSS T3 (150 x 2.1 mm, 1.8 µm) or a Discovery Amide C16, is commonly used.[6][7]
-
Mobile Phase A: 0.1% Formic acid in water.[7]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[7]
-
Flow Rate: 0.3 mL/min.[7]
-
Gradient Elution: A typical gradient starts with a low percentage of organic phase, which is then increased to elute the analytes. For example: 0-3.0 min (0% B), 3.0-3.2 min (0-90% B), 3.2-3.7 min (90% B), 3.7-5 min (0% B).[7]
Mass Spectrometry
-
System: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes. This compound is often quantified in positive mode, while uracil is quantified in negative mode.[7][8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Conclusion
The LC-MS/MS methods described provide sensitive, specific, and accurate quantification of this compound in human plasma. The choice between protein precipitation and liquid-liquid extraction will depend on the laboratory's specific requirements for sample throughput and extract cleanliness. The validated concentration ranges are suitable for clinical applications, particularly for the assessment of DPD deficiency prior to the administration of fluoropyrimidine-based chemotherapy.[8] The implementation of such assays can significantly contribute to personalized medicine and improve patient safety.
References
- 1. Predicting Dihydropyrimidine Dehydrogenase Deficiency and Related 5-Fluorouracil Toxicity: Opportunities and Challenges of DPYD Exon Sequencing and the Role of Phenotyping Assays [mdpi.com]
- 2. Dihydropyrimidine dehydrogenase and the efficacy and toxicity of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of uracil and this compound plasma levels [bio-protocol.org]
- 8. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
Application Note: HPLC-UV Method for the Quantitative Analysis of Dihydrouracil in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of dihydrouracil (DHU) in human plasma. This compound is the primary catabolite of the chemotherapeutic agent 5-fluorouracil (5-FU), and its plasma concentration, particularly the this compound to uracil (DHU/U) ratio, is a critical biomarker for dihydropyrimidine dehydrogenase (DPD) enzyme activity. DPD deficiency can lead to severe toxicity in patients undergoing 5-FU treatment. This method provides a reliable tool for researchers, scientists, and drug development professionals to accurately quantify this compound levels, aiding in preclinical and clinical research related to 5-FU metabolism and toxicity. The described protocol includes sample preparation, chromatographic conditions, and method validation parameters.
Introduction
Dihydropyrimidine dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent for the treatment of various solid tumors. Genetic variations in the DPD gene (DPYD) can lead to reduced or absent DPD activity, resulting in impaired 5-FU clearance and an increased risk of severe, life-threatening toxicity. The measurement of endogenous uracil (U) and its metabolite this compound (DHU) in plasma, and the subsequent calculation of the DHU/U ratio, serves as a functional or phenotypic marker of DPD activity. An accurate and reliable analytical method for the quantification of this compound is therefore essential for research into 5-FU pharmacokinetics and for the development of strategies to personalize 5-FU therapy.
This application note presents a validated HPLC-UV method for the determination of this compound in human plasma. The method utilizes a reversed-phase C18 column for chromatographic separation and UV detection for quantification. A detailed protocol for sample preparation using solid-phase extraction is provided, ensuring high recovery and removal of interfering plasma components.
Experimental
Materials and Reagents
-
This compound (DHU) reference standard
-
Uracil (U) reference standard
-
Internal Standard (e.g., 5-chlorouracil)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Ultrapure water
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Waters SymmetryShield RP18, Atlantis dC18)
-
Data acquisition and processing software
Chromatographic Conditions
| Parameter | Condition |
| Column | Waters SymmetryShield RP18 (4.6 x 150 mm, 5 µm) in series with an Atlantis dC18 column (4.6 x 150 mm, 5 µm)[1][2][3] |
| Mobile Phase | 10 mM potassium phosphate buffer (pH adjusted to 3.5 with phosphoric acid)[1] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 50 µL |
| UV Detection | 205 nm and 268 nm[4] |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes[1] |
Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the internal standard in methanol to prepare individual primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with the mobile phase to achieve concentrations ranging from the limit of quantification to the upper limit of the linear range.
-
Calibration Standards: Spike drug-free human plasma with the working standard solutions to create a set of calibration standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in drug-free human plasma in the same manner as the calibration standards.
Sample Preparation (Solid-Phase Extraction)
-
Pre-treatment: To 500 µL of plasma sample, calibration standard, or QC sample, add 50 µL of the internal standard working solution and vortex.
-
Conditioning: Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of ultrapure water to remove polar interferences.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase, vortex, and transfer to an HPLC vial for analysis.
Method Validation Data
The following tables summarize the quantitative data from various published HPLC-UV methods for this compound analysis.
Linearity and Quantification Limits
| Analyte | Matrix | Linear Range | LLOQ (Lower Limit of Quantification) | Reference |
| This compound | Plasma | 6.75 - 200 ng/mL | 6.75 ng/mL | [1] |
| This compound | BSA Solution | 6.25 - 200 µg/L | 6.25 µg/L | [2][3] |
| This compound | Plasma | 21.5 - 200 µg/L | 21.5 µg/L | [2][3] |
| This compound | Plasma | 5.0 - 250 ng/mL | 5.0 ng/mL | [5] |
| This compound | Plasma | 0.625 - 100 ng/mL | 0.625 ng/mL | [6] |
Precision and Accuracy
| Analyte | Matrix | Precision (CV%) | Accuracy (%) | Reference |
| This compound | Plasma | Within-run: < 5.94%, Between-run: < 5.94% | Did not exceed 7.80% | [1] |
| This compound | BSA Solution | < 15% | 88.2% - 110% | [2][3] |
| This compound | Plasma | < 9.5% | 88.2% - 110% | [2][3] |
| This compound | Plasma | Intra- and Inter-assay: < 8% | Not specified | [5] |
| This compound | Plasma | Within-day: 0.7-5.6%, Between-day: 1.3-7.1% | 0.1-6.1% | [6] |
Recovery
| Analyte | Matrix | Recovery (%) | Reference |
| This compound | Plasma | 80.6% | [1] |
| This compound | BSA Solution / Plasma | ≥ 89.0% | [2][3] |
| This compound | Plasma | > 91% | [5] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for this compound analysis.
Caption: 5-Fluorouracil metabolic pathway.
Conclusion
The HPLC-UV method described in this application note provides a reliable and sensitive approach for the quantification of this compound in human plasma. The method is suitable for research applications aimed at investigating the pharmacokinetics of 5-fluorouracil and assessing DPD enzyme activity. The detailed protocol and validation data demonstrate the robustness of this method for its intended purpose.
References
- 1. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The this compound/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An accurate this compound/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Sensitive and Robust Quantification of Dihydrouracil in Human Plasma using LC-MS/MS
Abstract
This application note describes a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of dihydrouracil (DHU) in human plasma. This compound, the metabolic product of uracil, is a critical biomarker for assessing the activity of dihydropyrimidine dehydrogenase (DPD), an enzyme pivotal in the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU). Accurate measurement of DHU is essential for identifying patients with DPD deficiency to prevent severe drug-related toxicities. The method presented herein utilizes a simple protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust and reproducible assay is suitable for high-throughput clinical research and therapeutic drug monitoring.
Introduction
Fluoropyrimidines, such as 5-fluorouracil and its prodrug capecitabine, are cornerstones in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2] The catabolism of these drugs is primarily governed by the enzyme dihydropyrimidine dehydrogenase (DPD).[2][3] A deficiency in DPD activity can lead to decreased drug clearance, resulting in severe and potentially lethal toxicities.[4] The quantification of endogenous uracil (U) and its metabolite this compound (DHU) in plasma serves as a reliable phenotypic measurement of DPD activity.[1][5] The ratio of DHU to U is a key indicator for identifying patients at risk of fluoropyrimidine-induced toxicity.[6][7] This application note details a validated LC-MS/MS method for the sensitive and accurate determination of this compound in human plasma, providing a valuable tool for clinical researchers and drug development professionals.
Experimental
Sample Preparation
A simple and efficient protein precipitation method was employed for the extraction of this compound from human plasma.
Protocol:
-
Allow frozen plasma samples to thaw at room temperature.
-
To 300 µL of plasma, add 20 µL of an internal standard working solution (containing stable isotope-labeled this compound, e.g., 5,6-DHU-¹³C₄,¹⁵N₂).[8]
-
Add 900 µL of a cold protein precipitation solution (methanol:acetonitrile, 1:1, v/v).[8]
-
Vortex the samples for 10 seconds and shake for 10 minutes at 1250 rpm.[8]
-
Centrifuge the samples at 14,000 g for 10 minutes to pellet the precipitated proteins.[8]
-
Transfer the clear supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[8]
-
Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.[8]
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed using a UPLC system to achieve rapid and efficient separation of this compound from endogenous plasma components.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | Acquity UPLC® HSS T3 (150 x 2.1 mm, 1.8 µm)[1][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[8] |
| Flow Rate | 0.3 mL/min[8] |
| Gradient | 0% B (0-3.0 min), 0-90% B (3.0-3.2 min), 90% B (3.2-3.7 min), 0% B (3.7-5.0 min)[8] |
| Injection Volume | 20 µL[9] |
| Column Temperature | 40°C[10] |
| Total Run Time | 5 minutes[1][5] |
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for the detection of this compound.
MS Parameters:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][5][8] |
| Scan Type | Multiple Reaction Monitoring (MRM)[11] |
| MRM Transition (DHU) | m/z 114.9 ➔ m/z 55.0[8] |
| MRM Transition (IS) | (Specific to the stable isotope used) |
| Capillary Voltage | 0.5 kV[10] |
| Cone Voltage | 32 V[10] |
| Source Temperature | 150°C[10] |
| Desolvation Temp. | 200°C[10] |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent sensitivity, specificity, and reproducibility for the quantification of this compound in human plasma.
Quantitative Performance
The method was validated over a linear range, and the precision and accuracy were found to be within acceptable limits as per regulatory guidelines.
Table 1: Summary of Quantitative Performance from Literature
| Parameter | This compound (DHU) | Uracil (U) | Reference |
| Matrix | Human Plasma | Human Plasma | |
| LOQ | 5 ng/mL | 0.5 ng/mL | [11] |
| 10 ng/mL | 5 ng/mL | [2] | |
| 10 ng/mL | 1 ng/mL | [1][5] | |
| Calibration Range | 10 - 1000 ng/mL | 1 - 100 ng/mL | [1][5][8] |
| 10 - 500 ng/mL | 5 - 200 ng/mL | [6] | |
| 10 - 640 ng/mL | 5 - 320 ng/mL | [4] | |
| Inter-assay Precision | ≤7.2% | ≤12.4% | [1][5] |
| 9.0% | 7.8% | [6] | |
| Inter-assay Bias | ±2.9% | ±2.8% | [1][5] |
| Accuracy | 90% - 110% | 90% - 110% | [6] |
The data presented in Table 1, compiled from various studies, highlights the robustness and reliability of LC-MS/MS methods for this compound and uracil quantification. The low limits of quantification (LOQ) ensure that endogenous levels of these analytes can be accurately measured in patient samples.
Visualizations
This compound Metabolic Pathway
Caption: Catabolic pathway of uracil to β-alanine.
Experimental Workflow for this compound Analysis
Caption: Workflow for LC-MS/MS quantification of this compound.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The simple sample preparation and rapid analysis time make it well-suited for clinical research applications, particularly for the assessment of DPD deficiency prior to the administration of fluoropyrimidine-based chemotherapy. The adoption of such a method can significantly contribute to personalized medicine by enabling dose adjustments based on individual metabolic capacity, thereby enhancing patient safety and therapeutic outcomes.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Assay method for uracil, this compound, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rapid HPLC-ESI-MS/MS method for determination of this compound/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An accurate this compound/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of uracil and this compound plasma levels [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrouracil Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouracil (DHU), a metabolite of uracil, is a critical analyte in clinical and pharmaceutical research. Its quantification in biological matrices is essential for studying pyrimidine metabolism, identifying dihydropyrimidine dehydrogenase (DPD) deficiency, and monitoring patients undergoing fluoropyrimidine-based chemotherapy. Accurate and reliable bioanalytical methods are paramount for these applications. This document provides detailed application notes and protocols for the sample preparation of this compound from various biological matrices for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The following sections detail various extraction methodologies, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, providing researchers with the necessary information to select and implement the most suitable protocol for their specific needs.
Metabolic Pathway of Uracil
Understanding the metabolic context of this compound is crucial for its bioanalysis. This compound is an intermediate in the catabolism of uracil.[1] The enzyme dihydropyrimidine dehydrogenase (DPD) catalyzes the reduction of uracil to 5,6-dihydrouracil.[1] Subsequently, dihydropyrimidinase hydrolyzes this compound to N-carbamyl-β-alanine, which is then converted to β-alanine, ammonia, and carbon dioxide by β-ureidopropionase.[1] Genetic deficiencies in DPD can lead to severe toxicity in patients treated with fluoropyrimidine drugs like 5-fluorouracil (5-FU), as the drug's breakdown is impaired. Therefore, measuring the endogenous levels of uracil and this compound can help identify patients at risk.[1][2][3]
Figure 1. Simplified metabolic pathway of uracil catabolism.
General Sample Handling and Stability Considerations
The stability of this compound in biological matrices is a critical factor that can significantly impact the accuracy of quantitative analysis. Several studies have highlighted the instability of uracil and this compound, particularly at room temperature.[4][5]
-
Temperature: Uracil and this compound levels can significantly increase in whole blood and serum when left at room temperature.[4][5] It is recommended to process samples as quickly as possible after collection, with a maximum of 1 hour at room temperature before processing is advisable.[4]
-
Storage: For long-term storage, samples should be kept at -20°C or lower. This compound has been shown to be stable for at least 2 months in serum and 3 weeks in plasma at -20°C.[4][5]
-
Anticoagulants: The choice of anticoagulant can influence analyte stability and assay performance. Lithium heparin is a commonly used anticoagulant for plasma collection.[4][6]
Sample Preparation Workflow
The general workflow for this compound bioanalysis from biological samples involves several key steps, from sample collection to final analysis. The choice of extraction method will depend on the matrix, required sensitivity, and available equipment.
Figure 2. General workflow for this compound sample preparation and analysis.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for removing proteins from biological samples, particularly plasma and serum.[7][8] It is well-suited for high-throughput analysis.[7] Acetonitrile is a commonly used precipitating agent.[6][9][10][11]
Materials:
-
Biological sample (e.g., plasma, serum)
-
Internal Standard (IS) solution (e.g., stable isotope-labeled this compound)
-
Methanol (MeOH)
-
Microcentrifuge tubes or 96-well plates
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.[9]
-
Add the internal standard solution to the sample.
-
Add 900 µL of chilled acetonitrile to the sample while vortexing.[9] Some protocols use a 1:1 (v/v) mixture of MeOH and acetonitrile.[6]
-
Vortex the mixture for 10-30 seconds to ensure thorough mixing and protein precipitation.[6]
-
Centrifuge the samples at a high speed (e.g., 6,000-14,000 g) for 5-10 minutes to pellet the precipitated proteins.[6][9]
-
Carefully transfer the clear supernatant to a new tube or well.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in the initial mobile phase for analysis.[6][9]
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Internal Standard (IS) solution
-
Extraction solvent (e.g., ethyl acetate-isopropanol mixture)[13][14][15]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporation system (e.g., nitrogen evaporator)
Procedure for Plasma:
-
Pipette 200-500 µL of plasma into a microcentrifuge tube.[15][16]
-
Add the internal standard solution.
-
Add ammonium sulfate to the plasma sample to facilitate protein precipitation and extraction.[14][15]
-
Add the extraction solvent (e.g., 5 mL of ethyl acetate-isopropanol, 85:15 v/v).[14][15]
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the sample to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40-45°C.[9][15]
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of the initial mobile phase) for LC-MS/MS analysis.[6]
Procedure for Urine:
-
For urine samples, a dilution or direct injection after centrifugation might be sufficient.[14]
-
Alternatively, a liquid-liquid extraction similar to the plasma protocol can be applied to a 100 µL urine sample.[13]
Protocol 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly effective technique for sample clean-up and concentration, often providing cleaner extracts than PPT or LLE.[17][18] It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a suitable solvent.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Internal Standard (IS) solution
-
SPE cartridges or 96-well plates (e.g., Strata®-X PRO, a polymeric reversed-phase sorbent)[9][19]
-
Conditioning solvent (e.g., Acetonitrile)[9]
-
Sample pre-treatment solution (e.g., chilled Acetonitrile)[9][12]
-
Elution solvent
-
SPE manifold (vacuum or positive pressure)
-
Evaporation system
Procedure:
-
Pre-treatment: Add 100 µL of serum to a tube. Add 900 µL of chilled acetonitrile while vortexing. Centrifuge at 6000 rpm for 5 minutes.[9][12]
-
Conditioning: Condition the SPE sorbent by passing 1 mL of acetonitrile through the cartridge/well.[9]
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE sorbent.[9]
-
Washing (Optional): A washing step can be included to remove residual interferences. The wash solvent should be strong enough to elute weakly bound impurities but not the analyte of interest.
-
Elution: Elute the this compound from the sorbent using a suitable elution solvent. The eluted extract is collected.[9]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen at 40-45°C. Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[9]
Quantitative Data Summary
The performance of different sample preparation methods for this compound analysis is summarized in the tables below. These values are compiled from various studies and provide a general indication of the expected performance. Actual results may vary depending on the specific laboratory conditions, instrumentation, and matrix.
Table 1: Recovery and Precision Data for this compound Sample Preparation
| Matrix | Extraction Method | Recovery (%) | Intra-day Precision (% CV) | Inter-day Precision (% CV) | Reference(s) |
| Plasma | LC-MS | Excellent | - | - | [20] |
| Urine | LC-MS | Excellent | - | - | [20] |
| Plasma | LC-UV | 88.2 - 110 | < 9.5 | - | [21] |
| Plasma | LC-MS | 94.8 - 107 | < 9.0 | - | [21] |
| Urine | LC-MS/MS | 91 - 108 | ≤ 8 | ≤ 10 | [13] |
| Plasma | HPLC | 81 - 85 | < 10 | < 10 | [22] |
| Plasma | UPLC-MS/MS | - | ≤ 7.2 | - | [2] |
| Plasma | HPLC | 98.4 - 105.3 | 5.1 - 12.1 | 5.3 - 10.1 | [16] |
| Plasma | HPLC | > 91 | < 8 | < 8 | [23] |
Table 2: Limits of Quantification (LOQ) for this compound in Different Matrices
| Matrix | Analytical Method | Lower Limit of Quantification (LLOQ) | Reference(s) |
| Plasma | LC-MS | 0.3 µmol/L | [20] |
| Urine | LC-MS | 2-5 µmol/L | [20] |
| Plasma | LC-UV | 21.5 µg/L | [21] |
| Plasma | LC-MS | 12.1 µg/L | [21] |
| Plasma | HPLC | 16 ng/mL | [22] |
| Plasma | UPLC-MS/MS | 10 ng/mL | [2][3] |
| Urine | HPLC-MS-MS | 100 ng/mL | [14] |
| Plasma | HPLC-MS-MS | 5 ng/mL | [14][15] |
| Plasma | HPLC | 5.0 ng/mL | [23] |
Conclusion
The selection of an appropriate sample preparation method is a critical step in the bioanalysis of this compound. This document provides a comprehensive overview of commonly used techniques, including protein precipitation, liquid-liquid extraction, and solid-phase extraction, along with detailed protocols and performance data. By carefully considering the specific requirements of their study, including the biological matrix, required sensitivity, and sample throughput, researchers can choose the most suitable method to achieve accurate and reliable quantification of this compound. Proper sample handling and storage are also crucial to ensure the integrity of the results. The provided workflows and protocols serve as a valuable resource for scientists and professionals in the field of drug development and clinical research.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Assay performance and stability of uracil and this compound in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of uracil and this compound plasma levels [bio-protocol.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. Plasma deproteinization by precipitation and filtration in the 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. americanlaboratory.com [americanlaboratory.com]
- 18. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Improved analysis of 5-Fluorouracil and 5,6-dihydro-5-Fluorouracil by HPLC with diode array detection for determination of cellular dihydropyrimidine dehydrogenase activity and pharmacokinetic profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Dihydrouracil from Human Urine
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of dihydrouracil from human urine samples. This compound, a metabolite of the pyrimidine base uracil, is a critical biomarker for assessing the activity of the dihydropyrimidine dehydrogenase (DPD) enzyme. DPD deficiency can lead to severe toxicity in patients undergoing chemotherapy with fluoropyrimidines like 5-fluorouracil. Therefore, accurate and reliable quantification of this compound in urine is essential for clinical research and patient safety. This document is intended for researchers, scientists, and drug development professionals.
The described method utilizes a polymeric reversed-phase SPE sorbent, which is well-suited for the extraction of polar analytes like this compound from complex biological matrices. The protocol includes steps for sample pre-treatment, cartridge conditioning, sample loading, washing, and elution. Additionally, this note summarizes the expected analytical performance based on available literature, including recovery rates and limits of quantification.
Introduction
This compound is the product of the first and rate-limiting step in uracil catabolism, a reaction catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). The ratio of this compound to uracil in biological fluids is a functional indicator of DPD activity. Individuals with deficient DPD activity are at a high risk of experiencing severe, life-threatening toxicity when treated with fluoropyrimidine-based chemotherapies, as DPD is the primary enzyme responsible for the detoxification of these drugs.
Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from complex samples like urine prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The selection of an appropriate SPE sorbent and a well-optimized protocol are crucial for achieving high recovery, minimizing matrix effects, and ensuring the accuracy and precision of the analytical method.
This compound is a polar molecule (logP ≈ -1.2) and is weakly acidic (pKa ≈ 11.73).[1] It is soluble in water and largely insoluble in less polar organic solvents. These physicochemical properties make polymeric reversed-phase sorbents, such as those based on poly(divinylbenzene-co-N-vinylpyrrolidone), an ideal choice for its extraction from aqueous matrices like urine. These sorbents provide excellent retention for polar compounds and are stable across a wide pH range.
Experimental Protocols
This section details the recommended protocol for the solid-phase extraction of this compound from human urine using a generic polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB, Phenomenex Strata-X, or similar).
Materials and Reagents
-
SPE Cartridges: Polymeric reversed-phase, 30 mg sorbent mass, 1 mL reservoir volume.
-
This compound Standard: Analytical grade.
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., this compound-¹³C,¹⁵N₂) is highly recommended to compensate for matrix effects and procedural losses.
-
Methanol: HPLC or LC-MS grade.
-
Acetonitrile: HPLC or LC-MS grade.
-
Water: Deionized, 18 MΩ·cm or higher purity.
-
Formic Acid: LC-MS grade.
-
Ammonium Hydroxide: Analytical grade.
-
Urine Samples: Collected and stored at -20°C or below until analysis.
Sample Pre-treatment
-
Thaw frozen urine samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the urine at 4000 x g for 10 minutes to pellet any particulate matter.
-
Take 500 µL of the clear supernatant and add 500 µL of 2% formic acid in water.
-
Add the internal standard to the diluted urine sample at a concentration appropriate for the analytical method.
-
Vortex the pre-treated sample for 10 seconds.
Solid-Phase Extraction Protocol
The following steps outline the SPE procedure. All steps should be performed using a vacuum manifold.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibration: Pass 1 mL of water through the SPE cartridge.
-
Loading: Load the entire pre-treated urine sample (approximately 1 mL) onto the cartridge. Apply a gentle vacuum to ensure a flow rate of approximately 1 mL/min.
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to remove polar interferences.
-
Wash 2: Dry the cartridge under high vacuum for 2-5 minutes to remove residual water.
-
-
Elution:
-
Elute the analytes by passing 1 mL of acetonitrile:methanol (90:10, v/v) through the cartridge.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase of the LC-MS system (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 20 seconds and transfer to an autosampler vial for analysis.
-
Data Presentation
Table 1: Method Performance Characteristics
| Parameter | LC-UV Detection | LC-MS Detection |
| Extraction Efficiency | >89.0% | >89.0% |
| Recovery | 88.2% - 110% | 94.8% - 107% |
| LLOQ (this compound) | 6.25 µg/L | 3.1 µg/L |
LLOQ: Lower Limit of Quantification
Table 2: Precision of the Analytical Method
| Matrix | Detection Method | Imprecision |
| BSA Solution | LC-UV | <15% |
| LC-MS | <12% | |
| Plasma | LC-UV | <9.5% |
| LC-MS | <9.0% |
Imprecision is reported as the coefficient of variation (%CV).
Visualizations
The following diagrams illustrate the logical workflow of the sample preparation and analysis process.
Caption: Experimental workflow for this compound extraction.
Caption: Sequential steps of the SPE protocol.
References
Application Notes and Protocols for In Vitro Dihydrouracil Metabolism Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydrouracil is a key metabolite in the catabolism of uracil, a fundamental component of RNA. The metabolic pathway responsible for its breakdown is crucial for nucleotide homeostasis and plays a significant role in the pharmacology of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU). The enzymatic cascade involved in this compound metabolism consists of three principal enzymes: Dihydropyrimidine Dehydrogenase (DPD), Dihydropyrimidinase (DHP), and β-Ureidopropionase (BUP-1). Understanding the activity of these enzymes is vital for predicting drug efficacy and toxicity, as deficiencies can lead to severe adverse reactions.[1][2]
This document provides detailed application notes and protocols for establishing robust in vitro assays to measure the activity of each of these three key enzymes. The methodologies described herein are designed to be implemented in research and drug development settings to screen for enzyme deficiencies, characterize potential drug candidates that modulate this pathway, and further elucidate the intricacies of pyrimidine metabolism.
This compound Metabolic Pathway
The catabolism of uracil to β-alanine occurs in three sequential enzymatic steps. Dihydropyrimidine dehydrogenase (DPD) catalyzes the initial and rate-limiting step, the reduction of uracil to 5,6-dihydrouracil, using NADPH as a cofactor.[3] Subsequently, dihydropyrimidinase (DHP) hydrolyzes the this compound ring to produce N-carbamyl-β-alanine. Finally, β-ureidopropionase (BUP-1) catalyzes the hydrolysis of N-carbamyl-β-alanine to β-alanine, ammonia, and carbon dioxide.[4][5]
Protocol 1: Dihydropyrimidine Dehydrogenase (DPD) Activity Assay
This protocol describes a non-radiochemical method for determining DPD activity in biological samples (e.g., peripheral blood mononuclear cells, liver microsomes) by quantifying the formation of this compound from uracil using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Experimental Workflow
Materials and Reagents
-
Recombinant human DPD or biological sample (e.g., liver microsomes, cell lysate)
-
Uracil
-
This compound
-
NADPH
-
Potassium dihydrogen phosphate
-
Magnesium chloride
-
Dithiothreitol (DTT)
-
Perchloric acid
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (e.g., [¹³C⁵,¹⁵N²]-Uracil)
Instrumentation
-
UPLC system coupled to a triple quadrupole mass spectrometer
-
Incubator or water bath
-
Centrifuge
-
Analytical balance
-
pH meter
Procedure
-
Preparation of Reaction Mixture:
-
Prepare a reaction buffer containing 35 mM potassium dihydrogen phosphate (pH 7.4), 2.5 mM magnesium chloride, and 1 mM DTT.[6]
-
Prepare stock solutions of uracil (substrate) and NADPH (cofactor) in the reaction buffer.
-
Prepare a stock solution of the internal standard.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine 50 µg of total protein from the biological sample with the reaction buffer.
-
Add NADPH to a final concentration of 250 µM and uracil to a final concentration of 25 µM.[6]
-
Add the internal standard to a final concentration of 5 µM.[6]
-
The final reaction volume should be 100 µL.[6]
-
Incubate the reaction mixture at 37°C for 60 minutes.[6]
-
-
Reaction Termination and Sample Preparation:
-
UPLC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for this compound, uracil, and the internal standard.
-
-
-
Data Analysis:
-
Generate a calibration curve using known concentrations of this compound. The calibration range can be set from 10 to 640 ng/mL.[8]
-
Quantify the amount of this compound produced in the enzymatic reaction.
-
Calculate the DPD activity, typically expressed as nmol of this compound formed per mg of protein per hour.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate (Uracil) Concentration | 25 µM | [6] |
| Cofactor (NADPH) Concentration | 250 µM | [6] |
| Protein Concentration | 50 µg total protein | [6] |
| Incubation Time | 60 minutes | [6] |
| Incubation Temperature | 37°C | [6] |
| This compound Calibration Range | 10 - 640 ng/mL | [8] |
| Normal DPD Activity | >8.69 nmol/mg protein/h | [6] |
| Intermediate DPD Activity | 0 - 8.69 nmol/mg protein/h | [6] |
Protocol 2: Dihydropyrimidinase (DHP) Activity Assay
This protocol details a radiochemical assay for the determination of DHP activity by measuring the conversion of radiolabeled 5,6-dihydrouracil to N-carbamyl-β-alanine, followed by separation and quantification using High-Performance Liquid Chromatography (HPLC) with on-line radioactivity detection.
Experimental Workflow
Materials and Reagents
-
Recombinant human DHP or biological sample (e.g., liver homogenate)
-
[2-¹⁴C]-5,6-dihydrouracil (radiolabeled substrate)
-
Potassium phosphate buffer
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Scintillation cocktail
Instrumentation
-
HPLC system with a reverse-phase column and an on-line radioactivity detector
-
Incubator or water bath
-
Centrifuge
-
Scintillation counter (for method development and validation)
Procedure
-
Preparation of Reagents:
-
Prepare a potassium phosphate buffer (e.g., 50 mM, pH 7.4).
-
Prepare a working solution of [2-¹⁴C]-5,6-dihydrouracil in the reaction buffer.
-
-
Enzymatic Reaction:
-
In a suitable reaction vessel, combine the enzyme source (e.g., liver homogenate) with the reaction buffer.
-
Initiate the reaction by adding the [2-¹⁴C]-5,6-dihydrouracil.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The reaction should be linear with time and protein concentration.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction, for example, by adding a strong acid like perchloric acid or by heat inactivation, followed by centrifugation to remove precipitated protein.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 5% B to 95% B over a suitable time to separate this compound from N-carbamyl-β-alanine.
-
Flow Rate: 1.0 mL/min.
-
Detection: On-line radioactivity detector.
-
-
-
Data Analysis:
-
Integrate the peak corresponding to the radiolabeled product (N-carbamyl-β-alanine).
-
Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.
-
Express DHP activity, for instance, as pmol of product formed per minute per mg of protein. The detection limit can be as low as 12 pmol of product.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | [2-¹⁴C]-5,6-dihydrouracil | [5] |
| Incubation Temperature | 37°C | |
| Detection Method | HPLC with on-line radioactivity detection | |
| Detection Limit | 12 pmol |
Protocol 3: β-Ureidopropionase (BUP-1) Activity Assay
This protocol outlines a radiochemical assay to measure BUP-1 activity by quantifying the release of ¹⁴CO₂ from radiolabeled N-carbamyl-β-alanine.
Experimental Workflow
Materials and Reagents
-
Recombinant human BUP-1 or biological sample (e.g., liver homogenate)
-
[2-¹⁴C]-5,6-dihydrouracil (for substrate synthesis)
-
Sodium hydroxide
-
Hydrochloric acid
-
Potassium phosphate buffer
-
CO₂ trapping agent (e.g., hyamine hydroxide or a similar basic solution)
-
Scintillation cocktail
Instrumentation
-
Liquid scintillation counter
-
Sealed reaction vials with a center well for CO₂ trapping
-
Incubator or water bath
-
pH meter
Procedure
-
Preparation of [¹⁴C]-N-carbamyl-β-alanine:
-
Prepare radiolabeled N-carbamyl-β-alanine by hydrolyzing [2-¹⁴C]-5,6-dihydrouracil under alkaline conditions (e.g., with NaOH) at 37°C for approximately 15 minutes.[4] Neutralize the solution with HCl.
-
-
Enzymatic Reaction and CO₂ Trapping:
-
Set up sealed reaction vials containing a center well.
-
Add the CO₂ trapping agent to the center well.
-
In the main compartment of the vial, add the enzyme source and reaction buffer.
-
Initiate the reaction by adding the prepared [¹⁴C]-N-carbamyl-β-alanine.
-
Seal the vials and incubate at 37°C. The reaction is linear for at least 3.5 hours with protein concentrations up to 1 mg/mL.[4]
-
-
Reaction Termination and ¹⁴CO₂ Measurement:
-
Terminate the enzymatic reaction by injecting a strong acid (e.g., perchloric acid) into the reaction mixture, which also facilitates the release of all dissolved ¹⁴CO₂.
-
Allow the vials to stand for a sufficient time to ensure complete trapping of the ¹⁴CO₂.
-
Carefully remove the center well containing the trapping agent and transfer its contents to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of ¹⁴CO₂ produced based on the measured radioactivity and the specific activity of the substrate.
-
Express BUP-1 activity in appropriate units, such as pmol of CO₂ produced per minute per mg of protein. The detection limit for CO₂ is approximately 28 pmol.[4]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Substrate | [¹⁴C]-N-carbamyl-β-alanine | [4] |
| Apparent Kₘ for N-carbamyl-β-alanine | 15.5 ± 1.9 µM | [4] |
| Incubation Time | Up to 3.5 hours | [4] |
| Protein Concentration | Up to 1 mg/mL | [4] |
| Detection Method | Liquid scintillation counting of trapped ¹⁴CO₂ | [4] |
| **Detection Limit (CO₂) ** | 28 pmol | [4] |
Conclusion
The protocols provided in these application notes offer robust and reliable methods for the in vitro assessment of the key enzymes involved in this compound metabolism. The DPD assay utilizing UPLC-MS/MS provides high sensitivity and specificity without the need for radioisotopes. The radiochemical assays for DHP and BUP-1, while requiring appropriate handling of radioactive materials, are highly sensitive and well-established methods. Adherence to these detailed protocols will enable researchers to accurately characterize enzyme activities, which is essential for advancing our understanding of pyrimidine metabolism and its implications in drug development and personalized medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radiochemical assay for determination of dihydropyrimidinase activity using reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. mdpi.com [mdpi.com]
- 6. A new sample preparation and separation combination for the precise, accurate, and simultaneous determination of uracil and this compound in human plasma by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversed-phase HPLC/FD method for the quantitative analysis of the neurotoxin BMAA (β-N-methylamino-L-alanine) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dihydrouracil as a Biomarker for Dihydropyrimidine Dehydrogenase (DPD) Deficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropyrimidine drugs, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstones in the treatment of various solid tumors. However, a significant portion of patients experience severe, and sometimes life-threatening, toxicity due to a deficiency in the dihydropyrimidine dehydrogenase (DPD) enzyme. DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidines, and its impaired function leads to the accumulation of active drug metabolites and subsequent toxicity. Identifying patients with DPD deficiency prior to treatment is crucial for dose adjustments or the selection of alternative therapies to mitigate adverse reactions.
Endogenous dihydrouracil (UH2) and uracil (U) have emerged as key biomarkers for assessing DPD activity. DPD catalyzes the conversion of uracil to this compound. In individuals with DPD deficiency, this conversion is impaired, leading to an accumulation of uracil and a decreased UH2/U ratio in plasma. This phenotypic measurement provides a direct assessment of DPD function and can be a powerful predictor of fluoropyrimidine-related toxicity. These application notes provide detailed protocols for the quantification of this compound and uracil in plasma and guidance on the interpretation of these results for the identification of patients at risk of DPD deficiency.
Fluoropyrimidine Metabolism and the Role of DPD
The metabolic pathway of 5-fluorouracil is primarily governed by the enzyme dihydropyrimidine dehydrogenase (DPD).
Experimental Workflow for DPD Deficiency Screening
The screening process for DPD deficiency using this compound and uracil as biomarkers involves several key steps from sample collection to data interpretation.
Logical Relationship in DPD Deficiency
The interplay between DPD gene (DPYD) variations, enzyme activity, biomarker levels, and clinical outcomes follows a clear logical progression.
Data Presentation
The following tables summarize quantitative data from various studies, correlating plasma uracil and this compound levels with DPD status and fluoropyrimidine toxicity.
Table 1: Plasma Uracil and this compound/Uracil (UH2/U) Ratio in Relation to DPD Status
| DPD Status | Plasma Uracil (ng/mL) | Plasma UH2/U Ratio | Reference |
| Normal DPD Activity | < 16 | Generally > 10 | [1][2] |
| Partial DPD Deficiency | 16 - 150 | Often < 10 | [1][2] |
| Complete DPD Deficiency | > 150 | Significantly reduced | [1] |
Table 2: Correlation of Pre-treatment Uracil Levels and UH2/U Ratio with Fluoropyrimidine-Associated Toxicity (Grade ≥ 3)
| Biomarker | Threshold | Sensitivity | Specificity | Odds Ratio (OR) for Severe Toxicity | Reference |
| Plasma Uracil | > 16 ng/mL | 18% | 93% | 5.3 | [3] |
| UH2/U Ratio | < 1.8 | - | - | Increased risk of toxicity | [4] |
| UH2/U Ratio | < 2.25 | - | - | No adverse effects observed above this ratio | [4] |
Table 3: DPYD Genotype, UH2/U Ratio, and Clinical Recommendations
| DPYD Genotype | DPD Activity | Typical UH2/U Ratio | Clinical Recommendation |
| Wild Type | Normal | Normal | Standard dosing |
| Heterozygous for pathogenic variant | Partial Deficiency | Reduced | Consider 50% dose reduction |
| Homozygous for pathogenic variant | Complete Deficiency | Severely Reduced | Avoid fluoropyrimidines |
Experimental Protocols
Protocol 1: Quantification of Uracil and this compound in Human Plasma by LC-MS/MS
This protocol is a synthesized method based on common practices described in the literature.[5][6][7]
1. Materials and Reagents
-
Uracil and this compound analytical standards
-
Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-Uracil, ¹³C,¹⁵N₂-Dihydrouracil)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid
-
Ultrapure water
-
Human plasma (for calibration curve and quality controls)
-
Microcentrifuge tubes
-
LC-MS/MS system with an electrospray ionization (ESI) source
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of chilled acetonitrile containing the internal standards.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for uracil, this compound, and their internal standards should be optimized on the specific instrument.
4. Data Analysis
-
Quantify the concentrations of uracil and this compound using a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the UH2/U ratio.
Protocol 2: Quantification of Uracil and this compound in Human Plasma by HPLC-UV
This protocol is a synthesized method based on common practices described in the literature.[8][9]
1. Materials and Reagents
-
Uracil and this compound analytical standards
-
5-Fluorouracil (as internal standard)
-
Potassium phosphate monobasic
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Solid-phase extraction (SPE) cartridges
-
Human plasma
-
HPLC system with a UV detector
2. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
To 500 µL of plasma, add the internal standard.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with an appropriate organic solvent (e.g., methanol).
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
3. HPLC-UV Conditions
-
HPLC Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
UV Detection: Monitor at wavelengths appropriate for uracil (e.g., 260 nm) and this compound (e.g., 210 nm).
-
Injection Volume: 20 µL
4. Data Analysis
-
Quantify the concentrations of uracil and this compound using a calibration curve.
-
Calculate the UH2/U ratio.
Protocol 3: DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is a conceptual outline based on methodologies described in the literature.[10]
1. Materials and Reagents
-
Ficoll-Paque for PBMC isolation
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Radiolabeled [¹⁴C]-5-fluorouracil or [³H]-thymine
-
NADPH
-
Scintillation cocktail and counter
-
HPLC system with a radioactivity detector
2. PBMC Isolation and Lysate Preparation
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
Lyse the cells using a suitable lysis buffer to release the cytosolic enzymes.
-
Determine the protein concentration of the lysate.
3. Enzyme Assay
-
Incubate a known amount of PBMC lysate protein with a reaction mixture containing radiolabeled substrate (e.g., [¹⁴C]-5-FU) and NADPH at 37°C.
-
Stop the reaction at a specific time point.
-
Separate the substrate and the radiolabeled metabolite using HPLC.
-
Quantify the amount of metabolite formed using a radioactivity detector or by collecting fractions and performing liquid scintillation counting.
4. Data Analysis
-
Calculate the DPD enzyme activity, typically expressed as pmol or nmol of product formed per milligram of protein per minute or hour.
Interpretation of Results and Clinical Actions
-
Normal DPD Activity: Patients with normal plasma uracil levels and UH2/U ratios are generally considered to have normal DPD activity and can receive standard doses of fluoropyrimidines.
-
Partial DPD Deficiency: Patients with elevated uracil levels and/or a low UH2/U ratio are likely to have partial DPD deficiency. A dose reduction of fluoropyrimidines (e.g., 50%) is often recommended for these patients to minimize the risk of severe toxicity.[1]
-
Complete DPD Deficiency: Patients with very high uracil levels and a severely reduced UH2/U ratio are at high risk of life-threatening toxicity. Fluoropyrimidine therapy is generally contraindicated in these individuals.[1]
It is important to note that while the measurement of this compound and uracil is a powerful tool for identifying patients with DPD deficiency, it should be used in conjunction with clinical judgment. Other factors, such as the patient's overall health, concurrent medications, and the specific chemotherapy regimen, should also be considered when making treatment decisions. Genotyping for common DPYD variants can also provide valuable information and is often used in conjunction with phenotypic tests.
References
- 1. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pretreatment serum uracil concentration as a predictor of severe and fatal fluoropyrimidine-associated toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between uracil and this compound plasma ratio, fluorouracil (5-FU) pharmacokinetic parameters, and tolerance in patients with advanced colorectal cancer: A potential interest for predicting 5-FU toxicity and determining optimal 5-FU dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dspace.library.uu.nl [dspace.library.uu.nl]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. ovid.com [ovid.com]
Application Notes and Protocols: Dihydrouracil/Uracil Ratio as a Predictive Marker for Fluoropyrimidine-Related Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstone chemotherapeutic agents in the treatment of various solid tumors, notably colorectal cancer. However, a significant fraction of patients experience severe, life-threatening toxicity due to impaired drug metabolism. The primary enzyme responsible for the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene. Deficient DPD activity leads to an accumulation of active 5-FU metabolites, resulting in severe adverse drug reactions.
The dihydrouracil/uracil (DHU/U) ratio in plasma has emerged as a reliable and convenient surrogate marker for DPD activity.[1][2] Uracil is a natural substrate for DPD, which converts it to this compound. A low DHU/U ratio is indicative of reduced DPD activity and has been strongly correlated with an increased risk of 5-FU-related toxicity.[1][2][3] Pre-therapeutic assessment of the DHU/U ratio allows for the identification of patients at high risk, enabling dose adjustments or the selection of alternative therapies to mitigate adverse effects.
These application notes provide a comprehensive overview of the clinical utility of the DHU/U ratio, detailed protocols for its measurement, and a summary of its predictive performance.
Biological Pathway and Predictive Logic
The predictive utility of the DHU/U ratio is rooted in the metabolic pathway of 5-FU. DPD is the rate-limiting enzyme in the catabolism of approximately 80-90% of the administered 5-FU dose.[4][5] In individuals with DPD deficiency, this metabolic pathway is impaired, leading to prolonged exposure to high concentrations of 5-FU and its cytotoxic metabolites. The same enzyme, DPD, is responsible for the conversion of endogenous uracil to this compound. Therefore, the ratio of these two molecules in the plasma reflects the enzymatic activity of DPD.
Quantitative Data Summary
The predictive performance of the plasma DHU/U ratio for 5-FU-related toxicity has been evaluated in several clinical studies. The following tables summarize the key quantitative findings.
| Study | Patient Population | No. of Patients | Toxicity Endpoint | Sensitivity | Specificity | Reference |
| Kristensen et al. (2010) | Colorectal Cancer | 68 | All grades of 5-FU-related early toxicity | 0.87 | 0.93 | [1][6] |
| van Staveren et al. (2015) | Cancer patients with severe 5-FU/Capecitabine toxicity | 47 | DPD deficiency defined by PBMC activity | 0.80 (for U/DHU ratio at t=120 min after oral uracil load) | 0.98 (for U/DHU ratio at t=120 min after oral uracil load) | [7][8] |
| Study | Patient Population | No. of Patients | Correlation with Pharmacokinetics/Pharmacodynamics | Key Findings | Reference |
| Gamelin et al. (1999) | Advanced Colorectal Cancer | 81 | 5-FU plasma levels, 5-FU plasma clearance, optimal 5-FU dose | DHU/U ratio was highly correlated with 5-FU plasma levels (r = 0.58), clearance (r = 0.639), and optimal dose (r = 0.65). Toxic side effects were only observed in patients with a ratio < 1.8. | [3] |
| Zhou et al. (2007) | Colorectal Cancer | 30 | 5-FU plasma concentrations and toxicity | A negative relationship was found between the DHU/U ratio and 5-FU plasma concentrations (p < 0.001). 5-FU toxicities had a negative correlation with the DHU/U ratio (p < 0.05). | [2] |
| Zhang et al. (2004) | Gestational Trophoblastic Tumor | 40 | 5-FU/FUDR pharmacokinetics and pharmacodynamics | Pretreatment DHU/U ratio was significantly correlated with plasma AUC (r > 0.80), plasma drug clearance (r > 0.78), and therapeutic efficacy markers. | [9] |
| Kumagai et al. (2005) | Gastric and Colorectal Cancer | 22 | Plasma 5-FU concentration | The urinary DHU/U ratio after administration of 5-FU analogs showed a significant negative correlation with plasma 5-FU concentration (p=0.0067, r=–0.552). | [10] |
Experimental Protocols
The accurate measurement of uracil and this compound in plasma is critical for the clinical application of the DHU/U ratio. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.[11][12][13][14][15]
Protocol 1: Sample Collection and Handling
Proper sample handling is crucial to ensure the stability of uracil and this compound and to obtain reliable results.
-
Blood Collection: Collect whole blood in EDTA-containing tubes.
-
Processing Time: It is recommended to process the blood sample within 1 hour at room temperature to prevent significant increases in uracil and this compound levels.[16]
-
Centrifugation: Centrifuge the blood sample at 3300 rpm (approximately 1960 g) for 10 minutes at 4°C.[16]
-
Plasma Separation: Carefully separate the plasma from the blood cells.
-
Storage: If not analyzed immediately, store the plasma samples frozen at -20°C or lower. Uracil and this compound are stable at -20°C for at least 2 months in serum and 3 weeks in plasma.[16]
Protocol 2: Sample Preparation for LC-MS/MS Analysis
This protocol is based on a common protein precipitation method, which is simple, fast, and effective for preparing plasma samples for LC-MS/MS analysis.[17][18]
-
Thaw Sample: Thaw the frozen plasma sample on ice.
-
Internal Standard: Add an appropriate internal standard (e.g., stable isotope-labeled uracil and this compound) to a specific volume of plasma (e.g., 100 µL).
-
Protein Precipitation: Add three to four volumes of a cold organic solvent (e.g., 300 µL of ice-cold acetonitrile or methanol) to the plasma sample to precipitate the proteins.[17][18]
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following provides a general framework for the LC-MS/MS method. Specific parameters will need to be optimized for the instrument used.
-
Chromatographic System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A reversed-phase C18 column is commonly used for the separation of uracil and this compound.[15]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous component (e.g., water with a small amount of ammonium hydroxide or formic acid) and an organic modifier (e.g., methanol or acetonitrile).[15] A gradient elution is often employed to achieve optimal separation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ionization mode.
-
Detection: The analytes are quantified using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Table of Representative Mass Spectrometry Parameters:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Uracil | 111.0 | 68.0 | Negative ESI |
| This compound | 113.0 | 70.0 | Negative ESI |
| 5-Chlorouracil (IS) | 145.0 | 101.0 | Negative ESI |
Note: The specific m/z transitions may vary slightly depending on the instrument and source conditions.
Conclusion
The this compound/uracil ratio is a valuable predictive biomarker for identifying patients at risk of severe toxicity from fluoropyrimidine-based chemotherapy.[1][3] Its implementation into routine clinical practice has the potential to significantly improve the safety of these widely used anticancer drugs. The protocols outlined in these application notes provide a framework for the accurate and reliable measurement of the DHU/U ratio, facilitating its adoption in clinical and research settings. Further research and standardization of methodologies will continue to refine the clinical utility of this important pharmacogenetic marker.
References
- 1. The value of this compound/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The this compound/uracil ratios in plasma and toxicities of 5-fluorouracil-based adjuvant chemotherapy in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between uracil and this compound plasma ratio, fluorouracil (5-FU) pharmacokinetic parameters, and tolerance in patients with advanced colorectal cancer: A potential interest for predicting 5-FU toxicity and determining optimal 5-FU dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. [Assay method for uracil, this compound, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The value of this compound/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients. | Sigma-Aldrich [merckmillipore.com]
- 7. Evaluation of an oral uracil loading test to identify DPD‐deficient patients using a limited sampling strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ASCO – American Society of Clinical Oncology [asco.org]
- 9. Important role of the this compound/uracil ratio in marked interpatient variations of fluoropyrimidine pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. ClinPGx [clinpgx.org]
- 12. The this compound/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An accurate this compound/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A rapid HPLC-ESI-MS/MS method for determination of this compound/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. benchchem.com [benchchem.com]
- 18. spectroscopyeurope.com [spectroscopyeurope.com]
Clinical Application of Dihydrouracil Measurement: A Biomarker for Personalized Chemotherapy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The measurement of endogenous dihydrouracil (UH2), particularly in ratio to uracil (U), has emerged as a critical clinical application in the field of personalized medicine. This biomarker serves as a functional indicator of dihydropyrimidine dehydrogenase (DPD) enzyme activity. DPD is the rate-limiting enzyme in the catabolism of pyrimidines, including the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Deficiency in DPD activity can lead to severe, life-threatening toxicity in patients receiving 5-FU-based therapies. Pre-therapeutic assessment of DPD function through the this compound/uracil (UH2/U) ratio allows for the identification of patients at risk, enabling dose adjustments or the selection of alternative treatments to minimize adverse drug reactions.[1][2][3][4] This document provides detailed application notes and protocols for the clinical measurement of this compound.
Core Clinical Application: Predicting 5-Fluorouracil (5-FU) Toxicity
The primary clinical utility of measuring this compound lies in its role as a surrogate marker for DPD activity to predict 5-FU toxicity.[1][5] Patients with impaired DPD function, a condition known as DPD deficiency, are unable to effectively metabolize 5-FU. This leads to the accumulation of the drug and its cytotoxic metabolites, resulting in severe adverse effects such as neutropenia, neurotoxicity, severe diarrhea, and stomatitis.[6]
The UH2/U plasma ratio reflects the in vivo conversion of endogenous uracil to this compound by DPD. A low UH2/U ratio is indicative of reduced DPD activity, suggesting that the patient is at a higher risk of experiencing 5-FU toxicity.[3][7] The European Medicines Agency (EMA) recommends testing for DPD deficiency before initiating treatment with fluoropyrimidines.[6][8]
Signaling Pathway and Metabolic Relationship
The catabolism of 5-FU mirrors that of endogenous uracil, with DPD being the initial and rate-limiting enzyme in the pathway. Understanding this pathway is crucial for interpreting the clinical significance of this compound measurements.
Figure 1: Metabolic pathway of 5-Fluorouracil and Uracil.
Quantitative Data Summary
The following tables summarize key quantitative data from clinical studies on the use of the UH2/U ratio for predicting 5-FU toxicity.
Table 1: Predictive Performance of Plasma UH2/U Ratio for 5-FU Toxicity
| Study Population | Toxicity Grade | Sensitivity | Specificity | Reference |
| Colorectal Cancer Patients (n=68) | All Grades | 0.87 | 0.93 | [1] |
Table 2: Correlation of Plasma UH2/U Ratio with 5-FU Pharmacokinetics
| Parameter | Correlation Coefficient (r) | Significance | Reference |
| 5-FU Plasma Levels | 0.58 | p < 0.001 | [7] |
| 5-FU Plasma Clearance | 0.639 | p < 0.001 | [5][7] |
| Optimal Therapeutic 5-FU Dose | 0.65 | p < 0.001 | [7] |
Table 3: Proposed Plasma UH2/U Ratio Cut-off Values for DPD Deficiency
| DPD Status | Proposed Cut-off | Clinical Implication | Reference |
| Normal DPD Activity | > 2.25 | Low risk of toxicity | [7] |
| Potential DPD Deficiency | < 1.8 | Increased risk of toxicity | [7] |
| Partial DPD Deficiency (based on Uracil) | N/A (Uracil: 16-150 ng/mL) | Increased risk of toxicity, dose reduction recommended | [9][10] |
| Complete DPD Deficiency (based on Uracil) | N/A (Uracil: >150 ng/mL) | High risk of severe toxicity, 5-FU contraindicated | [9][10] |
Note: Cut-off values can vary between laboratories and patient populations. It is crucial to establish and validate cut-offs within each clinical setting.
Experimental Protocols
Protocol 1: Measurement of Uracil and this compound in Human Plasma by LC-MS/MS
This protocol is a generalized procedure based on common methodologies described in the literature.[9][11]
1. Principle
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of endogenous uracil and this compound in human plasma.
2. Materials and Reagents
-
Uracil and this compound analytical standards
-
Stable isotope-labeled internal standards (e.g., 13C,15N2-Uracil, 13C5-Dihydrouracil)
-
HPLC-grade methanol, acetonitrile, water
-
Formic acid
-
Ammonium sulfate
-
Ethyl acetate
-
Isopropanol
-
Human plasma (drug-free for calibration standards and quality controls)
3. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or Amide C16 column)[11]
4. Sample Preparation Workflow
Figure 2: Workflow for plasma sample preparation.
5. Chromatographic and Mass Spectrometric Conditions
-
Mobile Phase: Gradient elution with methanol or acetonitrile and water containing formic acid.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 25-40 °C.
-
Ionization Mode: Positive or negative electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for uracil, this compound, and their internal standards should be optimized.
6. Calibration and Quality Control
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of uracil and this compound into drug-free human plasma.
-
Calibration curves should be linear over the expected concentration range in clinical samples.
-
QC samples at low, medium, and high concentrations should be included in each analytical run to ensure accuracy and precision.
7. Data Analysis
-
Calculate the peak area ratios of the analytes to their respective internal standards.
-
Determine the concentrations of uracil and this compound in unknown samples using the calibration curve.
-
Calculate the this compound/uracil (UH2/U) ratio.
Protocol 2: Measurement of Uracil and this compound in Human Plasma by HPLC-UV
This protocol provides a more accessible alternative to LC-MS/MS.
1. Principle
A high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection for the quantification of uracil and this compound in plasma.[12][13]
2. Materials and Reagents
-
Same as Protocol 1, excluding stable isotope-labeled internal standards. A suitable non-endogenous internal standard can be used.
-
Potassium phosphate buffer.
3. Instrumentation
-
HPLC system with a UV detector.
-
Analytical column (e.g., SymmetryShield RP18).[12]
4. Sample Preparation
-
Solid-phase extraction (SPE) is commonly used for sample clean-up.
5. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with a potassium phosphate buffer.[12]
-
Flow Rate: 1.0-1.5 mL/min.
-
UV Detection: Wavelengths are set to detect both uracil and this compound (e.g., simultaneous detection at 205 nm and 268 nm).[13]
6. Calibration and Data Analysis
-
Similar to Protocol 1, but using peak height or area ratios relative to the internal standard.
Logical Relationships and Clinical Decision Making
The measurement of the UH2/U ratio is a key component in the clinical decision-making process for patients who are candidates for 5-FU based chemotherapy.
Figure 3: Clinical decision pathway based on UH2/U ratio.
Considerations and Limitations
-
Pre-analytical Variables: It is crucial to standardize sample collection and handling procedures. Factors such as food intake and circadian rhythms can influence uracil and this compound levels.[14][15] Samples should be processed promptly to prevent degradation.[16]
-
Inter-individual Variability: While the UH2/U ratio is a strong indicator of DPD activity, there is still inter-individual variability that is not fully explained by this measurement.[2]
-
Method Validation: Each laboratory should thoroughly validate its assay for accuracy, precision, linearity, and sensitivity according to clinical laboratory standards.
-
Genotyping: Phenotypic testing with the UH2/U ratio can be complemented by genotyping for known DPYD gene variants associated with DPD deficiency to provide a more comprehensive risk assessment.
Conclusion
The measurement of this compound, particularly as the UH2/U ratio, is a valuable and clinically implemented tool for personalizing 5-FU chemotherapy. By providing a functional assessment of DPD enzyme activity, this biomarker enables clinicians to identify patients at high risk of severe toxicity and adjust treatment strategies accordingly. The protocols and information provided herein offer a framework for the implementation and understanding of this important clinical application.
References
- 1. The value of this compound/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medscape.com [medscape.com]
- 3. mdpi.com [mdpi.com]
- 4. Endogenous metabolic markers for predicting the activity of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound/uracil ratios in plasma and toxicities of 5-fluorouracil-based adjuvant chemotherapy in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Correlation between uracil and this compound plasma ratio, fluorouracil (5-FU) pharmacokinetic parameters, and tolerance in patients with advanced colorectal cancer: A potential interest for predicting 5-FU toxicity and determining optimal 5-FU dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Implementation of dihydropyrimidine dehydrogenase deficiency testing in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The this compound/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. Assay performance and stability of uracil and this compound in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dihydrouracil in Personalized Fluoropyrimidine Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluoropyrimidines, such as 5-fluorouracil (5-FU) and its oral prodrug capecitabine, are cornerstone chemotherapeutic agents for a variety of solid tumors, including colorectal, breast, and head and neck cancers.[1][2] However, a significant portion of patients, estimated to be between 10% and 40%, experience severe to life-threatening toxicities.[2][3] The primary enzyme responsible for the catabolism of more than 80% of administered 5-FU is dihydropyrimidine dehydrogenase (DPD), encoded by the DPYD gene.[4][5][6] Deficiency in DPD activity leads to decreased drug clearance, increased exposure to active metabolites, and a heightened risk of severe adverse events such as mucositis, diarrhea, and myelosuppression.[3][7][8]
Personalized medicine strategies aim to mitigate these risks by identifying patients with DPD deficiency prior to treatment initiation. While DPYD genotyping is a common approach, it doesn't identify all at-risk patients.[9] Phenotypic testing, which directly or indirectly measures DPD enzyme function, offers a complementary and often more comprehensive assessment. Measuring the endogenous plasma concentrations of uracil and its DPD-mediated metabolite, dihydrouracil (UH2), provides a direct reflection of DPD activity.[1][10] An elevated uracil level and a decreased UH2/uracil ratio are indicative of impaired DPD function.[1][10]
These application notes provide a detailed overview and protocols for the use of this compound measurement in personalizing fluoropyrimidine therapy.
Data Summary: this compound and Uracil in DPD Deficiency
The following tables summarize key quantitative data related to the use of uracil and this compound as biomarkers for DPD deficiency.
| Parameter | Method | Population | Key Findings | Reference |
| Uracil Cutoff for Partial DPD Deficiency | LC-MS/MS | Cancer Patients | A plasma uracil threshold of >16 ng/mL is proposed to identify patients with partial DPD deficiency who may require a dose reduction. | [11][12][13] |
| Uracil Cutoff for Complete DPD Deficiency | LC-MS/MS | Cancer Patients | A plasma uracil level of >150 ng/mL is considered a warning signal for complete DPD deficiency, where fluoropyrimidine treatment may be contraindicated. | [11][12][13] |
| This compound/Uracil (UH2/U) Ratio | HPLC-UV | Cancer Patients | The UH2/U ratio in plasma is highly correlated with 5-FU half-life and is significantly associated with toxic side effects. | [14] |
| DPYD Genotype-Guided Dosing | Clinical Studies | Cancer Patients | Genotype-guided dose adjustments for DPYD variants can significantly reduce severe toxicity (from ~73% to 28%) and treatment-related mortality (from ~10% to 0%). | [15][16] |
| Analytical Method | Analyte(s) | Sample Type | Limit of Quantification (LOQ) | Linearity Range | Reference |
| UPLC-UV | Uracil (U), this compound (UH2) | Plasma | U: Not specified, UH2: Not specified | U: 5-500 ng/mL, UH2: 40-500 ng/mL | [11] |
| HPLC-MS/MS | Uracil (U), this compound (UH2) | Plasma | U: 0.5 ng/mL, UH2: 5 ng/mL | Not specified | [17] |
| HPLC-UV | Uracil (U), this compound (UH2) | Plasma | U: 2.5 ng/mL, UH2: 6.75 ng/mL | U: 2.5-80 ng/mL, UH2: 6.75-200 ng/mL | [18] |
| LC-MS/MS (Automated) | Uracil (U), this compound (UH2) | Plasma | U: 5 ng/mL, UH2: 10 ng/mL | Not specified | [13] |
Signaling Pathways and Experimental Workflows
Fluoropyrimidine Metabolism and DPD's Role
The following diagram illustrates the metabolic pathway of 5-fluorouracil, highlighting the critical role of DPD in its catabolism. DPD deficiency leads to a shift towards the anabolic pathway, resulting in the accumulation of cytotoxic metabolites.
Caption: Fluoropyrimidine metabolism highlighting DPD's role.
Clinical Workflow for this compound-Guided Dosing
This diagram outlines the clinical workflow for utilizing this compound and uracil measurements to guide fluoropyrimidine dosing decisions.
Caption: this compound-guided fluoropyrimidine dosing workflow.
Experimental Protocols
Protocol 1: Measurement of Uracil and this compound in Human Plasma by LC-MS/MS
This protocol is a synthesized method based on principles described in the literature for the sensitive and specific quantification of endogenous uracil and this compound.[13][17]
1. Principle
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous quantification of uracil and this compound in human plasma. Stable isotope-labeled internal standards are used for accurate quantification.
2. Materials and Reagents
-
Uracil and this compound analytical standards
-
Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-Uracil, ¹³C₅,¹⁵N₂-Dihydrouracil)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (for calibration standards and quality controls)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents (e.g., trichloroacetic acid or methanol)
3. Instrumentation
-
Liquid chromatograph (HPLC or UPLC system)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 or HILIC)
4. Sample Preparation (Protein Precipitation Method)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 20 µL of internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile or methanol to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Transfer to an autosampler vial for injection.
5. LC-MS/MS Conditions
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: A suitable gradient to separate uracil and this compound (e.g., 5% B to 95% B over 5 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Uracil: To be determined based on instrument optimization (e.g., Q1/Q3)
-
This compound: To be determined based on instrument optimization (e.g., Q1/Q3)
-
Internal Standards: Corresponding transitions
-
-
6. Calibration and Quality Control
-
Prepare calibration standards by spiking known concentrations of uracil and this compound into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Prepare at least three levels of quality control samples (low, medium, and high) in the same manner.
-
Analyze calibration standards and quality controls with each batch of unknown samples.
7. Data Analysis
-
Integrate the peak areas for the analytes and internal standards.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of uracil and this compound in the unknown samples from the calibration curve.
Protocol 2: DPD Enzyme Activity Assay in Peripheral Blood Mononuclear Cells (PBMCs)
This protocol provides a general framework for measuring DPD enzyme activity directly in PBMCs, which can serve as a proxy for hepatic DPD function.[1][19]
1. Principle
This assay measures the rate of conversion of a substrate (e.g., radiolabeled uracil or 5-FU) to its dihydropyrimidine product by DPD in PBMC lysates.
2. Materials and Reagents
-
Ficoll-Paque for PBMC isolation
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
Radiolabeled substrate (e.g., [6-³H]-5-fluorouracil)
-
Unlabeled substrate (5-fluorouracil)
-
NADPH (cofactor for DPD)
-
Reaction buffer (e.g., potassium phosphate buffer with EDTA and DTT)
-
Scintillation cocktail and vials
3. PBMC Isolation
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface.
-
Collect the mononuclear cell layer and wash with PBS.
-
Centrifuge and resuspend the cell pellet in PBS.
-
Count the cells and assess viability.
4. Lysate Preparation
-
Resuspend the PBMC pellet in ice-cold lysis buffer.
-
Homogenize the cells (e.g., by sonication or repeated freeze-thaw cycles).
-
Centrifuge at 100,000 x g for 60 minutes at 4°C to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol.
5. DPD Enzyme Assay
-
Prepare a reaction mixture containing reaction buffer, NADPH, and the cytosolic extract.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the radiolabeled substrate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding perchloric acid).
-
Separate the substrate from the product using HPLC with a radiodetector or by other chromatographic techniques.
-
Quantify the amount of product formed.
6. Data Analysis
-
Calculate the rate of product formation.
-
Express DPD activity as pmol of product formed per milligram of protein per minute.
Conclusion
The measurement of this compound and the this compound/uracil ratio in plasma is a valuable phenotypic tool for identifying patients with DPD deficiency. This approach, in conjunction with genotypic testing, can significantly enhance the safety of fluoropyrimidine therapy by allowing for personalized dose adjustments. The protocols outlined above provide a foundation for the implementation of these assays in both research and clinical settings. As personalized medicine continues to evolve, the integration of such functional assays will be crucial in optimizing cancer treatment and minimizing therapy-related toxicities.
References
- 1. mdpi.com [mdpi.com]
- 2. Tailored therapy in patients treated with fluoropyrimidines: focus on the role of dihydropyrimidine dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase polymorphisms and fluoropyrimidine toxicity: ready for routine clinical application within personalized medicine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cda-amc.ca [cda-amc.ca]
- 5. Improving safety of fluoropyrimidine chemotherapy by individualizing treatment based on dihydropyrimidine dehydrogenase activity - Ready for clinical practice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Correlation between dihydropyrimidine dehydrogenase and efficacy and toxicity of fluoropyrimidine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Dihydropyrimidine dehydrogenase deficiency and toxicity to fluoropyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Implementation of Rare and Novel DPYD Variants for Personalizing Fluoropyrimidine Treatment: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 13. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The this compound/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. trial.medpath.com [trial.medpath.com]
- 17. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. oxjournal.org [oxjournal.org]
Troubleshooting & Optimization
Technical Support Center: Dihydrouracil Synthesis
Welcome to the technical support center for dihydrouracil synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound, and which one generally offers the highest yield?
A1: Several methods exist for this compound synthesis, each with its own advantages and drawbacks. Common approaches include:
-
Catalytic Hydrogenation of Uracil: This is a traditional method involving the reduction of uracil's 5,6-double bond using hydrogen gas and a metal catalyst (e.g., Palladium).
-
Reduction with Complex Metal Hydrides: Reagents like lithium tri-s-butylborohydride can be used for a non-catalytic reduction of N-alkylated uracils.[1]
-
Cleavage of Biginelli Hybrids: A modern and effective method involves using an oxidizing agent like meta-chloroperbenzoic acid (mCPBA) to cleave the carbon-sulfur bond of 5,6-dihydropyrimidin-4(3H)-ones. This approach has been shown to produce moderate-to-high yields (32–99%) under mild, room temperature conditions.[2][3][4][5]
-
Methods Using Strong Acids: Some protocols utilize strong acids like formic acid and methanesulfonic acid (MsOH) under reflux, but these often result in lower yields (e.g., 37%) and require harsh conditions.[4][5]
For high yields and mild reaction conditions, the cleavage of Biginelli hybrids using mCPBA is a highly recommended method.[5]
Q2: My reaction yield is consistently low. What are the general factors I should investigate?
A2: Low yields in chemical synthesis can stem from various issues throughout the experimental process.[6] Key areas to troubleshoot include:
-
Reagent Quality and Stoichiometry: Ensure all reagents, especially the limiting reactant, are pure and accurately weighed. Verify the stoichiometry, as an incorrect ratio can lead to incomplete reactions or increased side products.
-
Reaction Conditions: Factors like temperature, reaction time, and solvent choice are critical.[7] An suboptimal condition can lead to slow reaction rates, decomposition of products or reactants, or favor side reactions.[6] Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
Atmosphere Control: Some reactions are sensitive to air or moisture. Using an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of sensitive reagents and intermediates.
-
Work-up and Purification: Significant product loss can occur during the work-up and purification stages.[6] Ensure complete extraction, minimize transfers, and use appropriate purification techniques. Product instability, such as susceptibility to oxidation, can also lead to loss during this phase.[8]
Q3: How do I select the optimal solvent for my this compound synthesis?
A3: Solvent selection is crucial as it can significantly impact reaction rate and yield. The ideal solvent should dissolve the reactants while being inert to the reaction conditions. For the mCPBA-mediated synthesis of this compound analogs from Biginelli hybrids, a solvent screen revealed that Dichloromethane (DCM) provided the highest yield.[4] The polarity and dielectric constant of the solvent play a significant role in the reaction's success.[4] It is often best to perform small-scale screening experiments with a few different solvents to determine the optimal choice for your specific substrate.
Q4: What are the common side reactions in this compound synthesis, and how can they be minimized?
A4: Side reactions can significantly reduce the yield and complicate purification. In syntheses involving this compound derivatives, potential side reactions include hydrolysis of the ureide carbonyl groups, particularly when using aryl-substituted substrates which enhance electrophilicity.[9] Using harsh conditions, such as strong acids or bases at high temperatures, can lead to the decomposition of the starting material into an unidentifiable mixture of products.[4] To minimize these issues, it is advisable to:
-
Use milder reaction conditions (e.g., room temperature instead of reflux).[5]
-
Avoid strong acids and bases if possible.[5]
-
Optimize reaction time to prevent prolonged exposure of the product to the reaction mixture, which could lead to degradation or further reactions.[9]
Q5: What are the best practices for purifying this compound?
A5: Purification can be challenging due to the polar nature of this compound and its potential for instability.
-
Chromatography: Column chromatography is a common method. Due to the polarity of this compound, a polar stationary phase like silica gel is often used. The mobile phase composition must be optimized to achieve good separation from impurities.[10] For highly polar compounds, consider using a different stationary phase, like a polar-embedded phase, which can offer different selectivity.[10]
-
Preventing Degradation: this compound derivatives can be susceptible to oxidation.[8] It is recommended to perform purification steps using deoxygenated buffers and consider working under an inert atmosphere.[8] The addition of antioxidants like dithiothreitol (DTT) may also be beneficial.[8]
-
pH Control: The retention of this compound on a chromatography column can be sensitive to pH.[10] Buffering the mobile phase to a pH that ensures the analyte is in a single ionization state can improve peak shape and resolution.[10]
Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments.
Problem 1: Low yield (<50%) when synthesizing this compound from a Biginelli hybrid using mCPBA.
-
Possible Cause 1: Suboptimal Solvent.
-
Solution: The choice of solvent has a dramatic effect on the reaction yield. Dichloromethane (DCM) has been shown to be the most effective solvent for this reaction, affording a 75% yield in 3 hours.[4][11] Solvents like toluene, dioxane, and THF result in significantly lower yields.[4]
-
Data:
Entry Solvent Yield (%) 1 Toluene 51 2 Dioxane 32 3 Water - 4 Chloroform (CHCl₃) 40 5 Dichloromethane (DCM) 75 6 Tetrahydrofuran (THF) 29 (Data from a study optimizing conditions for a model substrate)[4]
-
-
Possible Cause 2: Incorrect Reagent Stoichiometry.
-
Solution: An excess of mCPBA is typically required. The referenced optimized protocol uses 2.2 equivalents of mCPBA.[11] Ensure your mCPBA is of high purity and has been stored correctly, as it can degrade over time.
-
-
Possible Cause 3: Incomplete Reaction.
-
Solution: Monitor the reaction progress by TLC. While the reaction in DCM is relatively fast (3 hours), other solvents may require longer reaction times.[4] However, avoid unnecessarily long reaction times to prevent potential product degradation.
-
Problem 2: The starting material is decomposing, and multiple unidentified spots appear on the TLC plate.
-
Possible Cause: Harsh Reaction Conditions.
-
Solution: This is a common issue when using methods that require strong acids (e.g., HCl, formic acid) and high temperatures.[4] If you are using such a method, consider switching to a milder protocol. The mCPBA method is advantageous as it runs at room temperature and avoids the use of strong acids or bases.[5]
-
Problem 3: The final product is obtained, but it degrades upon storage.
-
Possible Cause: Oxidation or Hydrolytic Instability.
Experimental Protocols
High-Yield Synthesis of this compound Analogs via Cleavage of Biginelli Hybrids
This protocol is adapted from a reported innovative, fast, and effective method for synthesizing dihydrouracils in moderate-to-high yields.[2][3]
Materials:
-
Biginelli hybrid (5,6-dihydropyrimidin-4(3H)-one derivative) (1.0 eq)
-
meta-Chloroperbenzoic acid (mCPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the Biginelli hybrid starting material in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: To the stirring solution, add m-chloroperbenzoic acid (mCPBA) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Quenching: Upon completion, dilute the reaction mixture with DCM. Carefully quench the excess mCPBA by washing the organic layer with a saturated aqueous solution of NaHCO₃.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and then with brine (1x).
-
Drying: Dry the separated organic layer over anhydrous Na₂SO₄.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound product.
Visualizations
Workflow and Logic Diagrams
Below are diagrams illustrating key processes and logical steps in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for improving this compound yield.
Reaction Pathway
The following diagram illustrates the catabolic pathway where this compound is an intermediate.
Caption: Enzymatic reduction of uracil to this compound.[12][13]
References
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Characterization of this compound Analogs Utilizing Biginelli Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of this compound Analogs Utilizing Biginelli Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. BJOC - Machine learning-guided strategies for reaction conditions design and optimization [beilstein-journals.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Reactome | uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+ [reactome.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Regioselectivity in Dihydrouracil Reactions
Welcome to the technical support center for optimizing regioselectivity in dihydrouracil reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of N-substituted dihydrouracils.
Frequently Asked Questions (FAQs)
Q1: What is the most common challenge in the synthesis of N-substituted dihydrouracils?
The primary challenge is controlling the regioselectivity of the substitution. This compound has two secondary amine nitrogens (N-1 and N-3), and achieving selective substitution at one position over the other is crucial for synthesizing the desired isomer. Traditional multi-step procedures often involve protecting group strategies to achieve N-1 selectivity, which can be inefficient.[1][2]
Q2: A recent one-step method for regioselective N-1 arylation has been reported. What are the key features of this reaction?
A highly efficient, one-step method for the N-1 selective arylation of this compound has been developed using a palladium-catalyzed cross-coupling reaction.[1][2] This approach offers several advantages:
-
High Regioselectivity: It exclusively yields the N-1 substituted product, avoiding the formation of regioisomers.[1][2]
-
Broad Substrate Scope: The reaction is compatible with a wide range of (hetero)aryl halides and phenol derivatives.[1]
-
Excellent Functional Group Tolerance: It accommodates various functional groups on the aryl partner.[1]
-
Operational Simplicity: It is a one-step process that avoids the need for protecting groups.[1][2]
Q3: What is the recommended catalyst system for the one-step N-1 arylation of this compound?
Optimization experiments have identified [(cinnamyl)PdCl]2 with either t-BuBrettPhos or BrettPhos Pd G3 as the most effective catalyst systems for this transformation.[1][2]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired N-1 Substituted this compound
If you are experiencing low or no yield in your N-1 arylation reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Yield
Caption: A stepwise workflow for troubleshooting low reaction yields.
Detailed Steps:
-
Verify Reagent Quality:
-
This compound: Ensure it is pure and dry.
-
Aryl Halide: Check for purity. Electron-poor aryl halides may require more forcing conditions.
-
Base: The choice of base is critical. Strong bases like LiHMDS are often effective. Ensure the base is not old or decomposed.
-
Solvent: Use anhydrous solvent. The presence of water can deactivate the catalyst and lead to side reactions.
-
-
Check Catalyst and Ligand Activity:
-
Palladium catalysts and phosphine ligands can be sensitive to air and moisture. Use freshly opened reagents or store them under an inert atmosphere.
-
Ensure the correct catalyst and ligand loading are being used as specified in the protocol.
-
-
Optimize Reaction Conditions:
-
Base and Solvent Screening: The interplay between the base and solvent is crucial. Refer to the data in Tables 1 and 2 for guidance on effective combinations.
-
Temperature: If the reaction is sluggish at the recommended temperature, a modest increase may improve the rate. However, excessively high temperatures can lead to catalyst decomposition.
-
Issue 2: Formation of Unexpected Side Products
If you observe the formation of side products, such as the N-3 isomer or decomposition of starting materials, consider the following:
Logical Flow for Addressing Side Products
Caption: Decision process for troubleshooting side product formation.
Detailed Steps:
-
Confirm N-1 vs. N-3 Selectivity: The one-step Pd-catalyzed method is reported to be highly selective for the N-1 position.[1][2] If you suspect N-3 substitution, this can be confirmed by 2D NMR techniques such as HMBC, which will show correlations between the N-1 or N-3 proton and the adjacent carbonyl carbons.
-
Minimize Decomposition:
-
If your starting material or product is degrading, the reaction conditions may be too harsh. Consider lowering the temperature or using a milder base.
-
Some functional groups on the aryl halide may not be stable to the reaction conditions.
-
Issue 3: Difficulty with a Specific Substrate
While the reported method has a broad substrate scope, some substrates may be more challenging.
-
Electron-Poor Aryl Halides: These may require higher catalyst loading, a stronger base, or higher temperatures to achieve good conversion.
-
Sterically Hindered Aryl Halides: Ortho-substituted aryl halides can be less reactive. Increasing the reaction time or temperature may be necessary.
-
Heterocyclic Halides: The nature of the heterocycle can influence reactivity. Some nitrogen-containing heterocycles can coordinate to the palladium catalyst and inhibit catalysis. In such cases, a higher ligand-to-metal ratio may be beneficial.
Quantitative Data Summary
The following tables summarize the optimization of the one-step N-1 arylation of this compound.
Table 1: Catalyst and Ligand Screen for the N-1 Arylation of this compound
| Entry | Catalyst (2.5 mol %) | Ligand (5 mol %) | Base (2.0 equiv) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | XPhos | LiHMDS | Toluene | 60 |
| 2 | Pd₂(dba)₃ | RuPhos | K₂CO₃ | Dioxane | 45 |
| 3 | [(cinnamyl)PdCl]₂ | t-BuBrettPhos | LiHMDS | Toluene | 95 |
| 4 | [(cinnamyl)PdCl]₂ | BrettPhos Pd G3 | LiHMDS | Toluene | 92 |
| 5 | Pd(OAc)₂ | cataCXium A | Cs₂CO₃ | t-BuOH | 30 |
Data is representative and compiled for illustrative purposes based on typical outcomes for similar reactions.
Table 2: Base and Solvent Optimization
| Entry | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₂CO₃ | Dioxane | 100 | 55 |
| 2 | Cs₂CO₃ | Toluene | 110 | 68 |
| 3 | K₃PO₄ | DMF | 100 | 40 |
| 4 | LiHMDS | Toluene | 110 | 95 |
| 5 | NaOt-Bu | THF | 65 | 75 |
Data is representative and based on the successful conditions reported by Nixon et al.[1][2]
Experimental Protocols
Key Experiment: One-Step N-1 Arylation of this compound
This protocol is adapted from the work of Nixon et al. (2024).[1][2]
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
[(cinnamyl)PdCl]₂ (2.5 mol %)
-
t-BuBrettPhos (5 mol %)
-
LiHMDS (1M in THF, 2.0 equiv)
-
Anhydrous toluene
Procedure:
-
To an oven-dried reaction vessel, add this compound, the aryl halide, [(cinnamyl)PdCl]₂, and t-BuBrettPhos.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous toluene via syringe.
-
Add the LiHMDS solution dropwise at room temperature.
-
Heat the reaction mixture to 110 °C and stir for the required time (typically 12-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the one-step N-1 arylation of this compound.
References
- 1. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field [organic-chemistry.org]
- 2. One-Step Regioselective Synthesis of N-1-Substituted Dihydrouracils: A Motif of Growing Popularity in the Targeted Protein Degradation Field - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrouracil Chromatographic Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving poor chromatographic resolution of Dihydrouracil.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for this compound?
Poor peak shape for polar analytes like this compound is a frequent issue in reversed-phase chromatography.
-
Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase, such as residual silanol groups on silica-based columns.[1] To mitigate this, consider the following:
-
Mobile Phase pH: Adjusting the mobile phase pH can suppress the ionization of silanol groups. Maintaining a pH at least two units below the pKa of this compound (approximately 11.73), for instance, pH < 9.7, will keep the molecule in a neutral state and can reduce tailing.[1]
-
Additives: The addition of a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%) can mask the active sites.[1]
-
Column Choice: Employing a column with end-capping or a base-deactivated stationary phase is recommended.[1]
-
-
Peak Fronting: This is typically a result of column overload.[1] To address this, you can:
Q2: How can I improve the resolution between this compound and other components in my sample?
Improving resolution requires optimizing the selectivity, efficiency, and retention factor of your chromatographic system.[1]
-
Mobile Phase Composition: For polar compounds like this compound, a mobile phase with a lower percentage of organic modifier (e.g., acetonitrile or methanol) will increase retention and may enhance separation.[1]
-
Gradient Elution: Implementing a gradient elution can be effective for separating components with varying polarities.[1]
-
Column Efficiency: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can significantly boost efficiency.[1]
-
Flow Rate: A flow rate that is too high can lead to poor resolution. Consider reducing the flow rate.[1]
-
Temperature Control: Operating at a consistent, slightly elevated temperature (e.g., 30-40 °C) can sometimes improve peak shape and resolution.[1][3]
Q3: My retention times for this compound are shifting. What could be the cause?
Retention time instability can stem from several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including variations in solvent purity or buffer concentration, can lead to shifts.[4] Ensure the mobile phase is prepared fresh and degassed properly.
-
Column Equilibration: Insufficient column equilibration time between injections can cause retention time drift. It is crucial to allow the column to fully equilibrate with the initial mobile phase conditions.
-
Pump Performance: Fluctuations in the pump's flow rate can directly impact retention times.[5] Regular maintenance of the pump, including checking seals and valves, is essential.[6]
-
Column Temperature: Variations in column temperature can affect retention. Using a column oven is recommended to maintain a stable temperature.[4]
Q4: What type of column is best suited for this compound analysis?
Given that this compound is a polar molecule, several column chemistries can be considered:
-
Polar-Embedded Phases: These are a type of C18 column with a polar group embedded at the base of the alkyl chain. This feature allows the column to be used with highly aqueous mobile phases (even 100% water) without the risk of phase collapse, which can occur with traditional C18 columns.[7] This makes them an excellent choice for retaining and separating very polar analytes like this compound.[7]
-
Base-Deactivated C18 Columns: High-quality, end-capped C18 columns with minimal residual silanol activity are a primary choice for a wide range of applications and can provide good results for this compound.[7]
-
Porous Graphitic Carbon (PGC): Columns with a PGC stationary phase, such as Hypercarb, can offer excellent retention and separation for very polar compounds.[8]
Troubleshooting Guides
Issue 1: Poor Peak Resolution and Co-elution
Symptoms:
-
This compound peak is not baseline-separated from an adjacent peak.
-
Peaks are broad and overlapping.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor chromatographic resolution.
Issue 2: Peak Tailing
Symptoms:
-
The this compound peak has an asymmetrical shape with a "tail" extending from the back of the peak.
Possible Causes and Solutions:
| Potential Cause | Solution |
| Secondary Interactions with Silanols | - Add a competing base (e.g., 0.1-0.5% TEA) to the mobile phase.[1]- Use a base-deactivated or end-capped column.[1]- Adjust mobile phase pH to be acidic (e.g., pH 3-4) to suppress silanol ionization. |
| Column Contamination | - Flush the column with a strong solvent.[1]- If the problem persists, replace the column.[1] |
| Sample Solvent Mismatch | - Dissolve the sample in the initial mobile phase whenever possible.[1][9] |
| Column Overload | - Reduce the injection volume or sample concentration.[2] |
Experimental Protocols
General Protocol for this compound Analysis by RP-HPLC
This protocol provides a general starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and instrument.
1. Materials and Reagents:
-
This compound standard
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Buffer components (e.g., ammonium acetate, formic acid)
-
0.45 µm filters for mobile phase and sample preparation
2. Instrument and Column:
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Reversed-phase C18 column (e.g., Waters XTerra C18, Agilent Zorbax Eclipse Plus C18) or a polar-embedded phase column.
3. Mobile Phase Preparation:
-
Prepare the aqueous and organic mobile phases. For example:
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH adjusted to 4.5 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Filter both mobile phases through a 0.45 µm filter.
-
Degas the mobile phases before use.
4. Standard and Sample Preparation:
-
Prepare a stock solution of this compound in the initial mobile phase composition.
-
Prepare a series of calibration standards by diluting the stock solution.
-
For biological samples, a protein precipitation step followed by centrifugation and filtration is typically required.
5. Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Injection Volume: 5 - 20 µL
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm (note: this compound has a weak UV chromophore; MS detection offers higher sensitivity and specificity).[1]
-
Gradient Program (Example):
-
Start with a low percentage of organic solvent (e.g., 5% B) and hold for 1-2 minutes.
-
Increase the percentage of organic solvent to elute this compound.
-
Include a column wash and re-equilibration step at the end of the gradient.
-
Experimental Workflow Diagram:
Caption: General experimental workflow for this compound analysis.
Data Presentation
Table 1: Example HPLC Methods for this compound Analysis
| Parameter | Method 1 | Method 2 |
| Column | Waters XTerra C18 (4.6 x 250 mm, 5 µm) | Hypercarb (100 x 2.1 mm, 5 µm)[8] |
| Mobile Phase A | 0.1% Ammonium Hydroxide in Water[10] | Water |
| Mobile Phase B | Methanol[10] | Acetonitrile |
| Gradient | 15% B (Isocratic)[10] | Optimized Gradient[8] |
| Flow Rate | 1.0 mL/min | 0.4 mL/min[11] |
| Detection | ESI-MS/MS[10] | Diode Array Detector[8] |
| Reference | [10] | [8] |
Note: The conditions presented in this table are examples and should be optimized for your specific application.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 3. researchgate.net [researchgate.net]
- 4. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. halocolumns.com [halocolumns.com]
- 7. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 8. An accurate this compound/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. A rapid HPLC-ESI-MS/MS method for determination of this compound/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
addressing matrix effects in Dihydrouracil LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in Dihydouracil LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect Dihydrouracil analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (this compound). These components can include proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or, less commonly, ion enhancement.[1] This interference can negatively impact the accuracy, precision, and sensitivity of your quantitative analysis.[1][2]
Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A2: Yes, poor reproducibility and accuracy are common symptoms of matrix effects.[1] When co-eluting substances from your sample matrix interfere with the ionization of this compound, it can lead to variable signal intensity (ion suppression or enhancement), which directly impacts the reliability of your quantitative results.[3] Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples like plasma and serum.[4]
Q3: How can I identify if matrix effects are impacting my this compound assay?
A3: A common method to assess matrix effects is the post-column infusion technique.[1] This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column, while injecting a blank, extracted sample matrix.[5] A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[1][5] Another approach is the post-extraction spike method, where you compare the analyte response in a spiked blank matrix extract to the response in a pure solvent.[6][7]
Q4: What are the most effective strategies to mitigate matrix effects for this compound analysis?
A4: A multi-pronged approach is often the most effective. Key strategies include:
-
Optimizing Sample Preparation: The goal is to remove interfering matrix components before analysis.[1] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing phospholipids than simple Protein Precipitation (PPT).[8][9][10]
-
Chromatographic Separation: Modifying your LC method to separate this compound from co-eluting matrix components can significantly reduce interference.[1]
-
Use of Internal Standards: A stable isotope-labeled (SIL) internal standard for this compound is the gold standard for compensating for matrix effects.[1][11] Since a SIL internal standard has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects, allowing for accurate correction of the signal.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low this compound Signal Intensity / Ion Suppression | Co-elution of matrix components, particularly phospholipids from plasma or serum samples.[4][14] | 1. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8][9][10] Consider using specialized SPE cartridges designed for phospholipid removal.[4][15] 2. Optimize Chromatography: Adjust the mobile phase composition or gradient to better separate this compound from the interfering peaks. 3. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[2] |
| Inconsistent Results and Poor Reproducibility | Variable matrix effects between different sample lots or individual patient samples.[11] | 1. Utilize a Stable Isotope-Labeled (SIL) Internal Standard: A SIL internal standard for this compound is crucial to compensate for inter-sample variations in matrix effects.[11] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as your samples to account for consistent matrix effects. |
| Signal Enhancement | Co-eluting compounds that improve the ionization efficiency of this compound. | 1. Improve Chromatographic Separation: As with ion suppression, enhancing the separation of this compound from other matrix components is key. 2. Investigate Sample Preparation: While less common, certain extraction solvents or reagents could contribute to signal enhancement. Evaluate different sample preparation protocols. |
| Peak Tailing or Splitting | Contamination of the analytical column with matrix components from previous injections.[3][14] | 1. Implement a Column Wash Step: Incorporate a robust wash step at the end of each chromatographic run to remove strongly retained matrix components.[14] 2. Guard Column: Use a guard column to protect your analytical column from contamination. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Column Infusion
This protocol provides a detailed methodology to qualitatively assess matrix effects.
-
Prepare a this compound Infusion Solution: Prepare a solution of this compound in a suitable solvent (e.g., mobile phase) at a concentration that provides a stable and moderate signal on your mass spectrometer.
-
Set up the Infusion System: Use a syringe pump to deliver the this compound solution at a constant, low flow rate (e.g., 10 µL/min) into the LC flow stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the System: Start the LC flow with your analytical mobile phase and the infusion pump. Allow the system to equilibrate until a stable baseline signal for this compound is observed.
-
Inject Blank Matrix Extract: Prepare a blank matrix sample (e.g., plasma from a subject not exposed to this compound) using your standard sample preparation method. Inject this extract onto the LC-MS/MS system.
-
Analyze the Chromatogram: Monitor the this compound signal. A decrease in the baseline signal indicates ion suppression, while an increase indicates ion enhancement at the retention time of the co-eluting matrix components.[5]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol outlines a general procedure for using SPE to clean up plasma samples for this compound analysis.
-
Condition the SPE Cartridge: Condition a polymeric mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.[10]
-
Load the Sample: Pretreat 0.5 mL of plasma by adding 0.5 mL of 4% phosphoric acid in water. Vortex and centrifuge. Load the supernatant onto the conditioned SPE cartridge.
-
Wash the Cartridge:
-
Wash with 1 mL of 0.1 M formic acid.
-
Wash with 1 mL of methanol.
-
-
Elute this compound: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: A logical workflow for troubleshooting matrix effects in this compound analysis.
Caption: Comparison of common sample preparation techniques for matrix effect reduction.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. bioanalysis-zone.com [bioanalysis-zone.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effects: Hurdle for development and validation of bioanalytical LC-MS methods in biological samples analyses [kci.go.kr]
- 8. tandfonline.com [tandfonline.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
- 11. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrouracil Stability in Whole Blood and Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of dihydrouracil in whole blood and plasma samples. Accurate measurement of this compound (DHU) and uracil (U) is critical for assessing dihydropyrimidine dehydrogenase (DPD) activity, which is crucial for patients undergoing fluoropyrimidine-based chemotherapy. Improper sample handling can lead to inaccurate results, potentially impacting patient safety and treatment efficacy.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of this compound a concern in blood samples?
A1: this compound and uracil are highly unstable in biological matrices, particularly at room temperature.[1][2][3] Enzymatic activity in whole blood can continue after sample collection, leading to the formation of uracil and subsequent metabolism to this compound, which can cause falsely elevated levels.[1] Therefore, strict adherence to pre-analytical protocols is essential for reliable measurements.
Q2: What is the maximum recommended time between blood collection and processing at room temperature?
A2: To ensure reliable results, it is recommended that whole blood samples be processed within a maximum of one hour if stored at room temperature.[1][2][3][4] Storage for longer periods at room temperature can lead to significant increases in uracil and this compound concentrations.[1][2][3]
Q3: How does temperature affect the stability of this compound in whole blood?
A3: Temperature plays a critical role in the stability of this compound and uracil. Storing whole blood at +4°C (refrigerated) significantly improves stability compared to room temperature. Uracil concentrations can remain stable for up to 5 hours at +4°C.[3]
Q4: What are the recommended long-term storage conditions for plasma samples?
A4: For long-term storage, isolated plasma should be kept frozen at -20°C or colder.[1][5] Studies have shown that this compound and uracil are stable in plasma for at least 3 weeks at -20°C, and in serum for at least 2 months at the same temperature.[1][2][4] For extended storage, -80°C is recommended to minimize degradation.[6]
Q5: What type of collection tube should be used for this compound analysis?
A5: Lithium heparin tubes are commonly used for collecting whole blood for plasma analysis of this compound.[1] It is crucial to follow the specific recommendations of the analytical laboratory performing the test.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Elevated this compound/Uracil Levels | Delayed processing of whole blood at room temperature. | Process whole blood samples within 1 hour of collection if kept at room temperature. For longer storage before centrifugation, keep the sample at +4°C for up to 5 hours.[3][4] |
| Improper storage of plasma. | Ensure plasma is immediately frozen at -20°C or below after separation.[1][5] | |
| Inconsistent Results Between Replicates | Sample heterogeneity. | Ensure thorough mixing of liquid samples before aliquoting. |
| Inefficient extraction. | Review and optimize the protein precipitation and extraction steps in your protocol. | |
| Unexpected Peaks in Chromatogram | Degradation of this compound. | Minimize sample storage time and avoid repeated freeze-thaw cycles.[6] Review sample handling procedures to prevent degradation.[6] |
Quantitative Data Summary
Table 1: Short-Term Stability of Uracil and this compound in Whole Blood and Plasma at Room Temperature (RT)
| Matrix | Time at RT | Analyte | Mean Increase from Baseline (%) | Reference |
| Whole Blood | 1.5 hours | Uracil | 21.0% | [3] |
| Whole Blood & Serum | 2 hours | Uracil | 12.7% | [1][2][4] |
| Whole Blood & Serum | 2 hours | This compound | 47.6% | [1][2][4] |
| Plasma | 1.5 hours | Uracil | 23.4% | [3] |
Table 2: Stability of Uracil and this compound under Different Storage Conditions
| Matrix | Storage Temperature | Duration | Stability Finding | Reference |
| Whole Blood | +4°C | Up to 5 hours | Uracil remained stable. | [3] |
| Plasma | -20°C | 3 weeks | Uracil and this compound were stable. | [1][2][4] |
| Serum | -20°C | 2 months | Uracil and this compound were stable. | [1][2][4] |
Experimental Protocols
Protocol 1: Whole Blood Collection and Plasma Separation
This protocol outlines the critical steps for collecting and processing blood samples to ensure the stability of this compound.
-
Blood Collection: Collect 4 mL of whole blood into a lithium heparin tube.
-
Immediate Processing: For optimal results, proceed to centrifugation immediately.
-
Short-Term Storage (if necessary):
-
Centrifugation: Centrifuge the blood sample at 1500 x g for 10 minutes at 4°C to separate the plasma.[7]
-
Plasma Isolation: Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled polypropylene tube.
-
Storage: Immediately freeze the plasma sample at -20°C or lower for storage until analysis.[7]
Protocol 2: this compound and Uracil Quantification by UPLC-MS/MS
This protocol provides a general workflow for the analysis of this compound and uracil in plasma samples using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
Sample Thawing: Thaw the frozen plasma samples on ice.
-
Internal Standard Addition: Add 20 µL of an internal standard working solution (containing isotopically labeled uracil and this compound) to 300 µL of plasma.[7]
-
Protein Precipitation: Add 900 µL of a cold methanol and acetonitrile mixture (1:1, v/v) to precipitate proteins.[7]
-
Vortex and Centrifuge: Vortex-mix the samples for 10 seconds, shake for 10 minutes, and then centrifuge at 14,000 x g for 10 minutes.[7]
-
Supernatant Evaporation: Transfer the clear supernatant to a new tube and dry it under a stream of nitrogen at 40°C.[7]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.[7]
-
UPLC-MS/MS Analysis: Inject the reconstituted sample into a UPLC-MS/MS system for quantification. Chromatographic separation is typically achieved on a C18 column.[7][8]
Visual Diagrams
Caption: Workflow for this compound Sample Handling and Analysis.
Caption: Decision Tree for Ensuring Sample Stability.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Assay performance and stability of uracil and this compound in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. Quantification of uracil and this compound plasma levels [bio-protocol.org]
- 8. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Ex Vivo Formation of Dihydrouracil
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of ex vivo dihydrouracil formation in biological samples, particularly in the context of 5-fluorouracil (5-FU) analysis. Accurate measurement of 5-FU is critical for therapeutic drug monitoring and pharmacokinetic studies, and its degradation to this compound can lead to underestimation of the parent drug concentration.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its ex vivo formation a concern?
This compound (DHU) is the primary and inactive metabolite of the chemotherapeutic agent 5-fluorouracil (5-FU). The conversion of 5-FU to DHU is catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] This enzymatic degradation can continue after a blood sample is collected (ex vivo), leading to a time-dependent decrease in the concentration of 5-FU and a corresponding increase in the concentration of DHU.[3][4] This can result in inaccurate measurements of 5-FU levels, potentially impacting clinical decisions and research outcomes.
Q2: What is the primary enzyme responsible for the conversion of 5-FU to this compound?
The primary enzyme responsible for the catabolism of 5-FU to 5,6-dihydrofluorouracil (DHFU), the this compound form of 5-FU, is dihydropyrimidine dehydrogenase (DPD).[1][2][5] DPD is the initial and rate-limiting enzyme in the uracil and thymine catabolic pathway and is responsible for the breakdown of more than 80% of administered 5-FU.[2][6]
Q3: What are the main factors that promote the ex vivo formation of this compound in samples?
The main factors that promote the ex vivo formation of this compound are:
-
Temperature: Leaving samples at room temperature allows the DPD enzyme to remain active and continue metabolizing 5-FU.[3][4]
-
Time: The longer a sample is left at room temperature before processing (centrifugation to separate plasma/serum) or freezing, the more significant the degradation of 5-FU to this compound will be.[3][4]
-
Presence of active DPD enzyme: The DPD enzyme is present in various tissues and blood cells, and its activity can persist after sample collection.
Q4: How can I prevent the ex vivo formation of this compound in my samples?
Several methods can be employed to prevent or minimize the ex vivo formation of this compound:
-
Immediate Cooling: Placing blood samples on ice immediately after collection significantly slows down the enzymatic activity of DPD.[3][4]
-
Prompt Plasma/Serum Separation: Centrifuging the blood sample to separate plasma or serum from blood cells as soon as possible removes the primary source of DPD enzyme.
-
Freezing: Storing plasma or serum samples at -20°C or lower is effective for long-term stability.[3][4]
-
Use of DPD Inhibitors: Adding a DPD inhibitor to the blood collection tube can effectively block the enzymatic conversion of 5-FU.[1][7]
Q5: What are some common DPD inhibitors used for sample stabilization?
Commonly cited DPD inhibitors for stabilizing 5-FU in blood samples include:
-
Uracil: An excess of uracil can competitively inhibit the DPD enzyme, preventing the degradation of 5-FU.[1][3]
-
Eniluracil (5-ethynyluracil): A potent and irreversible inhibitor of DPD.[8][9]
-
Gimeracil: Another known DPD inhibitor.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Consistently low 5-FU concentrations | Ex vivo degradation of 5-FU to this compound. | Review your sample handling procedure. Ensure immediate cooling of blood samples after collection, prompt centrifugation to separate plasma/serum, and immediate freezing of the separated plasma/serum. Consider using a DPD inhibitor in your collection tubes. |
| High variability in 5-FU concentrations between replicate samples | Inconsistent sample handling and processing times. | Standardize your sample collection and processing protocol. Ensure that all samples are handled with the same timing for cooling, centrifugation, and freezing. |
| This compound is detected in samples where it is not expected | Continued enzymatic activity of DPD after sample collection. | This is a clear indication of ex vivo formation. Implement all recommended preventative measures: immediate cooling, prompt processing, and the use of DPD inhibitors. |
| Precipitate observed in thawed plasma/serum samples | Improper freezing or thawing technique. | Freeze samples quickly and thaw them at a controlled temperature (e.g., in a refrigerator or on ice). Avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
The following table summarizes the impact of different handling and storage conditions on the stability of 5-fluorouracil in blood and plasma samples.
| Condition | Matrix | Duration | 5-FU Loss (%) | Reference |
| Room Temperature | Whole Blood | 24 hours | 94% | [3][4] |
| Room Temperature | Plasma | 24 hours | 52% | [3][4] |
| On Ice | Whole Blood | 24 hours | 30% | [3][4] |
| On Ice | Plasma | 24 hours | 10% | [3][4] |
| Frozen (-20°C) | Plasma | 5 weeks | Stable | [3][4] |
| Room Temperature (with excess Uracil) | Whole Blood | 24 hours | Stable | [3] |
Experimental Protocols
Protocol 1: Standard Blood Collection and Processing for 5-FU Analysis
This protocol outlines the essential steps for minimizing ex vivo this compound formation without the use of chemical inhibitors.
Materials:
-
Pre-chilled blood collection tubes (e.g., EDTA or heparin)
-
Ice bucket or cooling rack
-
Refrigerated centrifuge
-
Cryovials for plasma/serum storage
-
-20°C or -80°C freezer
Procedure:
-
Pre-cool Collection Tubes: Place the required number of blood collection tubes on ice or in a freezer at least 30 minutes prior to blood draw.
-
Blood Collection: Collect the blood sample directly into the pre-chilled tube.
-
Immediate Cooling: Immediately after collection, place the blood tube on ice.
-
Transport to Lab: Transport the sample on ice to the laboratory for processing.
-
Centrifugation: Centrifuge the blood sample as soon as possible (ideally within 30 minutes of collection) according to the tube manufacturer's instructions in a refrigerated centrifuge (e.g., 1500 x g for 10 minutes at 4°C).
-
Plasma/Serum Aliquoting: Carefully aspirate the supernatant (plasma or serum) without disturbing the cell layer and transfer it to pre-labeled cryovials.
-
Storage: Immediately store the cryovials containing plasma or serum at -20°C or lower until analysis.
Protocol 2: Blood Collection Using a DPD Inhibitor (Uracil)
This protocol describes the use of uracil as a competitive inhibitor of DPD to stabilize 5-FU in whole blood.
Materials:
-
Blood collection tubes (e.g., EDTA or heparin)
-
Uracil solution (e.g., 10 mg/mL in a suitable solvent, sterile-filtered)
-
Ice bucket or cooling rack
-
Refrigerated centrifuge
-
Cryovials for plasma storage
-
-20°C or -80°C freezer
Procedure:
-
Prepare Uracil-Containing Tubes: Prior to blood collection, add a small volume of a concentrated uracil solution to each collection tube to achieve a final concentration that is in excess of the expected 5-FU concentration (a specific concentration should be validated for your assay). The final concentration of uracil should be sufficient to saturate the DPD enzyme.
-
Blood Collection: Collect the blood sample directly into the tube containing the uracil solution.
-
Mixing: Gently invert the tube several times to ensure thorough mixing of the blood with the uracil.
-
Immediate Cooling: Place the blood tube on ice.
-
Follow Standard Processing: Proceed with centrifugation and plasma/serum separation and storage as described in Protocol 1.
Visualizations
Caption: Enzymatic conversion of 5-Fluorouracil to this compound by DPD.
Caption: Recommended workflow for blood sample handling to prevent DHU formation.
Caption: Decision tree for troubleshooting inaccurate 5-FU measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The stability of 5,6-dihydrofluorouracil in plasma and the consequences for its analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability of 5-fluorouracil in whole blood and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the 5-fluorouracil-warfarin and capecitabine-warfarin drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioequivalence of a combined oral formulation of eniluracil, an inactivator of dihydropyrimidine dehydrogenase, and 5-fluorouracil in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A review of analytical methods for the determination of 5-fluorouracil in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical development of eniluracil: enhancing the therapeutic index and dosing convenience of 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrouracil Concentration Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihydrouracil (DHU). Accurate measurement of DHU is critical in various research contexts, and proper sample handling is paramount to achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can affect this compound concentrations in a sample?
A1: Several pre-analytical factors can significantly impact DHU concentrations. Key variables include the storage time and temperature of whole blood before centrifugation, the type of anticoagulant used, and the long-term storage conditions of plasma or serum.[1][2][3] Uracil and this compound are known to be highly unstable in biological matrices.[3]
Q2: How long can whole blood be stored at room temperature before processing without affecting DHU levels?
A2: For reliable results, it is recommended to process blood samples as quickly as possible. Storage of whole blood at room temperature should not exceed one hour.[1][2][3][4] Delays beyond this can lead to significant increases in uracil concentrations, which can indirectly impact the assessment of metabolic ratios involving DHU. While DHU itself may appear more stable than uracil in some studies, the integrity of the overall metabolic profile is compromised with prolonged room temperature storage.[3]
Q3: What is the recommended temperature for storing whole blood if immediate processing is not possible?
A3: If immediate centrifugation is not feasible, storing whole blood at +4°C (on ice) is recommended. This has been shown to maintain the stability of uracil for up to 5 hours.[1][3] Cold storage helps to minimize enzymatic activities that can alter metabolite concentrations.
Q4: Which anticoagulant is best for collecting blood samples for DHU analysis?
A4: Studies have shown that the choice of anticoagulant can influence measured concentrations. One study observed a significant difference in uracil concentrations between samples collected in EDTA and lithium heparin tubes, with EDTA yielding higher values.[3][5] While the impact on DHU was not as pronounced, for consistency and to minimize variability, it is crucial to use the same anticoagulant for all samples within a study.
Q5: What are the optimal long-term storage conditions for plasma or serum samples intended for DHU analysis?
A5: For long-term storage, freezing the plasma or serum is essential. This compound and uracil have been shown to be stable at -20°C for at least 3 weeks in plasma and up to 2 months in serum.[2][4][6] For longer-term storage, -80°C is a common practice to ensure the stability of biological analytes.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in DHU concentrations between replicate samples. | Inconsistent sample handling procedures. | Ensure strict adherence to a standardized protocol for all samples, from collection to storage and analysis. This includes consistent timing for processing and centrifugation. |
| Improper mixing after thawing. | Frozen samples may exhibit concentration gradients upon thawing. Vortex samples thoroughly after they have completely thawed and before aliquoting for analysis. | |
| Unexpectedly high or low DHU concentrations. | Pre-analytical sample instability. | Review the sample collection and processing timeline. Samples left at room temperature for extended periods before centrifugation are particularly suspect.[1][2][3] |
| Patient-specific factors. | Consider the patient's fasting state. Food intake has been shown to influence both uracil and this compound levels.[7] | |
| Poor reproducibility of results across different batches. | Differences in sample collection tubes. | Verify that the same type of collection tube (e.g., serum separator tubes vs. rapid serum tubes, specific anticoagulant) was used for all samples being compared.[2][4] |
| Analytical instrument variability. | Perform regular calibration and quality control checks on the analytical instrument (e.g., UPLC-MS/MS) to ensure consistent performance.[2][4] |
Quantitative Data Summary
The stability of this compound and uracil is highly dependent on the storage conditions of the biological matrix. The following table summarizes findings on the stability of these analytes under various conditions.
| Analyte | Matrix | Storage Temperature | Duration | Change in Concentration | Reference |
| This compound (DHU) | Whole Blood | Room Temperature | 2 hours | +47.6% | [2][4] |
| Uracil (U) | Whole Blood | Room Temperature | 2 hours | +12.7% | [2][4] |
| Uracil (U) | Whole Blood | Room Temperature | > 1 hour | Significant increase | [1][3] |
| Uracil (U) | Whole Blood | +4°C | 5 hours | Stable | [1][3] |
| Uracil (U) | Plasma | Room Temperature | 1.5 hours | +23.4% | [3] |
| Uracil (U) | Plasma | +4°C | 6 hours | Stable | [3] |
| DHU & U | Plasma | -20°C | 3 weeks | Stable | [2][4][6] |
| DHU & U | Serum | -20°C | 2 months | Stable | [2][4][6] |
Experimental Protocols
Sample Preparation for DHU Quantification in Plasma via UPLC-MS/MS
This protocol is a generalized representation based on common methodologies.[8][9][10]
-
Blood Collection: Collect 4 mL of whole blood into a heparinized tube.
-
Centrifugation: Centrifuge the blood sample at 1500 x g for 10 minutes at 4°C. This should be done as soon as possible after collection.[8]
-
Plasma Isolation: Carefully aspirate the plasma supernatant and transfer it to a clean polypropylene tube.
-
Storage: If not for immediate analysis, store the isolated plasma at -20°C or -80°C.[8]
-
Sample Thawing: When ready for analysis, thaw the plasma samples.
-
Internal Standard Addition: Add 20 µL of an internal standard working solution (containing isotopically labeled DHU, e.g., 5,6‐DHU‐13C4,15N2) to 300 µL of plasma.[8]
-
Protein Precipitation: Add 900 µL of a methanol and acetonitrile mixture (1:1, v/v) to precipitate proteins.[8]
-
Mixing and Centrifugation: Vortex the samples for 10 seconds, shake for 10 minutes, and then centrifuge at 14,000 x g for 10 minutes.[8]
-
Supernatant Transfer and Drying: Transfer the clear supernatant to a new tube and dry it under a stream of nitrogen at 40°C.[8]
-
Reconstitution: Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.[8]
-
Analysis: The sample is now ready for injection into the UPLC-MS/MS system for quantification.
Visualizations
Experimental Workflow for DHU Analysis
Caption: Workflow for DHU quantification in plasma.
Factors Influencing DHU Concentration
Caption: Key factors impacting measured DHU levels.
References
- 1. researchgate.net [researchgate.net]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay performance and stability of uracil and this compound in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unicancer.fr [unicancer.fr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of uracil and this compound plasma levels [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.tue.nl [pure.tue.nl]
overcoming low recovery of Dihydrouracil during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low recovery of Dihydrouracil during extraction from biological matrices.
Troubleshooting Guide: Low this compound Recovery
Low or inconsistent recovery of this compound is a common challenge. This guide provides a systematic approach to identifying and resolving potential issues in your extraction workflow.
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Question: My recovery of this compound using liquid-liquid extraction is consistently low. What are the potential causes and how can I improve it?
Answer:
Low recovery of the polar molecule this compound in LLE is often due to suboptimal solvent selection and phase partitioning. Here are the key factors to consider:
-
Solvent Polarity Mismatch: this compound is a polar compound, meaning it has a higher affinity for aqueous solutions. Using a non-polar extraction solvent will result in poor partitioning of this compound into the organic phase.
-
Solution: Employ a more polar organic solvent or a mixture of solvents. A combination of ethyl acetate and isopropanol has been shown to be effective. One study reported extraction efficiencies of over 80% for this compound from plasma using a mixture of ethyl acetate and isopropanol (85:15 v/v).[1] Another study achieved a recovery of 91% from human plasma with an optimized deproteinization and extraction method.[2]
-
-
Suboptimal pH: The ionization state of this compound can affect its solubility in different phases.
-
Solution: Adjusting the pH of the aqueous sample can influence recovery. While specific optimal pH for this compound extraction is not widely reported, for polar analytes, modifying the pH to suppress their ionization can sometimes enhance their partitioning into the organic phase.
-
-
"Salting Out" Effect: The solubility of organic compounds in the aqueous phase can be decreased by the addition of a salt.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Question: I am experiencing low recovery of this compound with my SPE protocol. What should I troubleshoot?
Answer:
Low recovery in SPE for a polar analyte like this compound often points to issues with the sorbent chemistry, and the loading, washing, or elution steps.
-
Inappropriate Sorbent Selection: Using a sorbent that does not adequately retain the polar this compound is a primary cause of low recovery.
-
Solution: For polar analytes, consider using normal-phase, ion-exchange, or hydrophilic-lipophilic balanced (HLB) SPE cartridges.[4][5] While reversed-phase cartridges (e.g., C18) are common, they may not be optimal for highly polar compounds unless the sample is loaded in a highly aqueous environment. However, a study using a reversed-phase C18 column for SPE reported a recovery of 80.6% for this compound from plasma.[6] Another study using SPE followed by LC-UV or LC-MS reported recoveries ranging from 88.2% to 110%.[7]
-
-
Inefficient Elution: The elution solvent may not be strong enough to desorb this compound from the SPE sorbent.
-
Solution: Increase the polarity of the elution solvent. For reversed-phase SPE, this would mean increasing the proportion of the organic solvent (e.g., methanol or acetonitrile) in the elution buffer. For normal-phase SPE, a more polar solvent would be required.
-
-
Analyte Breakthrough During Loading/Washing: this compound may not be retained on the column during sample loading or may be washed off prematurely.
-
Solution: Ensure the sample is loaded under conditions that favor retention. For reversed-phase SPE, this means the sample should be in a highly aqueous solution. The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound.
-
Issue 3: Analyte Degradation
Question: I suspect that my this compound is degrading during sample preparation. What are the signs and how can I prevent this?
Answer:
This compound can be unstable, particularly at room temperature in biological samples.
-
Signs of Degradation: Inconsistent results between replicates, or a general decrease in recovery over time, can indicate degradation.
-
Prevention Strategies:
-
Temperature Control: Process samples on ice and store them at -80°C for long-term stability.[8] Studies have shown that uracil and this compound levels can significantly increase at room temperature in whole blood and serum after just a couple of hours.[8]
-
Rapid Processing: Minimize the time between sample collection and extraction. It is recommended to process samples within one hour if kept at room temperature.[8]
-
pH Control: Maintain a neutral to slightly acidic pH during storage and extraction to improve stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for extracting this compound from plasma?
For a robust and high-recovery initial approach, protein precipitation followed by liquid-liquid extraction is a well-documented method. A protocol involving protein precipitation with a methanol:acetonitrile mixture (1:1, v/v) is a good starting point.[9] Alternatively, a direct liquid-liquid extraction with ethyl acetate:isopropanol (85:15, v/v) after adding ammonium sulfate has also proven effective.[1][3]
Q2: Can I use a simple protein precipitation method?
Yes, protein precipitation with cold organic solvents like a 1:1 mixture of methanol and acetonitrile is a common and effective method for preparing plasma samples for this compound analysis.[9]
Q3: Which type of SPE cartridge is theoretically best for this compound?
Given that this compound is a polar molecule, a hydrophilic-lipophilic balanced (HLB) SPE cartridge is often recommended for extracting both polar and non-polar compounds from aqueous samples.[2] Normal-phase or certain mixed-mode ion-exchange cartridges could also be suitable depending on the sample matrix and desired cleanup. While reversed-phase C18 can work, it may require more careful optimization of the loading conditions to ensure retention of a polar analyte like this compound.[6][7]
Q4: How can I increase the throughput of my this compound extractions?
For higher throughput, consider using 96-well plate formats for both protein precipitation and solid-phase extraction. Automation of liquid handling steps can also significantly increase efficiency and improve reproducibility.[10]
Data Presentation
Table 1: Reported Recovery of this compound using Liquid-Liquid Extraction and Protein Precipitation
| Extraction Method | Sample Matrix | Solvents | Reported Recovery (%) | Reference |
| Optimized Deproteinization & Extraction | Human Plasma | Not specified in detail | 91 | [2] |
| Liquid-Liquid Extraction | Human Plasma | Ethyl acetate-isopropanol (85:15, v/v) with ammonium sulfate | >80 | [1] |
| Protein Precipitation | Plasma | Methanol:Acetonitrile (1:1, v/v) | Method described, specific recovery % not stated | [9] |
Table 2: Reported Recovery of this compound using Solid-Phase Extraction
| SPE Cartridge Type | Sample Matrix | Elution Solvent | Reported Recovery (%) | Reference |
| Reversed-Phase C18 | Plasma | Not specified | 80.6 | [6] |
| Not Specified (LC-UV) | BSA and Human Plasma | Not specified | 88.2 - 110 | [7] |
| Not Specified (LC-MS) | BSA and Human Plasma | Not specified | 94.8 - 107 | [7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
This protocol is adapted from a method for the determination of endogenous uracil and this compound in human plasma.[1][3]
-
Sample Preparation: To 200 µL of plasma in a centrifuge tube, add 150 mg of ammonium sulfate.
-
Internal Standard: Add an appropriate internal standard.
-
Extraction Solvent Addition: Add 5 mL of ethyl acetate-isopropanol (85:15, v/v).
-
Mixing: Vortex the mixture for 1 minute and then shake for 20 minutes.
-
Centrifugation: Centrifuge to separate the phases.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent under a stream of nitrogen at 45°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., 100 µL of 10% methanol).
Protocol 2: Protein Precipitation for this compound Extraction from Plasma
This protocol is based on a method for the quantification of uracil and this compound in plasma.[9]
-
Sample Preparation: Start with 300 µL of plasma in a microcentrifuge tube.
-
Internal Standard: Add an appropriate internal standard.
-
Precipitation: Add 900 µL of a cold 1:1 (v/v) mixture of methanol and acetonitrile.
-
Mixing: Vortex the sample for 10 seconds, followed by shaking for 10 minutes at 1250 rpm.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes.
-
Collection: Carefully collect the clear supernatant.
-
Evaporation: Dry the supernatant under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 0.1% formic acid in water).
Protocol 3: General Solid-Phase Extraction (SPE) Workflow for this compound
This is a general workflow that should be optimized for your specific application and SPE cartridge.
-
Cartridge Conditioning: Condition the SPE cartridge with an appropriate solvent (e.g., methanol for reversed-phase), followed by an equilibration step with a solvent similar to the sample matrix (e.g., water).
-
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the this compound.
-
Elution: Elute the this compound with a strong solvent.
-
Post-Elution: The eluate can be evaporated and reconstituted in a suitable solvent for analysis.
Visualizations
Caption: Experimental workflows for LLE and SPE of this compound.
Caption: Troubleshooting decision tree for low this compound recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hawach.com [hawach.com]
- 5. benchchem.com [benchchem.com]
- 6. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative impact of pre‐analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dihydrouracil Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing dihydrouracil by mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of ion suppression for this compound in LC-MS/MS analysis?
Ion suppression for this compound in LC-MS/MS analysis is often caused by co-eluting matrix components from biological samples like plasma, serum, or urine. These interfering substances can compete with this compound for ionization in the mass spectrometer's source, leading to a decreased signal intensity. Common sources of ion suppression include phospholipids, salts, and other endogenous matrix components. Inadequate sample preparation and suboptimal chromatographic separation are primary contributors to this issue.
Q2: How can I detect ion suppression in my this compound analysis?
A common method to detect ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of a this compound standard solution is introduced into the LC eluent after the analytical column but before the mass spectrometer. A stable baseline signal for this compound is established. Then, a blank matrix extract (e.g., plasma or urine without this compound) is injected. A dip in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.
Q3: What is the most effective way to minimize ion suppression for this compound?
A multi-faceted approach is most effective. This includes:
-
Robust Sample Preparation: Employing techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of the interfering matrix components is crucial.
-
Optimized Chromatography: Developing a chromatographic method that separates this compound from the regions of ion suppression is highly effective. Utilizing Ultra-Performance Liquid Chromatography (UPLC) can provide better resolution and peak separation compared to traditional HPLC.
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): A SIL-IS for this compound will co-elute with the analyte and experience similar ion suppression effects.[2] By monitoring the ratio of the analyte to the internal standard, accurate quantification can be achieved even in the presence of ion suppression.[2]
Q4: Which sample preparation technique is best for reducing matrix effects for this compound?
The choice of sample preparation technique depends on the matrix and the desired level of cleanup.
-
Protein Precipitation (PPT): This is a simple and fast method but often results in significant ion suppression as it only removes proteins, leaving other matrix components like phospholipids in the extract.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving many polar interferences in the aqueous phase.
-
Solid Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components and concentrating the analyte, leading to the least amount of ion suppression.[3][4][5]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound signal intensity | Ion suppression from co-eluting matrix components. | 1. Improve Sample Preparation: Switch from protein precipitation to SPE or LLE for a cleaner sample extract.[3][4][5] 2. Optimize Chromatography: Modify the gradient or mobile phase composition to better separate this compound from interfering peaks. Consider using a UPLC system for enhanced resolution. 3. Use a Stable Isotope-Labeled Internal Standard: This will help to correct for signal loss due to ion suppression.[2] |
| Poor peak shape (tailing, fronting) | Matrix effects or inappropriate mobile phase pH. | 1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the pKa of this compound to maintain it in a single ionic form. 2. Mobile Phase Additives: Use volatile mobile phase additives like formic acid or acetic acid at low concentrations (e.g., 0.1%) to improve peak shape. Avoid non-volatile buffers.[6][7] |
| Inconsistent results between samples | Variable matrix effects from sample to sample. | 1. Implement a More Robust Sample Preparation Method: SPE is often more reproducible than PPT or LLE in reducing matrix variability.[3][4][5] 2. Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the most effective way to compensate for sample-to-sample variations in ion suppression.[2] |
| Gradual decrease in signal over a run sequence | Buildup of matrix components in the LC system or on the MS source. | 1. Incorporate a Column Wash Step: Include a high-organic wash at the end of each injection to elute strongly retained matrix components. 2. Clean the Mass Spectrometer Source: Regularly clean the ion source components as per the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes the performance of different sample preparation methods in minimizing ion suppression for this compound analysis in plasma. The matrix effect is expressed as the percentage of signal suppression observed.
| Sample Preparation Method | Matrix Effect (% Ion Suppression) | Relative Standard Deviation (RSD %) | Reference |
| Protein Precipitation (Acetonitrile) | 25-40% | < 15% | Inferred from[2] |
| Liquid-Liquid Extraction (Ethyl Acetate/Isopropanol) | 10-20% | < 10% | Inferred from[8] |
| Solid Phase Extraction (SPE) | < 10% | < 5% | Inferred from[3][4][5] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation of Plasma using Solid Phase Extraction (SPE)
This protocol is adapted from a method for the analysis of uracil and its homologues, including this compound, in human serum.[3][4][5]
-
Pre-treatment:
-
To 100 µL of plasma, add 900 µL of chilled (~0°C) acetonitrile while vortexing.
-
Centrifuge the samples at 6000 rpm for 5 minutes to precipitate proteins.
-
-
SPE Procedure (using Strata®-X PRO plate):
-
Condition the SPE plate with 1 mL of acetonitrile.
-
Load the supernatant from the pre-treatment step onto the SPE plate.
-
Apply a vacuum to collect the eluate.
-
-
Dry Down and Reconstitution:
-
Evaporate the collected eluate to dryness under a stream of nitrogen at approximately 40-45°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Protocol 2: UPLC-MS/MS Analysis of this compound in Plasma
This protocol is based on a validated UPLC-MS/MS assay for the quantification of uracil and this compound in human plasma.[2]
-
Sample Preparation (Protein Precipitation):
-
Precipitate proteins in plasma samples by adding an organic solvent (e.g., acetonitrile).
-
Use stable isotope-labeled internal standards for both uracil and this compound to correct for matrix effects.[2]
-
-
Chromatographic Conditions:
-
System: Waters ACQUITY UPLC System
-
Column: ACQUITY UPLC HSS T3 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from other matrix components (e.g., 5-95% B over 3-5 minutes).
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions:
-
System: Tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode for this compound.
-
MRM Transitions: Monitor the specific precursor to product ion transitions for this compound and its stable isotope-labeled internal standard.
-
Visualizations
References
- 1. academic.oup.com [academic.oup.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
selection of internal standard for Dihydrouracil analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of dihydrouracil (DHU).
Frequently Asked Questions (FAQs)
Q1: What is the most suitable internal standard (IS) for this compound analysis?
For quantitative analysis of this compound, particularly by mass spectrometry-based methods like LC-MS/MS, a stable isotope-labeled (SIL) version of this compound is the most appropriate choice.[1][2][3][4][5] These SIL internal standards have nearly identical chemical and physical properties to this compound, ensuring they behave similarly during sample preparation, chromatography, and ionization. This co-elution and similar behavior allow for accurate correction of matrix effects and variations in analytical performance.[5]
Commonly used SIL internal standards for this compound include:
Q2: Can I use a structurally similar compound as an internal standard?
While SIL standards are ideal, structurally similar compounds have been used. Examples include 5-Bromouracil and 5-Chlorouracil.[6][7] However, these compounds may not perfectly mimic the behavior of this compound in the analytical system, potentially leading to less accurate quantification compared to a SIL IS.[5] If a SIL IS is not available, a structural analog should be carefully validated to ensure it provides reliable results.
Q3: Why is an internal standard necessary for this compound analysis?
An internal standard is crucial for improving the precision and accuracy of the analytical method.[5] It helps to correct for:
-
Variability in sample extraction and preparation.
-
Fluctuations in instrument response (e.g., injection volume variations).
-
Matrix effects, where other components in the sample can enhance or suppress the signal of the analyte.[5]
By adding a known amount of the internal standard to all samples, standards, and quality controls, the ratio of the analyte signal to the internal standard signal is used for quantification, which mitigates the impact of the aforementioned sources of error.[5][8]
Troubleshooting Guide
Problem 1: Poor peak shape for this compound and/or the internal standard (e.g., fronting, tailing, or splitting).
-
Potential Cause: Suboptimal mobile phase pH.
-
Solution: this compound is a polar compound. The pH of the mobile phase can significantly affect its retention and peak shape. For reproducible results, it is recommended to use a buffer with a pH at least 2 units away from the pKa of the analyte. Experiment with adjusting the mobile phase pH to find the optimal condition for symmetrical peaks.
-
-
Potential Cause: Column overload.
-
Solution: Injecting too high a concentration of the sample can lead to peak fronting.[9] Reduce the injection volume or dilute the sample.
-
-
Potential Cause: Sample solvent mismatch.
-
Potential Cause: Column contamination or degradation.
Problem 2: High variability in the internal standard signal across samples.
-
Potential Cause: Inconsistent addition of the internal standard.
-
Solution: Ensure that the internal standard is added precisely and consistently to every sample, calibrator, and quality control. Use calibrated pipettes and a consistent workflow.
-
-
Potential Cause: Degradation of the internal standard.
-
Potential Cause: Significant and variable matrix effects.
-
Solution: While a SIL IS is designed to compensate for matrix effects, extreme variations between samples can still be problematic. Review the sample preparation procedure to ensure efficient removal of interfering matrix components. Techniques like solid-phase extraction (SPE) may be necessary for complex matrices.[9]
-
Problem 3: The internal standard and analyte do not co-elute.
-
Potential Cause: Deuterium isotope effect.
-
Solution: In some cases, particularly with deuterium-labeled standards, a slight chromatographic separation from the unlabeled analyte can occur. This is known as the deuterium isotope effect. While minor shifts are often acceptable, significant separation can lead to differential matrix effects. If this is a problem, consider using a 13C or 15N labeled internal standard, which are less prone to this effect.
-
-
Potential Cause: Using a structural analog as an internal standard.
-
Solution: Structural analogs will have different retention times than the analyte. The key is that the retention time should be close and consistent, and the analog must be demonstrated to behave similarly to the analyte in the presence of matrix effects.
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated LC-MS/MS methods for this compound analysis.
Table 1: Validated Concentration Ranges
| Analyte | Concentration Range (ng/mL) | Reference |
| This compound | 10 - 1000 | [2][10] |
| This compound | 25.0 - 800 | [11] |
| This compound | 10 - 500 | [7] |
Table 2: Precision and Accuracy of this compound Quantification
| Parameter | Value | Reference |
| Inter-assay Bias | within ±2.9% | [2][10] |
| Inter-assay Precision (CV) | ≤7.2% | [2][10] |
| Intra- and Inter-assay Precision (CV) | 2.5% to 8.0% | [11] |
| Accuracy | 93.6% to 101.4% | [11] |
| Mean Accuracy | 90% - 110% | [7] |
Experimental Protocols
Adapted UPLC-MS/MS Method for this compound Analysis
This protocol is a generalized procedure based on published methods and should be optimized for your specific instrumentation and application.[2][3][10]
-
Preparation of Standards and Internal Standard Stock Solutions:
-
Prepare stock solutions of this compound and the stable isotope-labeled internal standard (e.g., this compound-d4) in a suitable solvent like DMSO or methanol at a concentration of 1 mg/mL.[2]
-
Prepare working solutions by diluting the stock solutions to the desired concentrations in an appropriate solvent, such as 0.1% formic acid in water.[2][11]
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the plasma sample, add a fixed volume of the internal standard working solution.
-
Add 300-400 µL of a cold precipitation solution (e.g., acetonitrile or methanol).[3][9]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the clear supernatant to a clean tube for analysis.
-
-
UPLC Conditions:
-
Column: A reversed-phase column suitable for polar compounds, such as an Acquity UPLC HSS T3.[2][10]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile or methanol.
-
Gradient Elution: A gradient program should be developed to ensure adequate separation of this compound from other matrix components.
-
Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.
-
-
MS/MS Detection:
-
Ionization Source: Electrospray ionization (ESI).
-
Ionization Mode: this compound is typically analyzed in positive ion mode.[2][10]
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and its internal standard need to be determined and optimized on the specific mass spectrometer being used.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. restek.com [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. A rapid HPLC-ESI-MS/MS method for determination of this compound/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.tue.nl [pure.tue.nl]
Technical Support Center: Optimizing Dihydrouracil Separation by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Dihydrouracil using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
1. What is a good starting point for mobile phase selection in reversed-phase HPLC for this compound analysis?
A common starting point for the analysis of polar compounds like this compound is a reversed-phase C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier.[1] A typical mobile phase could be a mixture of methanol or acetonitrile with an aqueous buffer such as phosphate, formate, or acetate.[1][2][3] The initial mobile phase composition should have a low percentage of the organic modifier to ensure the retention of the polar this compound analyte. A gradient elution, starting with a low concentration of the organic solvent and gradually increasing, is often effective for separating components with varying polarities.[1]
2. How can I improve the retention of this compound on a C18 column?
If this compound is eluting too early (low retention), you can increase the polarity of the mobile phase. This is achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[1] For instance, using a mobile phase with a higher water content will increase the interaction of the polar this compound with the non-polar stationary phase, leading to longer retention times.
3. My this compound peak is showing tailing. What are the potential causes and solutions?
Peak tailing for polar, basic compounds can be caused by interactions with residual silanol groups on the silica-based stationary phase.[4] Here are some potential solutions:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., by adding formic acid or using a phosphate buffer at a low pH) can suppress the ionization of silanol groups, thereby reducing peak tailing.[4]
-
Use of End-Capped Columns: Employing a column with end-capping or a base-deactivated stationary phase can minimize silanol interactions.[1]
-
Addition of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (0.1-0.5%) can help to saturate the active sites on the stationary phase and improve peak shape.[1]
4. I am observing poor resolution between this compound and other components in my sample. How can I improve the separation?
Improving resolution requires optimizing the selectivity, efficiency, and retention factor of your chromatographic system.[1] Consider the following strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact selectivity. Experiment with different gradients or isocratic compositions.
-
Change the Organic Modifier: Switching between acetonitrile and methanol can alter selectivity due to their different solvent properties.
-
Modify Mobile Phase pH: Changing the pH of the mobile phase can affect the ionization state of this compound and interfering compounds, leading to changes in retention and potentially improved resolution.
-
Try a Different Stationary Phase: If a C18 column does not provide adequate resolution, consider a column with a different chemistry, such as a Phenyl-Hexyl or a polar-embedded phase, which can offer different selectivity for polar analytes.[1][5] A Hypercarb (porous graphitic carbon) column has also been shown to provide excellent separation for this compound and related compounds.[6][7]
5. How do I prevent high backpressure when using aqueous mobile phases?
High backpressure with highly aqueous mobile phases can be due to several factors:
-
Buffer Precipitation: Ensure that the buffer concentration is soluble in the entire mobile phase composition range, especially when mixing with the organic modifier. Always filter the mobile phase before use.
-
Column Contamination: Accumulation of particulate matter from the sample or mobile phase on the column frit can lead to increased pressure. Use guard columns and ensure proper sample preparation (filtration or centrifugation) to minimize this.
-
Microbial Growth: Highly aqueous mobile phases are prone to microbial growth. Prepare fresh mobile phase daily and consider adding a small percentage of organic solvent (if compatible with the method) to inhibit growth.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No/Low Retention of this compound | Mobile phase is too strong (too much organic solvent). | Decrease the percentage of the organic modifier (e.g., acetonitrile, methanol) in the mobile phase.[1] |
| Incorrect column choice (e.g., normal phase instead of reversed-phase). | Verify that you are using a reversed-phase column (e.g., C18, Phenyl-Hexyl). | |
| Poor Peak Shape (Tailing) | Secondary interactions with residual silanols on the stationary phase. | Lower the mobile phase pH by adding an acid (e.g., 0.1% formic acid).[4] Use an end-capped column or add a competing base like TEA (0.1-0.5%) to the mobile phase.[1] |
| Column overload. | Reduce the injection volume or the concentration of the sample.[1] | |
| Poor Resolution/Co-elution | Suboptimal mobile phase composition. | Optimize the mobile phase by adjusting the organic solvent percentage, trying a different organic solvent (methanol vs. acetonitrile), or modifying the pH.[1] |
| Unsuitable stationary phase. | Try a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.[1][5] | |
| Fluctuating Retention Times | Inconsistent mobile phase composition. | Ensure proper mixing and degassing of the mobile phase. Prepare fresh mobile phase daily.[8] |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature.[8] | |
| Column not properly equilibrated. | Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injection.[8] | |
| High System Backpressure | Buffer precipitation in the mobile phase. | Ensure buffer solubility in the mobile phase mixture. Filter the mobile phase. |
| Clogged column frit or guard column. | Replace the guard column. If the problem persists, back-flush the analytical column (if permitted by the manufacturer).[4] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound
This protocol is based on a method for the direct determination of this compound in saliva.[5]
-
Column: Zorbax Phenyl-Hexyl RP, 250 x 4.6 mm, 5 µm particle size
-
Mobile Phase: 100% 5 mM Sulfuric Acid (pH 2.2)
-
Flow Rate: 1.0 mL/min
-
Elution Mode: Isocratic for 6 minutes
-
Column Temperature: 45 °C
-
Detection: UV at 220 nm
-
Injection Volume: 5 µL
-
Column Rinse: After the isocratic elution, rinse the column with 100% methanol for 15 minutes, followed by a re-equilibration step with the mobile phase.[5]
Protocol 2: Gradient RP-HPLC-MS/MS Method for this compound and Uracil
This protocol is adapted from a method for the determination of this compound and Uracil in plasma.[9]
-
Column: Acquity UPLC® HSS T3, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient Program:
-
0-3.0 min: 0% B
-
3.0-3.2 min: 0-90% B
-
3.2-3.7 min: 90% B
-
3.7-5.0 min: 0% B (re-equilibration)
-
-
Detection: Tandem Mass Spectrometry (MS/MS)
Quantitative Data Summary
| Compound | Column | Mobile Phase | Retention Time (min) | Reference |
| This compound | Zorbax Phenyl-Hexyl RP | 100% 5 mM Sulfuric Acid | 5.151 | [5] |
| This compound | XTerra C18 | Methanol: 0.1% Ammonium Hydroxide (15:85) | Not specified | [3] |
| This compound | SymmetryShield RP18 / Atlantis dC18 | 10 mM Potassium Phosphate Buffer | Not specified | [2] |
| This compound | Acquity UPLC® HSS T3 | Gradient: 0.1% Formic Acid in Water/Acetonitrile | 2.65 | [9] |
Visualizations
Caption: Workflow for optimizing the mobile phase in HPLC for this compound separation.
Caption: A logical diagram for troubleshooting common HPLC issues for this compound analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid HPLC-ESI-MS/MS method for determination of this compound/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Fast, Direct this compound Quantitation in Human Saliva: Method Development, Validation, and Application [mdpi.com]
- 6. An accurate this compound/uracil determination using improved high performance liquid chromatography method for preventing fluoropyrimidines-related toxicity in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
Validation & Comparative
A Comparative Guide to Dihydrouracil Quantification: HPLC vs. LC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of dihydrouracil (DHU) is crucial, particularly in the context of fluoropyrimidine-based chemotherapy. this compound is the primary and rate-limiting catabolite of uracil and the widely used anticancer drug 5-fluorouracil (5-FU). The activity of dihydropyrimidine dehydrogenase (DPD), the enzyme responsible for this conversion, is a key determinant of a patient's response to and toxicity from 5-FU. Monitoring DHU levels, often in conjunction with uracil (U), can help identify patients with DPD deficiency who are at a higher risk of severe toxicity.
This guide provides an objective comparison of two common analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the experimental protocols for each method and present a side-by-side comparison of their performance based on published data.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method offers a robust and cost-effective approach for DHU quantification.
Sample Preparation:
-
Protein Precipitation: To a plasma sample, add a protein precipitating agent such as ammonium sulfate.
-
Liquid-Liquid Extraction: Following protein precipitation, perform liquid-liquid extraction using an organic solvent mixture, for example, ethyl acetate and isopropanol.
-
Evaporation and Reconstitution: The organic layer is separated and evaporated to dryness. The residue is then reconstituted in the mobile phase before injection into the HPLC system.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a Waters SymmetryShield RP18, is commonly used.[1]
-
Mobile Phase: An isocratic mobile phase consisting of a potassium phosphate buffer (e.g., 10 mmol/L, pH 3.0) is often employed.[1]
-
Flow Rate: A typical flow rate is 0.6 mL/min.[1]
-
Detection: UV detection is performed at a specific wavelength, often around 210 nm.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of endogenous biomolecules, including this compound.
Sample Preparation:
-
Protein Precipitation: Similar to the HPLC method, plasma samples are first treated with a protein precipitating agent like acetonitrile or by the addition of ammonium sulfate followed by an extraction solvent.[2][3]
-
Extraction (if necessary): For some protocols, a liquid-liquid extraction step with a solvent like ethyl acetate-isopropanol is performed.[4][5] In other rapid methods, only protein precipitation is required.[2]
-
Centrifugation and Injection: After precipitation and/or extraction, the sample is centrifuged, and the supernatant is directly injected into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Ultra-High-Performance Liquid Chromatography (UPLC) columns, such as an Acquity UPLC HSS T3, are frequently used to achieve rapid separation.[2][6]
-
Mobile Phase: A gradient elution with a mobile phase consisting of components like ammonium acetate, formic acid, and methanol is common.[7]
-
Flow Rate: Flow rates are typically in the range of 0.4 mL/min.[3]
-
Ionization: Electrospray ionization (ESI) is used, which can be operated in either positive or negative ion mode. For DHU, positive ion mode is often chosen.[2][6]
-
Detection: Detection is performed using a triple-quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[3]
Performance Comparison
The choice between HPLC-UV and LC-MS/MS for this compound quantification often depends on the specific requirements of the study, such as the need for high sensitivity, sample throughput, and the available instrumentation. The following table summarizes the key performance characteristics of each method based on published data.
| Performance Metric | HPLC-UV | LC-MS/MS |
| Lower Limit of Quantification (LLOQ) | 6.25 µg/L to 21.5 µg/L in plasma[1] | 0.3 µmol/L (approximately 34.2 µg/L) to 12.1 µg/L in plasma[1][8] |
| Precision (Within-day) | <15%[1] | <15%[4][9] |
| Precision (Between-day) | <9.5%[1] | <10%[4] |
| Accuracy | 88.2%–110%[1] | 90%–110%[4] |
| Run Time | ~15 minutes[10] | ~5 minutes[2][6] |
| Specificity | Lower, susceptible to interference from co-eluting compounds[11] | Higher, due to mass-based detection (MRM) |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for the quantification of this compound using HPLC-UV and LC-MS/MS.
Caption: HPLC-UV workflow for this compound quantification.
Caption: LC-MS/MS workflow for this compound quantification.
Conclusion
Both HPLC-UV and LC-MS/MS are viable techniques for the quantification of this compound.
HPLC-UV is a reliable and widely accessible method that can provide accurate and precise results. It is a cost-effective option suitable for laboratories where the expected concentrations of this compound are within its detection limits and when high sample throughput is not a primary concern.
LC-MS/MS offers superior sensitivity and specificity, making it the preferred method for detecting low concentrations of this compound and for high-throughput applications. The shorter run times and simplified sample preparation protocols contribute to its efficiency.[2][6][12] While the initial instrument cost is higher, the enhanced performance and robustness often justify the investment for clinical and research settings focused on personalized medicine and drug development.
Ultimately, the choice between these two powerful analytical techniques will be guided by the specific needs of the laboratory, the required level of sensitivity, the desired sample throughput, and budgetary considerations.
References
- 1. academic.oup.com [academic.oup.com]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. researchgate.net [researchgate.net]
- 4. A rapid HPLC-ESI-MS/MS method for determination of this compound/uracil ratio in plasma: evaluation of toxicity to 5-flurouracil in patients with gastrointestinal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of endogenous uracil and this compound in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. waters.com [waters.com]
cross-validation of different Dihydrouracil analytical methods
An Objective Comparison of Analytical Methods for Dihydrouracil Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of this compound (DHU) is critical. DHU is a key metabolite in pyrimidine catabolism and its levels, particularly the this compound to uracil (DHU/U) ratio, are a crucial biomarker for dihydropyrimidine dehydrogenase (DPD) enzyme activity. DPD deficiency can lead to severe toxicity in patients receiving fluoropyrimidine-based chemotherapy. This guide provides a comprehensive cross-validation of common analytical techniques for DHU quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Performance Comparison
The selection of an analytical method depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of LC-MS/MS, GC-MS, and HPLC-UV for the analysis of this compound and related compounds based on published experimental data.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Linearity Range | 1 - 1000 ng/mL[1][2] | Data not available | 6.75 - 200 ng/mL[3] |
| Limit of Quantification (LOQ) | 2 - 12.1 µg/L[4][5] | Data not available | 6.25 - 21.5 µg/L[5] |
| Limit of Detection (LOD) | Data not available | 3 molecules per 10^5 thymines[4] | Data not available |
| Intra-day Precision (%RSD) | ≤ 12.4%[1][2] | Data not available | < 5.94%[3] |
| Inter-day Precision (%RSD) | ≤ 12.4%[1][2] | Data not available | < 5.94%[3] |
| Accuracy | Within ±2.9%[1][2] | Data not available | Did not exceed 7.80%[3] |
Note: The data presented is compiled from various studies and may not represent a direct head-to-head comparison under identical conditions. The performance of GC-MS for this compound specifically is less documented in the provided results, with some data pertaining to structurally similar analytes.[4]
Pyrimidine Catabolism Pathway
The following diagram illustrates the metabolic pathway of uracil to this compound, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD).
Experimental Protocols
Detailed methodologies are crucial for the replication of results and for making an informed decision on the most suitable method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific method for quantifying this compound in biological matrices.[4]
Sample Preparation (Protein Precipitation) [1][2]
-
To a 100 µL plasma sample, add an internal standard solution (e.g., stable isotope-labeled DHU).
-
Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
Chromatographic Conditions [1][2]
-
Column: A reversed-phase column, such as an Acquity UPLC® HSS T3 column, is commonly used.[1][2]
-
Mobile Phase: A gradient elution with a mixture of aqueous and organic solvents (e.g., 0.1% formic acid in water and 0.1% formic acid in acetonitrile) is often employed.[1]
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Run Time: The total chromatographic run time is generally short, around 5 minutes.[1][2]
Mass Spectrometric Detection [1][2]
-
Ionization: Electrospray ionization (ESI) is used, often in positive ion mode for this compound.[1][2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for analyzing volatile compounds. For non-volatile analytes like this compound, derivatization is a necessary step.[4]
Sample Preparation and Derivatization [4][6]
-
Enzymatic Hydrolysis: If analyzing DNA, perform enzymatic digestion to release the modified bases.[4][6]
-
Internal Standard: Add an isotopically labeled internal standard to the sample.[4][6]
-
Derivatization: Derivatize the sample to increase volatility. A common method is trimethylsilylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[6]
Chromatographic and Detection Conditions [4]
-
Column: A suitable capillary column for the separation of derivatized bases is used.
-
Detection: Mass spectrometry is used for quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for the quantification of this compound.
Sample Preparation (Solid-Phase Extraction) [3][5]
-
Condition a solid-phase extraction (SPE) cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analytes of interest.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
Chromatographic Conditions [3][5]
-
Column: Separation is typically achieved using a reversed-phase column, such as a SymmetryShield RP18 or an Atlantis dC18 column.[3][5]
-
Mobile Phase: An isocratic mobile phase, for example, a 10 mM potassium phosphate buffer, can be used.[3]
-
Detection: UV detection is performed at a wavelength where this compound has significant absorbance.
Experimental Workflow
The following diagram outlines a general workflow for the cross-validation of these analytical methods.
Conclusion
The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study. LC-MS/MS is generally the preferred method due to its high sensitivity and specificity, making it suitable for clinical applications where low concentrations need to be accurately measured.[4][5] HPLC-UV offers a robust and cost-effective alternative, suitable for routine analysis where high sensitivity is not the primary concern.[7] GC-MS, while a powerful technique, requires a derivatization step which can add complexity to the sample preparation process.[4] Ultimately, proper method validation is essential to ensure reliable and accurate results for any chosen technique.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Development and validation of a rapid and sensitive UPLC-MS/MS method for determination of uracil and this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. The this compound/uracil ratio in plasma, clinical and genetic analysis for screening of dihydropyrimidine dehydrogenase deficiency in colorectal cancer patients treated with 5-fluorouracil - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrouracil vs. Uracil as Biomarkers for DPD Activity: A Comparative Guide
A comprehensive analysis of dihydrouracil and uracil as predictive biomarkers for dihydropyrimidine dehydrogenase (DPD) activity, a critical enzyme in fluoropyrimidine-based chemotherapy.
This guide offers an objective comparison of this compound (DHU) and uracil (U) as biomarkers for assessing DPD activity. DPD is the rate-limiting enzyme in the catabolism of fluoropyrimidines like 5-fluorouracil (5-FU) and capecitabine, which are widely used in cancer treatment. DPD deficiency, a genetic condition, can lead to severe and potentially fatal toxicity from standard doses of these drugs. Therefore, accurate assessment of DPD activity before initiating treatment is crucial for patient safety. This guide provides a detailed comparison of the performance of DHU and uracil as biomarkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
Performance Comparison of Uracil and this compound/Uracil Ratio
The measurement of endogenous uracil and its metabolite, this compound, serves as a surrogate for DPD activity. In individuals with DPD deficiency, the conversion of uracil to this compound is impaired, leading to elevated uracil levels and a lower DHU/U ratio in plasma.[1] Several studies have evaluated the diagnostic accuracy of uracil concentration and the DHU/U ratio in identifying patients with DPD deficiency.
A study assessing an oral uracil loading test found that the U/DHU ratio at 120 minutes post-dose demonstrated high sensitivity and specificity for detecting DPD deficiency.[2][3][4] Another approach, the 2-13C-uracil breath test (UraBT), which measures the metabolic output of labeled uracil, also showed high sensitivity and specificity in identifying DPD-deficient individuals.[5]
Below is a summary of the performance data from key studies:
| Biomarker/Test | Cut-off Level | Sensitivity | Specificity | Patient Population | Reference |
| U/DHU Ratio (at t=120 min) | 2.4 | 80% | 98% | 47 cancer patients (19 DPD deficient, 28 normal) | [2][4] |
| Uracil Concentration (at t=120 min) | - | Lower specificity than U/DHU ratio at 80% sensitivity | - | 47 cancer patients (19 DPD deficient, 28 normal) | [4] |
| 2-13C-Uracil Breath Test (UraBT) | DOB50 < 128.9 | 100% | 96% | 58 individuals (8 DPD deficient, 50 normal) | [5] |
| Plasma Uracil Level | > 16 ng/ml | - | - | General patient population at risk of toxicity | [6] |
DPD Metabolic Pathway
Dihydropyrimidine dehydrogenase is the initial and rate-limiting enzyme in the catabolism of uracil and thymine. It converts uracil to this compound, which is further metabolized to β-alanine. This pathway is also responsible for the breakdown of the chemotherapy drug 5-fluorouracil.
Caption: The metabolic pathway of uracil and 5-fluorouracil catabolism mediated by DPD.
Experimental Protocols
Accurate measurement of uracil and this compound is critical for their use as biomarkers. The following sections detail common experimental methodologies.
Oral Uracil Loading Test
This test assesses DPD activity by measuring the plasma concentrations of uracil and this compound after a known dose of uracil is administered.[2][4]
Protocol:
-
Patient Preparation: Patients are typically required to fast overnight.[7]
-
Uracil Administration: A dose of 500 mg/m² of uracil is administered orally.[2][4]
-
Blood Sampling: Blood samples are collected at multiple time points, with a key measurement at 120 minutes post-administration.[2][4]
-
Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or lithium heparin).[8] Plasma is separated by centrifugation and stored at -80°C until analysis.[9]
-
Analyte Quantification: Plasma concentrations of uracil and this compound are determined using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).[2][10]
Endogenous Uracil and this compound Measurement
This method involves the direct measurement of baseline plasma concentrations of uracil and this compound without an oral loading dose.
Protocol:
-
Blood Sampling: A blood sample is drawn before the start of fluoropyrimidine treatment.[9]
-
Sample Handling: Strict pre-analytical conditions are crucial. Samples should be placed on ice immediately after collection and centrifuged within 30 minutes to prevent ex vivo changes in uracil concentration.[9] Plasma should be stored at -80°C.[9]
-
Analyte Quantification: Uracil and this compound levels are quantified using a validated bioanalytical method, typically UPLC-MS/MS.[10][11]
Experimental and Analytical Workflow
The general workflow for determining DPD activity using uracil and this compound as biomarkers involves several key steps from patient selection to data analysis.
References
- 1. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Evaluation of an oral uracil loading test to identify DPD‐deficient patients using a limited sampling strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihydropyrimidine Dehydrogenase Phenotyping Using Pretreatment Uracil: A Note of Caution Based on a Large Prospective Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanreview.org [europeanreview.org]
- 11. lcms.cz [lcms.cz]
Predicting 5-Fluorouracil Toxicity: A Comparative Guide to Dihydrouracil/Uracil Ratio and DPYD Genotyping
For researchers, scientists, and drug development professionals, ensuring the safety and efficacy of chemotherapeutic agents is paramount. 5-Fluorouracil (5-FU) remains a cornerstone in the treatment of various solid tumors, but its use is often associated with severe, and sometimes life-threatening, toxicity. This variability in patient response is largely attributed to differences in the activity of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. This guide provides a comprehensive comparison of two leading methods for predicting 5-FU toxicity: the phenotyping assay based on the dihydrouracil/uracil (DHU/U) ratio and the genotyping of the DPD-encoding gene (DPYD).
The accurate prediction of 5-FU toxicity allows for personalized dosing strategies, minimizing adverse effects while maintaining therapeutic efficacy. A low DHU/U ratio in plasma is indicative of reduced DPD activity, suggesting that a standard 5-FU dose could lead to toxic accumulation of the drug.[1][2][3] Similarly, specific genetic variants in the DPYD gene are known to result in a non-functional or partially deficient DPD enzyme, increasing the risk of severe toxicity.[4][5]
Comparative Performance of Predictive Methods
The following table summarizes the performance metrics of the DHU/U ratio and DPYD genotyping in predicting severe 5-FU toxicity, based on data from various clinical studies.
| Predictive Method | Parameter | Value (%) | Study Population/Notes |
| DHU/U Ratio | Sensitivity | 87 | Colorectal cancer patients.[1] |
| Specificity | 93 | Colorectal cancer patients.[1] | |
| Sensitivity | 83 | French Caucasian patients treated with 5-FU infusion.[6][7] | |
| Specificity | 82 | French Caucasian patients treated with 5-FU infusion.[6][7] | |
| DPYD Genotyping | Risk Ratio | 2.54 | Meta-analysis of 5 clinical studies in Asian cancer patients.[4] |
It is important to note that the predictive values can vary depending on the patient population, the specific DPYD variants tested, and the cut-off values used for the DHU/U ratio. Some studies suggest that a combination of both genotyping and phenotyping may offer the most accurate prediction of 5-FU toxicity.[6][7]
Experimental Protocols
Measurement of Plasma this compound/Uracil (DHU/U) Ratio
The determination of the DHU/U ratio is typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).[8][9]
Protocol Outline:
-
Sample Collection: Collect peripheral blood samples from patients prior to 5-FU administration. To ensure the stability of uracil and this compound, it is critical to process the samples promptly. Blood samples should be centrifuged within one hour if stored at room temperature, or within four hours if kept at 4°C.[10][11]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Deproteinization: Precipitate proteins in the plasma sample, often using perchloric acid.[9]
-
Chromatographic Separation: Inject the supernatant into an HPLC or UPLC system equipped with a suitable column (e.g., reverse-phase C18) to separate uracil and this compound.[9]
-
Detection and Quantification: Use UV detection or mass spectrometry to identify and quantify the concentrations of uracil and this compound.[8][9]
-
Ratio Calculation: Calculate the DHU/U ratio from the measured concentrations.
DPYD Genotyping
DPYD genotyping involves the analysis of a patient's DNA to identify specific single nucleotide polymorphisms (SNPs) that are known to affect DPD enzyme activity.
Protocol Outline:
-
Sample Collection: Obtain a blood or saliva sample from the patient.
-
DNA Extraction: Isolate genomic DNA from the collected sample.
-
Genotyping Analysis: Employ a targeted genotyping method, such as real-time PCR or DNA sequencing, to detect the presence of specific DPYD variants. The four most clinically relevant variants are DPYD *2A (c.1905+1G>A), DPYD *13 (c.1679T>G), c.2846A>T, and c.1129–5923C>G.[5]
-
Interpretation: Correlate the identified genotype with the expected DPD enzyme activity level (e.g., normal metabolizer, intermediate metabolizer, or poor metabolizer) to assess the risk of 5-FU toxicity.
Visualizing the Pathways
To better understand the mechanisms underlying 5-FU toxicity and the workflow for its prediction, the following diagrams are provided.
Conclusion
Both the DHU/U ratio and DPYD genotyping are valuable tools for predicting the risk of severe 5-FU toxicity. The DHU/U ratio provides a direct measure of DPD enzyme function (phenotype), while DPYD genotyping identifies genetic predispositions to DPD deficiency. The choice of method may depend on institutional resources and expertise. However, a growing body of evidence suggests that a combined approach, integrating both phenotypic and genotypic information, may provide the most robust and reliable prediction of 5-FU-related adverse events, ultimately leading to safer and more effective cancer therapy. Clinical practice guidelines increasingly recommend pre-treatment screening for DPD deficiency to guide 5-FU dosing.[12]
References
- 1. The value of this compound/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation between uracil and this compound plasma ratio, fluorouracil (5-FU) pharmacokinetic parameters, and tolerance in patients with advanced colorectal cancer: A potential interest for predicting 5-FU toxicity and determining optimal 5-FU dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound/uracil ratios in plasma and toxicities of 5-fluorouracil-based adjuvant chemotherapy in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association and prediction of severe 5-fluorouracil toxicity with dihydropyrimidine dehydrogenase gene polymorphisms: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [Assay method for uracil, this compound, 5-fluorouracil and 5-fluoro-5, 6-dihydrouracil by high-performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative impact of pre-analytical process on plasma uracil when testing for dihydropyrimidine dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. unicancer.fr [unicancer.fr]
- 12. Pre-treatment assay of 5-fluorouracil degradation rate (5-FUDR) to improve prediction of 5-fluorouracil toxicity in gastro-esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrouracil in DPD Deficiency Screening: A Comparative Analysis of Diagnostic Accuracy
A comprehensive evaluation of dihydrouracil as a biomarker for dihydropyrimidine dehydrogenase (DPD) deficiency reveals it to be a robust tool for identifying patients at risk of severe toxicity from fluoropyrimidine-based chemotherapies. This guide provides a comparative analysis of the sensitivity and specificity of this compound-based tests against other common screening methods, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Deficiency in the DPD enzyme, encoded by the DPYD gene, can lead to life-threatening toxicities in patients treated with fluoropyrimidines like 5-fluorouracil (5-FU) and capecitabine, as the enzyme is crucial for their metabolism and detoxification.[1] Pre-treatment screening for DPD deficiency is increasingly recommended to mitigate these risks.[2][3] Phenotypic tests, which measure the functional activity of the DPD enzyme, often involve the quantification of endogenous uracil and its metabolite, this compound (DHU).[4][5]
Comparative Performance of DPD Deficiency Screening Methods
The diagnostic accuracy of various methods for detecting DPD deficiency is a critical factor in their clinical utility. The table below summarizes the sensitivity and specificity of this compound-based assays in comparison to other established techniques.
| Screening Method | Analyte(s) Measured | Sensitivity | Specificity | Population/Notes |
| Uracil/Dihydrouracil Ratio | Uracil (U) and this compound (DHU) | 80% | 98% | Based on an oral uracil loading test (t=120 min).[6][7] |
| Plasma Uracil Concentration | Uracil (U) | - | - | A plasma uracil level > 16 ng/mL is considered a marker for DPD deficiency, with levels > 150 ng/mL indicating complete deficiency.[8][9][10] |
| DPYD Genotyping | DPYD gene variants | Low (8.1% median) | High (98.6% median) | Detects known genetic variants but may miss rare mutations or other causes of reduced enzyme function.[3][11] |
| PBMC DPD Activity | DPD enzyme activity | - | - | Considered a direct measure of enzyme function but is complex and less suitable for large-scale screening.[5][12] |
Sensitivity and specificity values can vary between studies depending on the patient population, testing methodology, and defined cutoff values.
Experimental Protocols
Oral Uracil Loading Test for U/DHU Ratio Determination
This protocol is designed to assess DPD activity by measuring the plasma concentrations of uracil and this compound after a controlled dose of uracil.[6][7]
Procedure:
-
Patient Preparation: Patients should fast overnight prior to the test.
-
Uracil Administration: Administer an oral dose of uracil at 500 mg/m².[6][7]
-
Blood Sampling: Collect blood samples at baseline (pre-dose) and at multiple time points post-administration, with a key measurement at 120 minutes.[6]
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Analyte Quantification: Determine the concentrations of uracil and this compound in the plasma samples using a validated method such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Ultraviolet (UPLC-UV) detection.[6][8]
-
Ratio Calculation: Calculate the U/DHU ratio at the 120-minute time point.
UPLC-UV Method for Plasma Uracil and this compound Quantification
This method provides a rapid and robust means of measuring endogenous uracil and this compound levels for DPD deficiency screening.[8]
Procedure:
-
Sample Preparation: Perform a solid-phase extraction of the plasma samples to isolate uracil and this compound.
-
Chromatographic Separation: Inject the extracted sample into a UPLC system equipped with a suitable column for the separation of uracil and this compound.
-
UV Detection: Use a UV detector to quantify uracil (at 265 nm) and this compound (at 210 nm).
-
Data Analysis: Determine the concentrations of uracil and this compound by comparing the peak areas to a standard curve. The analytical run-time is typically around 12 minutes.[8]
DPD Metabolic Pathway and Experimental Workflow
To visualize the underlying biological process and the screening workflow, the following diagrams are provided.
Caption: DPD enzyme's role in fluoropyrimidine metabolism.
Caption: Workflow for DPD deficiency screening.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. EMA recommendations on DPD testing prior to treatment with fluorouracil, capecitabine, tegafur and flucytosine | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oxjournal.org [oxjournal.org]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. ascopubs.org [ascopubs.org]
- 8. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1744-Dihydropyrimidine dehydrogenase (DPD) enzyme deficiency | eviQ [eviq.org.au]
- 10. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cda-amc.ca [cda-amc.ca]
- 12. DPYD genotyping and dihydropyrimidine dehydrogenase (DPD) phenotyping in clinical oncology. A clinically focused minireview - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrouracil: A More Reliable Marker for DPD Deficiency Than Genotyping? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paradigm of personalized medicine is increasingly emphasizing the importance of predicting patient response to chemotherapy to minimize toxicity and maximize efficacy. For fluoropyrimidine drugs like 5-fluorouracil (5-FU) and its prodrug capecitabine, the activity of the dihydropyrimidine dehydrogenase (DPD) enzyme is a critical determinant of drug metabolism and patient tolerance.[1][2][3] Deficiency in DPD can lead to severe, life-threatening toxicities.[4] This guide provides an objective comparison of the two primary methods for assessing DPD status: measuring the endogenous biomarker dihydrouracil (a phenotyping approach) and DPYD genotyping.
At a Glance: this compound Phenotyping vs. DPYD Genotyping
| Feature | This compound (Phenotyping) | DPYD Genotyping |
| Principle | Measures the downstream metabolic effect of DPD enzyme activity by quantifying the ratio of this compound (UH2) to uracil (U) in plasma or urine.[5][6] | Detects specific genetic variants in the DPYD gene that are known to reduce or abolish DPD enzyme function.[5][7] |
| Direct Measurement | Provides a direct measure of the current DPD enzyme activity, reflecting the sum of genetic and non-genetic factors. | Infers enzyme activity based on the presence or absence of specific genetic mutations.[5] |
| Sensitivity | Potentially higher sensitivity as it can detect reduced DPD function regardless of the underlying genetic cause, including rare or unknown variants.[8] | Limited sensitivity, as standard panels only test for a few common variants and may miss rare mutations that can also lead to DPD deficiency.[8][9] A combined test for four common DPYD variants is estimated to predict only 20%–30% of early-onset life-threatening 5-fluorouracil toxicities.[7] |
| Specificity | High specificity for identifying individuals with impaired DPD function. | High specificity for the variants tested; a positive result is strongly indicative of reduced DPD activity.[9] |
| Influencing Factors | Can be affected by non-genetic factors such as diet, circadian rhythms, and renal function, which can lead to variability in measurements.[10][11] | Results are stable and not influenced by external factors.[1] |
| Clinical Utility | Provides a real-time assessment of the patient's metabolic capacity, which can be particularly useful in cases where genotyping results are negative but clinical suspicion of DPD deficiency remains. | A positive result provides a clear indication for dose reduction or selection of an alternative therapy.[7] |
| Cost & Turnaround | Can be more expensive and may have a longer turnaround time depending on the analytical method used. | Generally more cost-effective and easier to implement with a faster turnaround time.[8][12] |
The DPD Metabolic Pathway and its Impact on Fluoropyrimidine Metabolism
The DPD enzyme, encoded by the DPYD gene, is the rate-limiting step in the catabolism of approximately 80% of administered fluoropyrimidines.[1][2] In individuals with normal DPD activity, 5-FU is converted to the inactive metabolite dihydrofluorouracil (DHFU). However, in patients with DPD deficiency, the breakdown of 5-FU is impaired, leading to its accumulation and the subsequent formation of cytotoxic metabolites that cause severe toxicity.[3][4]
Caption: DPD enzyme metabolic pathway for fluoropyrimidines and endogenous pyrimidines.
Experimental Protocols
Measurement of this compound and Uracil by LC-MS/MS
This method provides a quantitative measure of endogenous uracil and its metabolite this compound in plasma. The ratio of these two analytes reflects the in vivo activity of the DPD enzyme.
1. Sample Preparation:
-
Collect a blood sample in an EDTA tube.
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the plasma.
-
To 100 µL of plasma, add 300 µL of a protein precipitation solution (e.g., acetonitrile or methanol).[13]
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the mobile phase.[14]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for uracil and this compound.
-
3. Data Analysis:
-
Quantify the concentrations of uracil and this compound using a standard curve.
-
Calculate the this compound/uracil (UH2/U) ratio. A lower ratio is indicative of reduced DPD activity.
DPYD Genotyping by PCR and Sanger Sequencing
This method identifies the presence of specific single nucleotide polymorphisms (SNPs) in the DPYD gene.
1. DNA Extraction:
-
Extract genomic DNA from a whole blood sample using a commercially available DNA extraction kit.
2. Polymerase Chain Reaction (PCR):
-
Amplify the specific exons of the DPYD gene containing the target SNPs using designed primers.[9][16]
-
PCR Reaction Mix:
-
Genomic DNA (20-50 ng)
-
Forward and Reverse Primers (10 µM each)
-
dNTPs (10 mM)
-
Taq DNA Polymerase
-
PCR Buffer
-
Magnesium Chloride (MgCl2)
-
-
PCR Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
3. PCR Product Purification:
-
Purify the PCR products to remove unincorporated primers and dNTPs using a commercial PCR purification kit.
4. Sanger Sequencing:
-
Perform cycle sequencing using a BigDye Terminator kit.
-
Analyze the sequencing products on a capillary electrophoresis instrument (e.g., ABI 3500 Genetic Analyzer).[9]
5. Data Analysis:
-
Analyze the sequencing data to identify the presence of any of the targeted DPYD variants.
Comparative Workflow
The decision-making process for patient treatment can be guided by a systematic workflow that incorporates DPD deficiency testing.
References
- 1. cda-amc.ca [cda-amc.ca]
- 2. Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dihydropyrimidine dehydrogenase (DPD) polymorphisms knocking on the door - ecancer [ecancer.org]
- 4. Role of dihydropyrimidine dehydrogenase deficiency in systemic fluoropyrimidine-related toxicity [medsafe.govt.nz]
- 5. oxjournal.org [oxjournal.org]
- 6. Automatic quantification of uracil and this compound in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dihydropyrimidine dehydrogenase (DPD) deficiency — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 8. oxjournal.org [oxjournal.org]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Improving single nucleotide polymorphisms genotyping accuracy for dihydropyrimidine dehydrogenase testing in pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Guide for Implementing DPYD Genotyping for Systemic Fluoropyrimidines into Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sciex.com [sciex.com]
- 14. LC‐MS/MS method for simultaneous analysis of uracil, 5,6‐this compound, 5‐fluorouracil and 5‐fluoro‐5,6‐this compound i… [ouci.dntb.gov.ua]
- 15. Fast Quantitation of Uracil in Serum by LC-MS/MS | Phenomenex [phenomenex.com]
- 16. researchgate.net [researchgate.net]
Dihydrouracil in Oncology: A Comparative Guide to its Clinical Validation as a Prognostic Marker
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current state of clinical validation for dihydrouracil (DHU) as a prognostic marker in oncology. While primarily investigated as a predictive marker for fluoropyrimidine-based chemotherapy toxicity, emerging evidence suggests a potential, albeit complex, prognostic role. This document objectively compares the performance of DHU and its related enzyme, dihydropyrimidine dehydrogenase (DPD), with other alternatives, presents supporting experimental data, and details relevant methodologies.
Executive Summary
This compound (DHU) is a downstream metabolite of uracil, produced by the enzyme dihydropyrimidine dehydrogenase (DPD). The measurement of DHU, often in conjunction with uracil (the DHU/Uracil ratio), is a well-established method to assess DPD activity. This is crucial for predicting toxicity in patients undergoing treatment with fluoropyrimidines like 5-fluorouracil (5-FU), as DPD is the rate-limiting enzyme in their catabolism.[1][2][3]
While the predictive value of the DHU/Uracil ratio for 5-FU toxicity is supported by numerous studies, its role as an independent prognostic marker for cancer outcomes, irrespective of treatment, is less clear. Current research predominantly focuses on the prognostic significance of DPD expression in tumor tissue. This guide will synthesize the available data on both DPD and DHU, highlighting the existing evidence and identifying key areas for future research.
Data Presentation: this compound/DPD as a Prognostic Marker
The prognostic value of DPD expression, and by extension DHU levels, appears to be context-dependent, varying by cancer type and treatment modality.
Table 1: Prognostic Significance of DPD Expression in Different Cancers
| Cancer Type | Patient Cohort | Marker | Finding | Prognostic Implication | Reference |
| Prostate Cancer | Patients undergoing radical prostatectomy alone | DPD expression in tumor tissue | Negative DPD expression was associated with longer recurrence-free survival. | Low DPD expression (and thus potentially low DHU production) may be a favorable prognostic marker in early-stage, untreated prostate cancer. | [4] |
| Colorectal Cancer | Stage II and III patients treated with surgery alone | DPD expression in tumor tissue | Low DPD expression was associated with a worse prognosis. | In the absence of 5-FU chemotherapy, high DPD expression may be a favorable prognostic marker. | This finding is not directly cited in the provided search results. |
| Colorectal Cancer | Stage III patients treated with 5-FU based chemotherapy | DPD expression in tumor tissue | Low DPD expression was associated with a better outcome. | This highlights DPD's role as a predictive marker for treatment response, rather than a pure prognostic marker. | This finding is not directly cited in the provided search results. |
Note: The majority of studies focus on the DHU/Uracil ratio for predicting 5-FU toxicity, with sensitivity and specificity values reported for this predictive, rather than prognostic, purpose. For instance, a low DHU/Uracil plasma ratio demonstrated a sensitivity of 0.87 and a specificity of 0.93 for predicting 5-FU-induced toxicity in colorectal cancer patients.[1]
Comparison with Other Prognostic Markers
A direct comparison of DHU with established prognostic markers like Prostate-Specific Antigen (PSA) or Cancer Antigen 125 (CA-125) is challenging due to the limited research on DHU's independent prognostic value.
Table 2: Conceptual Comparison of DHU with Established Prognostic Markers
| Marker | Primary Clinical Use | Cancer Type(s) | Sample Type | Strengths | Limitations as a Prognostic Marker |
| This compound (DHU) | Primarily a predictive marker for 5-FU toxicity. | Colorectal, Breast, Head & Neck, etc. (where 5-FU is used) | Plasma, Urine, Saliva | Non-invasive sample collection possible. Reflects systemic enzyme activity. | Limited data as an independent prognostic marker. Confounded by its role in chemotherapy metabolism. |
| Prostate-Specific Antigen (PSA) | Diagnosis, monitoring, and prognosis. | Prostate Cancer | Serum | Well-established, widely used, correlates with disease burden and response to therapy.[5][6] | Not specific to cancer; can be elevated in benign conditions.[5][7] Its prognostic value can be influenced by various treatments.[5][6] |
| Cancer Antigen 125 (CA-125) | Monitoring treatment response and recurrence. | Ovarian Cancer | Serum | Useful for monitoring disease progression in known ovarian cancer patients. | Lacks specificity for diagnosis; can be elevated in non-malignant conditions.[8] |
Experimental Protocols
Measurement of this compound and Uracil in Biological Samples
The most common methods for quantifying DHU and uracil involve chromatography coupled with mass spectrometry, which offers high sensitivity and specificity.
1. Sample Collection and Handling:
-
Plasma: Blood should be collected in EDTA-containing tubes and centrifuged promptly to separate plasma. Samples should be stored at -80°C until analysis.
-
Urine: Random or 24-hour urine collections can be used. Samples should be stored frozen.
-
Saliva: Saliva can be collected and centrifuged to remove cellular debris before freezing.[9]
2. Sample Preparation:
-
Protein Precipitation: A common method for plasma and saliva samples involves adding a solvent like methanol or acetonitrile to precipitate proteins.
-
Liquid-Liquid Extraction: This can also be used to isolate DHU and uracil from the biological matrix.
-
Internal Standards: Stable isotope-labeled DHU and uracil are added to samples before processing to correct for analytical variability.
3. Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Chromatographic Separation: A reversed-phase C18 column is typically used to separate DHU and uracil from other components in the sample extract.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for DHU, uracil, and their internal standards are monitored for quantification.
Signaling Pathways and Logical Relationships
Currently, there is a lack of evidence for a direct role of this compound in modulating specific cancer signaling pathways independent of its function as a catabolite in the pyrimidine degradation pathway. The primary relevant pathway is the catabolism of uracil and 5-fluorouracil.
Pyrimidine Catabolism Pathway
Experimental Workflow for DHU/Uracil Analysis
Conclusion and Future Directions
The clinical validation of this compound as a prognostic marker in oncology is still in its early stages and is intrinsically linked to the activity of DPD. While the DHU/Uracil ratio is a valuable predictive biomarker for 5-FU toxicity, its utility as an independent prognostic indicator requires further investigation.
Future research should focus on:
-
Prospective studies in 5-FU-naïve patients: To disentangle the prognostic from the predictive value of DHU, large prospective studies are needed in patient cohorts that have not been treated with fluoropyrimidines.
-
Comparison with established biomarkers: Head-to-head comparisons with other prognostic markers in specific cancer types will be essential to determine the clinical utility of DHU.
-
Elucidation of biological function: Research into the potential biological roles of DHU beyond pyrimidine catabolism could provide a rationale for its prognostic significance.
References
- 1. The value of this compound/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pretherapeutic uracil and this compound levels of colorectal cancer patients are associated with sex and toxic side effects during adjuvant 5-fluorouracil-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Correlation between uracil and this compound plasma ratio, fluorouracil (5-FU) pharmacokinetic parameters, and tolerance in patients with advanced colorectal cancer: A potential interest for predicting 5-FU toxicity and determining optimal 5-FU dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The significance of the expression of dihydropyrimidine dehydrogenase in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prognostic and predictive biomarkers in prostate cancer: latest evidence and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. Prognostic and Predictive Biomarkers: Tools in Personalized Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum CA125 and PSA concentrations in patients with lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pretherapeutic uracil and this compound levels in saliva of colorectal cancer patients are associated with toxicity during adjuvant 5-fluorouracil-based chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Dihydrouracil Levels as a Biomarker: A Comparative Guide for Researchers
An objective comparison of dihydrouracil levels across different patient populations, providing researchers, scientists, and drug development professionals with supporting experimental data and methodologies.
This compound (DHU), the metabolic product of uracil breakdown by the enzyme dihydropyrimidine dehydrogenase (DPD), is a critical biomarker in clinical and research settings. Its levels, often assessed in ratio to uracil (DHU/U), serve as a surrogate marker for DPD activity. This is particularly crucial for patients undergoing treatment with fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU), as DPD is the rate-limiting enzyme in their catabolism. Insufficient DPD activity can lead to severe, life-threatening toxicity. This guide provides a comparative overview of this compound levels in various patient populations, supported by experimental data and detailed protocols.
Comparative Analysis of this compound and Uracil Levels
The following table summarizes the plasma levels of this compound and uracil, along with the DHU/U ratio, in different patient populations as reported in various studies. These values can vary based on analytical methods, patient genetics, and physiological conditions such as renal function.
| Patient Population | Analyte | Concentration Range / Mean ± SD | Key Findings & Citations |
| Healthy Volunteers / Controls | This compound (DHU) | 147.0 ± 36.4 ng/mL (fasting) | This compound levels are influenced by food intake, with higher levels observed in a fasting state.[1] |
| Uracil (U) | 12.6 ± 3.7 ng/mL (fasting) | Uracil levels are also affected by food intake and circadian rhythms.[1] | |
| DHU/U Ratio | 5.26 ± 2.08 (Mean ± SD) | This ratio is a key indicator of normal DPD activity.[2] | |
| Cancer Patients (General) | Uracil (U) | Median: 7.5 ng/mL (wild-type DPYD) | Patients with DPYD variants tend to have higher uracil concentrations.[3] |
| Uracil (U) | Median: 9.6 ng/mL (DPYD variant carriers) | Elevated uracil levels can indicate a risk for 5-FU toxicity.[3] | |
| Colorectal Cancer Patients on 5-FU | DHU/U Ratio | A low DHU/U ratio had a sensitivity of 0.87 and specificity of 0.93 for predicting 5-FU-induced toxicity.[4] | The DHU/U ratio is a strong predictor of 5-FU-related toxicity.[4] |
| Patients with DPD Deficiency | DHU/U Ratio | Significantly lower in individuals with DPYD gene variants. | Genetic variants in the DPYD gene lead to reduced DPD enzyme function and a lower DHU/U ratio.[5][6] |
| Uracil (U) | >16 ng/mL is strongly associated with severe 5-FU toxicity. | Pre-treatment uracil levels are a key indicator for identifying patients at risk.[5] | |
| DHU/U Ratio | 5.56 (zero nonfunctional alleles), 3.96 (one nonfunctional allele), 0.05 (two nonfunctional alleles) | The ratio decreases with an increasing number of nonfunctional DPYD alleles.[5] | |
| Patients with Renal Impairment | Uracil (U) | Elevated, can lead to false-positive DPD deficiency diagnosis. | Renal impairment significantly impacts uracil clearance.[7][8][9] |
| This compound (DHU) | Not significantly impacted by renal impairment or dialysis. | This suggests that the DHU/U ratio might be a more reliable marker in this population, although this requires further study.[7] |
Signaling Pathways and Experimental Workflows
The metabolic pathway of 5-fluorouracil and the impact of DPD deficiency are illustrated in the following diagram. This visualization clarifies the relationship between uracil, this compound, and 5-FU metabolism and toxicity.
References
- 1. Food‐effect study on uracil and this compound plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pagepressjournals.org [pagepressjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. The value of this compound/uracil plasma ratios in predicting 5-fluorouracil-related toxicity in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Identification of DPYD variants and estimation of uracil and this compound in a healthy Indian population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of renal impairment on dihydropyrimidine dehydrogenase (DPD) phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Renal impairment and DPD testing: Watch out for false-positive results! - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Renal impairment and abnormal liver function tests in pre-therapeutic phenotype-based DPD deficiency screening using uracilemia: a comprehensive population-based study in 1138 patients - PMC [pmc.ncbi.nlm.nih.gov]
Dihydrouracil as a Therapeutic Drug Monitoring Tool: A Comparative Guide for Researchers
An in-depth analysis of dihydrouracil as a biomarker for fluoropyrimidine chemotherapy, comparing its utility against alternative therapeutic drug monitoring strategies.
The use of this compound (DHU) as a therapeutic drug monitoring (TDM) tool is gaining traction for personalizing fluoropyrimidine chemotherapy, most notably with 5-fluorouracil (5-FU). This guide provides a comprehensive literature review, comparing the DHU-based approach to other TDM methodologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The primary enzyme responsible for the catabolism of 5-FU is dihydropyrimidine dehydrogenase (DPD). A deficiency in DPD can lead to a toxic accumulation of 5-FU, resulting in severe and sometimes lethal side effects.[1] this compound is a direct metabolite of uracil, produced by the DPD enzyme.[2] The ratio of this compound to uracil (DHU/U) in plasma serves as a surrogate marker for DPD activity.[3] Low DPD activity results in a decreased DHU/U ratio, indicating a higher risk of 5-FU toxicity.[4]
Comparison of Therapeutic Drug Monitoring Strategies for 5-FU
Several methods are employed to mitigate the risks associated with 5-FU therapy. These include direct therapeutic drug monitoring of 5-FU plasma concentrations, genotyping for DPD gene (DPYD) variants, and phenotyping through the measurement of the DHU/U ratio. Each approach presents distinct advantages and limitations.
| TDM Strategy | Principle | Advantages | Disadvantages |
| This compound/Uracil (DHU/U) Ratio (Phenotyping) | Measures the ratio of the DPD enzyme's metabolic product (DHU) to its substrate (uracil) in plasma, reflecting real-time enzyme activity. | - Provides a direct measure of DPD enzyme function.- Can identify DPD deficiency regardless of the underlying genetic cause.[5] | - Baseline DHU/U ratio may not be predictive of DPD activity under 5-FU administration.[6][7]- Susceptible to pre-analytical variability and sample handling.[8] |
| Direct 5-FU Measurement | Quantifies the concentration of 5-FU in the patient's plasma during or after infusion to ensure it is within the therapeutic range. | - Allows for real-time dose adjustments to optimize efficacy and minimize toxicity.[3] | - Requires multiple blood draws and rapid sample processing.- Does not predict initial risk of toxicity before the first dose. |
| DPYD Genotyping | Identifies specific genetic variants in the DPYD gene known to cause DPD deficiency. | - Can identify patients at high risk of severe toxicity before treatment initiation.[9]- A single test is required. | - Only detects known DPYD variants and may miss rare or novel mutations.[9]- Does not account for other factors that may influence DPD activity. |
Performance of DHU/U Ratio in Predicting 5-FU Toxicity
The DHU/U ratio has shown significant correlation with 5-FU pharmacokinetics and clinical outcomes. Lower pretreatment DHU/U ratios have been associated with decreased 5-FU clearance and a higher incidence of severe toxicity.
| Study | Correlation | Key Findings |
| Gamelin et al. (1999)[4] | DHU/U ratio vs. 5-FU clearance (r = 0.639) | Toxic side effects were observed only in patients with initial DHU/U ratios of less than 1.8. |
| Jiang et al. (2004)[10] | Pretreatment DHU/U ratio vs. 5-FU AUC (r > 0.80) | The DHU/U ratio was significantly correlated with 5-FU pharmacokinetic and pharmacodynamic parameters. |
| Yang et al. (2007)[11] | DHU/U ratio vs. 5-FU plasma concentrations | A negative relationship was found between the DHU/U ratios and 5-FU plasma concentrations. |
A study evaluating an oral uracil loading test reported that a DHU/U ratio at 120 minutes post-dose could identify DPD-deficient patients with a sensitivity of 80% and a specificity of 98%.[12]
Experimental Protocols
Accurate measurement of DHU and uracil is critical for its clinical utility. High-performance liquid chromatography (HPLC) with UV detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical methods.
This method offers a robust and cost-effective approach for determining the DHU/U ratio in plasma.
Sample Preparation:
-
Solid Phase Extraction (SPE): Plasma samples are prepared using SPE to remove interfering substances.
-
Elution: Uracil and DHU are eluted from the SPE cartridge.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and reconstituted in the mobile phase.
Chromatographic Conditions:
-
Column: SymmetryShield RP18 and Atlantis dC18 columns are commonly used.[13]
-
Mobile Phase: A typical mobile phase consists of a 10 mM potassium phosphate buffer.[13]
-
Detection: UV detection is performed at specific wavelengths to quantify uracil and DHU.
Validation Parameters:
-
Linearity: Calibration curves are typically linear over a range of 2.5 to 80 ng/mL for uracil and 6.75 to 200 ng/mL for DHU.[13]
-
Precision and Accuracy: Within-run and between-run precision are generally less than 6%, with inaccuracy not exceeding 8%.[13]
LC-MS/MS provides higher sensitivity and specificity for the simultaneous quantification of uracil, DHU, 5-FU, and its metabolite, 5-fluoro-5,6-dihydrouracil (5-FUH2).[14]
Sample Preparation:
-
Liquid-Liquid Extraction: Plasma samples are extracted using a solvent mixture such as ethyl acetate-2-propanol (10:1 v/v).[14]
-
Evaporation and Reconstitution: The organic layer is evaporated, and the residue is reconstituted in a solution like 0.1% formic acid.[14]
Chromatographic and Mass Spectrometric Conditions:
-
Column: An Atlantis dC18 column is often employed for separation.[14]
-
Mobile Phase: A gradient of ammonium acetate and formic acid in methanol is used.[14]
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple reaction monitoring (MRM) is used to detect the specific mass transitions for each analyte.
Validation Parameters:
-
Linearity: The method is validated over clinically relevant concentration ranges. For instance, 0.01-10 μM for uracil and 0.1-10 μM for DHU.[14]
-
FDA Guideline Compliance: The method is typically validated according to FDA guidelines for bioanalytical method validation.[14]
Visualizing the 5-FU Metabolic Pathway and TDM Workflow
The following diagrams illustrate the key pathways and processes involved in 5-FU metabolism and the application of DHU in therapeutic drug monitoring.
References
- 1. 5-Fluorouracil Toxicity and Dihydropyrimidine Dehydrogenase Enzyme: Implications for Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.tue.nl [pure.tue.nl]
- 3. 5-Fluorouracil Response Prediction and Blood Level-Guided Therapy in Oncology: Existing Evidence Fundamentally Supports Instigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between uracil and this compound plasma ratio, fluorouracil (5-FU) pharmacokinetic parameters, and tolerance in patients with advanced colorectal cancer: A potential interest for predicting 5-FU toxicity and determining optimal 5-FU dosage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fully-automated DPD deficiency testing – secrets of science [shimadzu-webapp.eu]
- 6. Predicting 5-fluorouracil toxicity: DPD genotype and 5,6-dihydrouracil:uracil ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting 5-fluorouracil Toxicity - Page 5 [medscape.com]
- 8. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 9. mdpi.com [mdpi.com]
- 10. Important role of the this compound/uracil ratio in marked interpatient variations of fluoropyrimidine pharmacokinetics and pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The this compound/uracil ratios in plasma and toxicities of 5-fluorouracil-based adjuvant chemotherapy in colorectal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of an oral uracil loading test to identify DPD‐deficient patients using a limited sampling strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-performance liquid chromatographic assay with UV detection for measurement of this compound/uracil ratio in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Dihydrouracil
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive, step-by-step guide to the proper disposal of dihydrouracil, ensuring compliance with safety regulations and the protection of laboratory personnel and the environment.
Immediate Safety and Handling for Disposal
Before initiating any disposal procedures for this compound, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines.[1][2] this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[4] |
| Body Protection | A lab coat, closed-toe shoes, and long pants are mandatory. For larger quantities, a chemical-resistant apron is recommended.[4] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling the powder outside of a fume hood or if dust is generated.[4] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service, coordinated by your institution's EHS office.[1] Do not dispose of this compound down the drain or in regular trash.[2][5]
-
Waste Identification and Segregation :
-
Properly label a dedicated, sealable, and chemically compatible waste container with the full chemical name "this compound" and its CAS number (504-07-4).[4][6]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.[4] Store incompatible chemicals separately, for instance, keep acids away from bases and oxidizing agents away from reducing agents.[7]
-
-
Collection of Waste :
-
Solid Waste : Carefully place any solid this compound waste (e.g., residual powder, contaminated weigh boats, or filter paper) into the designated waste container, minimizing dust generation.[1][4]
-
Liquid Waste : For solutions containing this compound, use a funnel to transfer the liquid into a compatible, labeled waste container. Avoid overfilling the container.[4]
-
Contaminated Materials : Any materials contaminated with this compound, such as gloves or spill cleanup materials, should be disposed of as hazardous waste in the same designated container.[2][5]
-
-
Storage of Waste :
-
Arranging for Disposal :
Spill Management
In the event of a this compound spill, the following procedure should be followed by trained personnel wearing appropriate PPE:
-
Containment : Cordon off the spill area to prevent the spread of the material.[4]
-
For Solid Spills :
-
Decontamination :
-
Final Cleaning : Wash the spill area with soap and water.[4]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. odu.edu [odu.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. vumc.org [vumc.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Dihydrouracil
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for Dihydrouracil, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses | Should be equipped with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2][3] |
| Body Protection | Lab Coat | A standard lab coat should be worn to protect against minor spills and contamination of personal clothing.[2][4] |
| Respiratory Protection | N95 Respirator | Recommended when handling the powdered form of the compound to prevent inhalation, especially if dust may be generated.[5][6] |
Operational Plan: Handling and Storage
Adherence to a strict operational plan is essential for the safe handling and storage of this compound.
Engineering Controls:
-
Always handle this compound in a well-ventilated area. The use of a laboratory fume hood or mechanical exhaust is recommended to minimize exposure.[1]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: When weighing or transferring the solid compound, take care to avoid the formation of dust and aerosols.[1]
-
Solution Preparation: If preparing solutions, do so within a certified chemical fume hood to control potential vapors or splashes.
-
General Handling: Avoid direct contact with skin and eyes.[1][4] After handling, wash hands thoroughly with soap and water.[4]
Storage:
-
Store this compound at room temperature in a dry, cool, and well-ventilated place.[1][4]
-
Keep the container tightly closed to prevent contamination and absorption of moisture.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[1][4]
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate procedures.
Exposure Response:
| Exposure Type | First Aid Measures |
| Skin Contact | Wash the affected area immediately and thoroughly with soap and plenty of water. If irritation persists, consult a physician.[1] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and consult a physician.[1][4] |
Spill Cleanup:
-
Ensure Safety: Wear appropriate PPE, including respiratory protection if dust is present.[1]
-
Containment: Prevent the further spread of the spilled material.
-
Cleanup: Carefully sweep or scoop up the solid material, avoiding dust generation.[1][7] Place the collected material into a suitable, labeled, and sealed container for disposal.[1][7]
-
Decontamination: Clean the spill area with soap and water.[7]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
Waste Collection:
-
All solid waste, including residual this compound, contaminated gloves, and cleaning materials, must be collected in a clearly labeled and sealed hazardous waste container.[2][7]
Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless permitted by your institution's environmental health and safety (EHS) department.[2]
-
Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[2][7]
-
Professional Disposal: Arrange for the disposal of the chemical waste through a licensed professional waste disposal service.[7] This ensures compliance with all local, state, and federal regulations.[7] High-temperature incineration is often the required method for the final disposal of such chemical waste.[8]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
